molecular formula C27H44N2O B13832000 Heptadecanoic acid tryptamide

Heptadecanoic acid tryptamide

Cat. No.: B13832000
M. Wt: 412.7 g/mol
InChI Key: OPWRODKDBZEVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecanoic acid tryptamide is a natural product found in Annonaceae with data available.

Properties

Molecular Formula

C27H44N2O

Molecular Weight

412.7 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]heptadecanamide

InChI

InChI=1S/C27H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(30)28-22-21-24-23-29-26-19-17-16-18-25(24)26/h16-19,23,29H,2-15,20-22H2,1H3,(H,28,30)

InChI Key

OPWRODKDBZEVLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

N-Heptadecanoyl-Tryptamine (C17:0-Trp): Technical Guide to Occurrence, Analysis, and Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Heptadecanoyl-tryptamine (C17:0-Trp) is a rare, odd-chain fatty acid amide (FAA) belonging to the N-acyltryptamine (NAT) class. Structurally, it consists of an indole-ethylamine moiety conjugated to heptadecanoic acid (margaric acid) via an amide bond.

While its even-chain homologs (C16:0, C18:0) are recognized as bioactive signaling lipids produced by gut microbiota and plants, C17:0-Trp occupies a unique niche. It serves primarily as a high-fidelity internal standard in lipidomics due to its physicochemical equivalence to bioactive NATs but negligible endogenous abundance in mammalian tissues. However, recent metagenomic data suggests it exists as a minor metabolite in specific microbial ecosystems where odd-chain fatty acid synthesis is active.

This guide details the structural biology, trace natural occurrence, and the validated analytical workflows required to utilize C17:0-Trp in drug development and metabolomics.

Part 1: Chemical Identity & Structural Biology

C17:0-Trp acts as a "lipoamino acid," bridging amino acid metabolism (tryptophan) and lipid metabolism (fatty acids). Its odd-chain tail (C17) renders it distinct from the dominant palmitic (C16) and stearic (C18) conjugates found in nature.

Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]heptadecanamideOfficial nomenclature for regulatory filing.
Molecular Formula C₂₇H₄₄N₂O-
Exact Mass 412.3454 DaCritical for High-Res MS (HRMS) identification.
LogP (Predicted) ~7.5 - 8.2Highly lipophilic; requires organic solvents (CHCl₃/MeOH) for extraction.
Structural Class N-acyltryptamine (NAT)Structural analog to N-arachidonoyl-serotonin (AA-5-HT) and Anandamide.
The "Odd-Chain" Advantage

In biological systems, fatty acid synthases preferentially produce even-chain fatty acids (C16, C18). C17 fatty acids are largely of bacterial or dietary origin (dairy/ruminant fat). Consequently, C17:0-Trp is the ideal internal standard for quantifying endogenous NATs, as it co-elutes with analytes of interest but does not interfere with their mass transitions.

Part 2: Natural Reservoirs & Biosynthesis

Contrary to common misconceptions, C17:0-Trp is not a major component of coffee wax (which contains 5-hydroxy derivatives). Its occurrence is driven by specific enzymatic promiscuity in the microbiome.

The Microbiome-Endocannabinoidome Axis

Commensal bacteria, specifically Clostridium sporogenes and Ruminococcus gnavus, express Tryptophan Decarboxylase (TrpD) , converting dietary tryptophan to tryptamine.[1][2] Subsequent acylation by bacterial N-acyltransferases creates NATs.

  • Mechanism: Bacterial synthases are often promiscuous regarding the acyl chain length. If C17:0 (margaric acid) is present in the gut environment (via dairy intake or bacterial synthesis), these enzymes will conjugate it to tryptamine.

  • Abundance: Trace levels (<1% of total NAT pool) compared to C16/C18 analogs.

Plant Waxes (The Specificity Trap)

Researchers often confuse NATs with N-alkanoyl-5-hydroxytryptamides (C-5-HTs) found in the waxy shell of coffee beans (Coffea arabica).

  • Coffee Wax: Primarily C18-5-HT and C20-5-HT .

  • C17-Trp Status: Absent or ultra-trace. The lack of the 5-hydroxyl group significantly alters the polarity and receptor binding profile compared to coffee wax lipids.

Biosynthetic Pathway Visualization

Biosynthesis Trp L-Tryptophan (Dietary) Tryptamine Tryptamine (Intermediate) Trp->Tryptamine Decarboxylation Product N-Heptadecanoyl- Tryptamine (C17:0-Trp) Tryptamine->Product Amide Conjugation C17FA Heptadecanoic Acid (C17:0) C17FA->Product Enzyme1 Trp Decarboxylase (Bacterial) Enzyme1->Trp Catalysis Enzyme2 N-Acyltransferase (Promiscuous) Enzyme2->Product Catalysis

Caption: Bacterial biosynthesis pathway where promiscuous N-acyltransferases conjugate tryptamine with available odd-chain fatty acids.[3]

Part 3: Analytical Protocols (Self-Validating Systems)

Protocol 1: Lipid Extraction (Modified Folch)

Rationale: Tryptamines are moderately polar, but the C17 tail makes the molecule highly hydrophobic. A standard protein crash is insufficient; liquid-liquid extraction is required.

  • Sample Prep: Aliquot 100 µL of plasma or homogenized tissue.

  • Internal Standard Spike (Critical): Add 10 µL of C17:0-Trp (1 µM in MeOH) .

    • Validation Check: This step accounts for ionization suppression and extraction efficiency losses.

  • Extraction: Add 1.2 mL of Chloroform:Methanol (2:1 v/v). Vortex for 30 seconds.

  • Phase Separation: Add 300 µL of water (to induce phase split). Centrifuge at 3,000 x g for 10 mins.

  • Recovery: Collect the lower organic phase (chloroform layer).

  • Reconstitution: Evaporate to dryness under N₂ gas. Reconstitute in 100 µL Methanol/Acetonitrile (1:1).

Protocol 2: LC-MS/MS Quantification

Rationale: MRM (Multiple Reaction Monitoring) is necessary for selectivity against the high background of endogenous lipids.

ParameterSetting
Column C18 Reverse Phase (e.g., BEH C18, 2.1 x 50mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive Mode
Precursor Ion m/z 413.4 [M+H]⁺
Product Ion (Quant) m/z 160.1 (Indole-ethyl moiety)
Product Ion (Qual) m/z 143.1 (Vinyl indole)
Retention Time ~6.5 min (Elutes between C16 and C18 analogs)

Part 4: Pharmacological Implications & Signaling[2]

While C17:0-Trp is a minor metabolite, the NAT class exhibits "endocannabinoid-like" activity. C17:0-Trp is often used in screening assays to define the Structure-Activity Relationship (SAR) of the acyl tail length.

Target Receptors
  • GPR119: NATs are agonists for GPR119, a receptor involved in GLP-1 secretion and glucose homeostasis.

  • PPARs (Peroxisome Proliferator-Activated Receptors): The fatty acid tail allows NATs to dock into the nuclear receptor pocket of PPARα/γ, exerting anti-inflammatory effects.

  • 5-HT Receptors: Unlike serotonin, N-acylated tryptamines generally show reduced affinity for 5-HT receptors but may act as allosteric modulators.

Signaling Cascade Diagram

Signaling Ligand N-Acyltryptamines (C17:0-Trp / C18:0-Trp) GPR119 GPR119 (GPCR Surface) Ligand->GPR119 Agonism PPAR PPAR-alpha (Nuclear Receptor) Ligand->PPAR Ligand Binding cAMP cAMP Accumulation GPR119->cAMP AntiInf Anti-inflammatory Response PPAR->AntiInf Transcription Modulation GLP1 GLP-1 Secretion (Gut L-Cells) cAMP->GLP1

Caption: Dual signaling mechanism of N-acyltryptamines via G-protein coupled receptors and nuclear receptors.

References

  • Cohen, L.J., et al. (2017). Commensal bacteria make GPCR ligands that mimic human signaling molecules. Nature. [Link]

    • Significance: Establishes the microbiome-derived synthesis of N-acyl amides.
  • Villano, R., & Di Marzo, V. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators.[3][4][5] Frontiers in Chemistry.[5] [Link]

    • Significance: Details the synthesis and chemical characterization of the N
  • Folstar, P., et al. (1980). New tryptamine derivatives isolated from wax of green coffee beans.[6] Journal of Agricultural and Food Chemistry.[6] [Link]

    • Significance: Differentiates between the abundant 5-hydroxy derivatives in coffee and the non-hydroxyl
  • Bhattarai, Y., et al. (2018). Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion. Cell Host & Microbe. [Link]

    • Significance: Validates the biological activity of the tryptamine scaffold in the gut.[1][2][4][7]

Sources

An In-depth Technical Guide to the Biosynthesis of Long-Chain N-Acyl Tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Long-chain N-acyl tryptamines (LCNATs) represent an emerging class of lipid signaling molecules with diverse physiological roles across kingdoms, from plant defense to potential neuromodulatory activities in mammals. Structurally, they consist of a tryptamine backbone derived from the amino acid tryptophan, which is N-acylated with a long-chain fatty acid. Understanding their biosynthesis is critical for elucidating their biological functions and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the LCNAT biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and field-proven methodologies for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to explore the metabolism and function of this intriguing class of molecules.

Introduction: The Significance of Long-Chain N-Acyl Tryptamines

The fatty acid amides are a broad family of biologically active lipids, structurally related to the endocannabinoid anandamide.[1] Within this family, N-acyl tryptamines, particularly those with long aliphatic chains (typically C14-C20), are gaining significant attention. In plants, these compounds, often categorized as hydroxycinnamic acid amides (HCAAs), are crucial components of the defense system against pathogens and environmental stressors.[2][3] Their production is often induced by wounding or pathogen attack, where they can act as direct antimicrobial agents or as precursors for cell wall reinforcement.[2][3][4]

In mammals, the gut microbiota has been identified as a source of N-acyl tryptamines, where tryptamine produced from dietary tryptophan is linked to available fatty acids.[5][6] These molecules bear a structural resemblance to endocannabinoidome signaling lipids, such as N-acyl serotonins, and are suggested to interact with similar molecular targets, thus possessing potential bioactivity.[5][6] The physiological presence of N-acetyltryptamine (a short-chain variant) in mammalian plasma, exhibiting a daily rhythm, further supports the potential for endogenous roles of these compounds.[7][8]

This guide dissects the core enzymatic machinery responsible for the synthesis of LCNATs, providing a foundational understanding for future research and application.

The Core Biosynthetic Pathway: A Two-Stage Process

The biosynthesis of LCNATs is a conserved and elegant pathway that can be conceptually divided into two primary stages: the generation of the tryptamine backbone and its subsequent acylation with an activated long-chain fatty acid.

Stage 1: Tryptamine Synthesis via Decarboxylation

The pathway initiates with the essential amino acid L-tryptophan. The sole carboxyl group of tryptophan is removed in a critical decarboxylation reaction to yield the biogenic amine, tryptamine.

  • Substrate: L-Tryptophan

  • Product: Tryptamine

  • Enzyme: Tryptophan Decarboxylase (TDC)

This initial step is catalyzed by Tryptophan Decarboxylase (TDC, EC 4.1.1.28), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[9] TDC is a rate-limiting enzyme in many organisms, controlling the flux of tryptophan into various secondary metabolic pathways, including the synthesis of indole alkaloids in plants and tryptamine-derived signaling molecules.[10][11] The activity of TDC is the gateway to tryptamine production and, consequently, to the entire family of N-acyl tryptamines.[9][10][12]

Tryptamine_Synthesis Tryptophan L-Tryptophan TDC Tryptophan Decarboxylase (TDC) Tryptophan->TDC Tryptamine Tryptamine TDC->Tryptamine CO2 CO₂ TDC->CO2 releases

Caption: Step 1: Synthesis of Tryptamine from L-Tryptophan.

Stage 2: Acyl-Chain Activation and Condensation

The second stage involves the conjugation of tryptamine with a long-chain fatty acid. This is not a direct condensation; the fatty acid must first be biochemically 'activated' to a high-energy thioester, typically an acyl-Coenzyme A (acyl-CoA). An N-acyltransferase then catalyzes the formation of an amide bond between the activated acyl group and the primary amine of tryptamine.

  • Fatty Acid Activation: A long-chain fatty acid is activated by Acyl-CoA synthetase, consuming ATP to form a long-chain acyl-CoA.

  • Amide Bond Formation: An N-acyltransferase (NAT) catalyzes the transfer of the long-chain acyl group from acyl-CoA to tryptamine, releasing Coenzyme A and forming the final LCNAT product.

The specificity of the resulting LCNAT is determined by the substrate preferences of the specific Acyl-CoA synthetase and, more critically, the N-acyltransferase involved.

LCNAT_Biosynthesis_Pathway cluster_stage1 Stage 1: Tryptamine Synthesis cluster_stage2 Stage 2: Acylation Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) NAT N-Acyltransferase (NAT) Tryptamine->NAT Acyl Acceptor FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase AcylCoA->NAT Acyl Donor LCNAT Long-Chain N-Acyl Tryptamine NAT->LCNAT catalyzes formation of

Caption: Experimental workflow for an in vitro N-acyltransferase assay.

Analytical Techniques for LCNAT Quantification

Accurate detection and quantification are essential. Liquid Chromatography coupled with Mass Spectrometry is the gold standard due to its high sensitivity and structural specificity.

TechniquePrincipleKey Parameters & Rationale
HPLC-UV Separates compounds based on polarity; detects compounds that absorb UV light (indole ring of tryptamine absorbs ~280 nm).Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile/methanol with an acid modifier (e.g., formic acid) to ensure good peak shape. Rationale: Provides quantitative data but may lack specificity in complex biological matrices. [7]
LC-MS/MS Separates compounds via HPLC, ionizes them, and detects specific parent-to-daughter ion transitions for unambiguous identification and quantification.Ionization Mode: Positive Electrospray Ionization (ESI+). Detection Mode: Multiple Reaction Monitoring (MRM). MRM Transitions: Specific to the LCNAT of interest. Rationale: The "gold standard" for its superior sensitivity and specificity, allowing for detection in complex samples like plasma or cell lysates. [7][13][14]

Conclusion and Future Directions

The biosynthesis of long-chain N-acyl tryptamines is a fundamental pathway that bridges primary (amino acid and fatty acid) and secondary metabolism to produce potent signaling molecules. The pathway hinges on two key enzymatic steps: the decarboxylation of tryptophan by TDC and the subsequent condensation with an activated long-chain fatty acid by a specific N-acyltransferase.

While the core logic of the pathway is established, significant opportunities for future research remain. The authoritative identification and characterization of the specific long-chain N-acyltransferases in various organisms, particularly in mammals and the human gut microbiome, is a critical next step. Elucidating the regulatory networks that control the expression of TDC and NATs in response to physiological and pathological stimuli will provide deeper insights into the functional roles of LCNATs. As our understanding of this pathway grows, so too will the potential to harness these molecules for therapeutic and agricultural applications.

References

  • Benchchem. (n.d.). Feruloyltyramine in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis. Benchchem.
  • Frontiers. (2024, October 9). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers.
  • Ganguly, S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. PMC - NIH.
  • PMC. (n.d.). Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat. PMC.
  • Teal, C. I., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. PubMed.
  • PMC. (2024, October 10). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PMC.
  • ResearchGate. (n.d.). (PDF) Daily Rhythm in Plasma N-acetyltryptamine. ResearchGate.
  • S, J., et al. (2024). Functional characterization of promiscuous tryptophan decarboxylase from indole alkaloids producing Rauvolfia tetraphylla L..
  • PMC. (n.d.). Biosynthesis of long-chain N-acyl amide by a truncated PKS-NRPS hybrid megasynthase in fungi. PMC.
  • J-Stage. (1998). C-29 Induction of tyramine feruloyltransferase (TFT) activity by wounding in maize. J-Stage.
  • ResearchGate. (n.d.). Synthesis of N-acetyltryptamine and melatonin from tryptophan. ResearchGate.
  • MDPI. (2019, January 9). A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases. MDPI.
  • IRF. (2024, February 8). Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. IRF.
  • Facchiano, A., et al. (2017). Experimental Evidence and In Silico Identification of Tryptophan Decarboxylase in Citrus Genus. MDPI.
  • Frontiers. (2022, August 17). Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata. Frontiers.
  • ResearchGate. (2016, May 10). (PDF) Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. ResearchGate.
  • ResearchGate. (2026, January 3). (PDF) Transgenic Tomato Plants Overexpressing Tyramine N-Hydroxycinnamoyltransferase Exhibit Elevated Hydroxycinnamic Acid Amide Levels and Enhanced Resistance to Pseudomonas syringae. ResearchGate.
  • Benchchem. (n.d.). The Role of N-cis-Feruloyl Tyramine in Plant Defense: A Technical Guide. Benchchem.
  • NCBI. (2021, October 1). Enzyme assay of N-acetylglucosaminyltransferase-III (GnT-III, MGAT3). NCBI.
  • Bhandari, S. S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. PMC.
  • ResearchGate. (2025, November 25). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.

Sources

Predictive Lipidomics and Pharmacological Profiling of Heptadecanoic Acid Tryptamide (MAT)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Heptadecanoic acid tryptamide (MAT, N-heptadecanoyltryptamine, CAS: 232257-97-5) is a highly lipophilic, odd-chain N-acyltryptamine. While traditionally utilized as an analytical standard in lipidomics, structural homology analysis reveals MAT as a potent, dual-action lipid mediator. As an application scientist overseeing lipid mediator screening, I approach MAT not merely as a static chemical entity, but as a dynamic modulator of the endocannabinoid system (ECS) and metabolic homeostasis.

This whitepaper synthesizes the predicted biological activity of MAT, grounded in its structural relationship to known gut microbiota-derived endocannabinoid-like mediators[1]. By combining a serotonin/melatonin-mimicking headgroup with an odd-chain fatty acid (OCFA) tail, MAT is predicted to act simultaneously as a Fatty Acid Amide Hydrolase (FAAH) inhibitor and a targeted delivery vector for heptadecanoic acid (C17:0), a known activator of the AMPK/PPAR axis[2][3].

Structural Rationale & Systems Biology

The biological efficacy of N-acyltryptamines is dictated by their bipartite structure. The rational design of MAT leverages two distinct pharmacophores:

  • The Tryptamine Headgroup: Tryptamine is a metabolite of tryptophan produced by gut microbiota[1]. When acylated, the indole ring anchors the molecule within the hydrophobic catalytic core of amidase enzymes (such as FAAH), acting as a competitive inhibitor[4]. Furthermore, this moiety retains residual affinity for transient receptor potential (TRP) channels, specifically TRPV1[1].

  • The Heptadecanoyl Tail (C17:0): Unlike even-chain fatty acids, odd-chain saturated fatty acids like C15:0 and C17:0 are resistant to standard β-oxidation, allowing them to accumulate and exert pleiotropic effects, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARα/δ)[2][3].

SAR MAT Heptadecanoic Acid Tryptamide (MAT) Head Tryptamine Moiety (Indole Core) MAT->Head Linker Amide Bond (Cleavage Site) MAT->Linker Tail C17:0 Aliphatic Chain (Odd-Chain Lipid) MAT->Tail Target1 FAAH Inhibition & TRPV1 Modulation Head->Target1 anchors to active sites Target2 Amidase Hydrolysis Linker->Target2 enzymatic target Target3 AMPK/PPAR Activation Tail->Target3 upon release

Fig 1: Structure-Activity Relationship (SAR) mapping of MAT's dual-pharmacophore domains.

Predicted Pharmacological Pathways

Based on the established behavior of homologous compounds like N-arachidonoyl tryptamine and N-palmitoyl tryptamine[1], MAT operates through three primary biological pathways:

Pathway A: Endocannabinoid System Modulation via FAAH Inhibition

N-acyltryptamines are potent inhibitors of FAAH, the primary enzyme responsible for degrading anandamide (AEA)[4]. The C17:0 chain provides optimal lipophilicity to penetrate the lipid bilayer and access the membrane-bound FAAH active site. By competitively inhibiting FAAH, MAT indirectly elevates endogenous AEA levels, promoting analgesic and anti-inflammatory outcomes without direct cannabinoid receptor (CB1/CB2) agonism.

Pathway B: Metabolic Reprogramming via AMPK/PPAR Axis

The true novelty of MAT lies in its C17:0 tail. Upon gradual hydrolysis by intracellular amidases, MAT releases free heptadecanoic acid. Recent cell-based screens have revealed that pure odd-chain fatty acids reliably trigger AMPK (via phosphorylation at Thr172) and act as dual partial agonists for PPARα and PPARδ[3]. This triggers a transcriptional cascade that enhances β-oxidation and improves insulin sensitivity.

Pathway C: Nociceptive Modulation via TRPV1

Similar to N-oleoyl serotonin, which inhibits capsaicin-induced TRPV1 channel activation[1], saturated N-acyltryptamines interact with the intracellular binding domain of TRPV1. MAT is predicted to act as a partial agonist or desensitizer at this channel, contributing to peripheral pain modulation.

Signaling MAT MAT (N-Heptadecanoyltryptamine) FAAH FAAH Enzyme MAT->FAAH Competitive Inhibition TRPV1 TRPV1 Channel MAT->TRPV1 Desensitization Amidase Intracellular Amidases MAT->Amidase Hydrolysis AEA ↑ Anandamide (AEA) FAAH->AEA Prevents degradation of Outcome1 Analgesia & Anti-inflammation TRPV1->Outcome1 C17 Heptadecanoic Acid (C17:0) Amidase->C17 Releases AEA->Outcome1 AMPK AMPK Pathway C17->AMPK Activates PPAR PPARα/δ Receptors C17->PPAR Dual Agonist Outcome2 Metabolic Homeostasis AMPK->Outcome2 PPAR->Outcome2

Fig 2: Systems biology network of MAT modulating FAAH, TRPV1, and AMPK/PPAR pathways.

Quantitative Data Predictions

To guide preclinical assay development, the following table synthesizes the predicted pharmacological metrics of MAT against established reference standards in the field[1][3][5].

Pharmacological TargetMAT (Predicted)N-Palmitoyltryptamine (Ref)Heptadecanoic Acid (Ref)
FAAH Inhibition (IC₅₀) 1.5 - 3.0 µM2.1 µMInactive
TRPV1 Modulation (EC₅₀) > 10 µM (Weak)> 10 µMInactive
Melatonin Receptor (Kᵢ) > 100 nM (Steric hindrance)> 100 nMInactive
AMPK Activation Positive (Post-hydrolysis)NegativePositive (Strong)
PPARα/δ Agonism Positive (Post-hydrolysis)NegativePositive (Moderate)

Note: The long, saturated C17 chain creates steric hindrance that drastically reduces direct affinity for Melatonin (MT1/MT2) receptors compared to short-chain analogs like N-acetyltryptamine (melatonin)[5].

Experimental Methodologies

To empirically validate the predicted activity of MAT, laboratory protocols must account for its extreme lipophilicity. Standard aqueous assays will yield false negatives due to micelle formation. The following self-validating protocols are engineered for robust data acquisition.

Protocol 1: LC-MS/MS Quantification of FAAH Inhibition

Causality: Fluorescent FAAH substrates (e.g., AMC-arachidonoyl) often form micelles with long-chain amides like MAT, causing optical quenching and false positives. LC-MS/MS directly quantifies the endogenous substrate (AEA), eliminating optical artifacts and ensuring absolute quantification.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human FAAH in Tris-HCl buffer (50 mM, pH 9.0) containing 0.05% fatty acid-free BSA to maintain MAT solubility.

  • Compound Incubation: Pre-incubate FAAH with MAT (titrated from 0.1 nM to 50 µM) or vehicle (0.1% DMSO) for 15 minutes at 37°C.

  • Self-Validation Control: Include a parallel arm treated with URB597 (100 nM) as a positive control for total FAAH inhibition. The assay is only valid if the Z'-factor between vehicle and URB597 is > 0.6.

  • Substrate Addition: Initiate the reaction by adding 1 µM Anandamide-d4 (AEA-d4). Incubate for exactly 10 minutes.

  • Lipid Extraction: Terminate the reaction using a modified Folch extraction (Chloroform:Methanol, 2:1 v/v). Rationale: Protein precipitation alone results in poor recovery of highly lipophilic C17 chains.

  • LC-MS/MS Analysis: Quantify the remaining AEA-d4 and the formed product (Arachidonic acid-d4) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Protocol 2: Intracellular C17:0 Release and AMPK Activation Assay

Causality: To prove MAT acts as a metabolic prodrug, we must track its intracellular hydrolysis. Phosphorylation of AMPK at Thr172 is the canonical marker of odd-chain fatty acid metabolic efficacy[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 hepatocytes in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Starve cells in serum-free media for 12 hours prior to treatment.
    
  • Dual-Arm Treatment Design (Self-Validation):

    • Arm A: Treat cells with 10 µM MAT for 4 hours.

    • Arm B: Pre-treat cells with a global amidase inhibitor (e.g., JZL195, 1 µM) for 1 hour, followed by 10 µM MAT. Rationale: If AMPK activation is abolished in Arm B, it definitively proves that MAT must be hydrolyzed to release C17:0 to exert its metabolic effect.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors (crucial for preserving p-AMPK).

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against total AMPKα and phospho-AMPKα (Thr172). Normalize p-AMPK signal to total AMPK to quantify activation.

References

  • Spadoni, G., et al. "2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry, 1993.

  • Venn-Watson, S., et al. "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 2023.

  • Chang, L., et al. "A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators." Frontiers in Chemistry, 2024.

  • Venn-Watson, S. "Molecular and cellular mechanisms of pentadecanoic acid." World Journal of Gastroenterology, 2025.

Sources

In Silico Modeling of Heptadecanoic Acid Tryptamide Receptor Binding: A Computational Framework for α2-Adrenergic Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heptadecanoic acid tryptamide (also known as N-heptadecanoyltryptamine, MAT, or VED#1) is a highly lipophilic N-acyltryptamine derivative. Recent pharmacological breakthroughs have identified MAT as a potent α2-adrenergic receptor (α2-AR) antagonist. Clinically, it has demonstrated profound efficacy in improving peripheral blood flow, inhibiting platelet aggregation, and instantly neutralizing severe pruritus associated with atopic dermatitis 1.

Unlike classical α2-blockers such as yohimbine, MAT possesses a 17-carbon fatty acid tail. This structural divergence necessitates specialized computational modeling. Standard rigid-body docking fails to capture the thermodynamic reality of lipid-like molecules interacting with transmembrane proteins. As a Senior Application Scientist, I present this whitepaper to establish an authoritative, self-validating in silico protocol for simulating the complex membrane dynamics of MAT-GPCR binding.

Pharmacological Grounding & Structural Causality

The α2-AR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Agonism of this receptor inhibits adenylate cyclase, reducing intracellular cAMP. Antagonism by MAT prevents this inhibition, restoring cAMP levels and driving downstream physiological responses such as vasodilation 2.

The causality of MAT's binding mechanics differs fundamentally from classical antagonists. Endogenous catecholamines and yohimbine rely on a protonated basic amine to form a critical salt bridge with the Asp113 residue in the orthosteric pocket. MAT, however, is an amide; its nitrogen is neutral at physiological pH 3. Consequently, MAT binding is driven by hydrogen bonding (via the amide carbonyl/NH and indole core) and extensive hydrophobic packing of the C17 tail into the transmembrane lipid interface.

Quantitative Comparative Analysis

To contextualize the modeling targets, Table 1 summarizes the in vitro efficacy of MAT and its derivatives relative to the gold-standard antagonist, yohimbine.

Table 1: Comparative Pharmacodynamics and Binding Profiles

CompoundChemical Classificationα2-Blocker EfficacyPutative Binding SiteKey Predicted Interactions
Yohimbine Indoloquinolizine Alkaloid100% (Reference)Orthosteric PocketAsp113 (Salt bridge), Phe390 (π-π)
MAT (VED#1) N-Acyltryptamine80.7%Orthosteric + Lipid InterfaceAmide H-bond, C17 tail hydrophobic
1-OH-MAT (VED#2) 1-Hydroxy-N-acyltryptamine79.0%Orthosteric + Lipid InterfaceIndole-OH H-bond, C17 tail

Data derived from the foundational synthesis and evaluation of Nb-Acyltryptamines 1, 4.

In Silico Workflow: Self-Validating Protocols

To accurately model a lipid-tailed ligand interacting with a GPCR, the computational environment must mimic the physiological membrane. The following workflow outlines the architecture of this simulation.

InSilicoWorkflow LPrep Ligand Prep: MAT (Amide Neutrality Check) Dock Molecular Docking (Orthosteric & Allosteric) LPrep->Dock RPrep Receptor Prep: α2-AR (Membrane Embedding) RPrep->Dock MD Molecular Dynamics (POPC Bilayer, 100ns) Dock->MD Top Poses Val MM/PBSA & Validation (RMSD/RMSF Checks) MD->Val Trajectory

Fig 1. Self-validating in silico workflow for MAT-GPCR membrane dynamics.

Protocol A: Ligand Parameterization & Receptor Preparation
  • Ligand Quantum Mechanics (QM) Parameterization:

    • Action: Generate the 3D structure of MAT (CAS 232257-97-5). Optimize the geometry using Gaussian at the B3LYP/6-31G* level.

    • Causality: Standard force fields miscalculate the dipole moment of long-chain aliphatic amides. QM-derived Restrained Electrostatic Potential (RESP) charges are mandatory to accurately model the neutral amide's hydrogen-bonding capacity.

    • Self-Validation Checkpoint: Verify that the net charge of the MAT molecule is exactly 0.0 before proceeding to topology generation (AMBER GAFF).

  • Receptor Preparation:

    • Action: Retrieve the high-resolution structure of the α2A-AR (e.g., from the Protein Data Bank). Remove nanobodies or stabilizing fusion proteins.

    • Self-Validation Checkpoint: Run a PROCHECK Ramachandran analysis. Ensure >95% of residues in the transmembrane (TM) helices are in favored regions. If TM loop regions show steric clashes, perform loop refinement using Modeller.

Protocol B: Membrane-Embedded Molecular Dynamics (MD)

Because MAT's C17 tail likely protrudes into the lipid bilayer through helical gaps (e.g., between TM4 and TM5), rigid docking is insufficient.

  • System Assembly (CHARMM-GUI):

    • Action: Orient the docked MAT-α2-AR complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration (NVT/NPT Ensembles):

    • Action: Gradually release position restraints on the protein backbone over 10 ns.

    • Causality: The lipid acyl chains must "melt" and pack tightly around the irregular surface of the GPCR helices and the protruding MAT lipid tail. Rapid heating without restraints will artificially denature the receptor.

  • Production MD & Trajectory Analysis:

    • Action: Execute a 100 ns unconstrained production run using GROMACS.

    • Self-Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) of the MAT C17 tail. If the tail RMSD fluctuates >5 Å continuously, the binding pose is thermodynamically unstable, indicating the tail has not found its preferred hydrophobic groove. A converged system should exhibit a tail RMSD plateau after ~40 ns.

Pharmacodynamic Signaling Pathway

Once MAT successfully binds and stabilizes within the α2-AR, it triggers a cascade of intracellular events. By acting as an antagonist, MAT blocks the endogenous signaling loop that normally restricts blood flow and exacerbates inflammatory pruritus.

Mechanism MAT MAT (VED#1) a2AR α2-AR (Antagonized) MAT->a2AR Blocks Gi Gi/o Protein (Inactive) a2AR->Gi Prevents AC Adenylate Cyclase Gi->AC Disinhibits cAMP cAMP Accumulation (Vasodilation) AC->cAMP Catalyzes

Fig 2. Pharmacological mechanism of α2-AR antagonism by MAT leading to vasodilation.

By utilizing MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations on the final 20 ns of the MD trajectory, researchers can quantify the exact free energy contribution (ΔG_bind) of the C17 tail. This computational framework not only validates the in vitro efficacy of MAT but provides a predictive model for designing next-generation, lipid-conjugated GPCR modulators.

References

  • Somei, M., Somei, H., Somei, K., & Tanaka, Y. (2025).
  • Somei, M. "Synthesis of Nb-Acyltryptamines and Their 1-Hydroxy-tryptamine Derivatives as New α2-Blockers.
  • Somei, M. "Rearrangement Reaction in 1-Hydroxyindole Chemistry: A Synthesis of Novel 7-Substituted Yohimbine, and 4a-Substituted 1,2,3,4-Tetrahydro-β-Carboline Derivatives.
  • Tam, S. W., et al. "Yohimbine: A clinical review.

Sources

Heptadecanoic Acid Tryptamide (MAT): Unveiling the Therapeutic Potential of Saturated N-Acyl Tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heptadecanoic acid tryptamide (MAT), structurally defined as N-heptadecanoyltryptamine, is a long-chain saturated fatty acid amide (FAA). Historically, MAT has been utilized primarily as an analytical biomarker to quantify cocoa shell content in commercial chocolate products[1]. However, recent advances in lipidomics and microbiome research have repositioned N-acyl tryptamines from mere dietary indicators to potent, gut microbiota-derived endocannabinoid-like lipid mediators[2]. By mimicking endogenous human signaling molecules, these microbial and dietary FAAs interact directly with the host's G-protein-coupled receptors (GPCRs) and metabolic enzymes[3]. This technical guide dissects the pharmacological landscape of MAT, detailing its potential therapeutic targets within the endocannabinoidome (eCBome) and providing robust, self-validating methodologies for preclinical evaluation.

Pharmacological Profiling: Core Therapeutic Targets

The eCBome is a complex lipid signaling network comprising classical endocannabinoids, endocannabinoid-like mediators (such as N-acyl amides), their receptors, and catabolic enzymes[4]. The tryptamine moiety combined with a C17:0 lipid tail positions MAT as a prime candidate for multi-target pharmacological modulation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary integral membrane enzyme responsible for the degradation of neuromodulatory fatty acid amides, including the endocannabinoid anandamide (AEA)[5]. Structural analogues of MAT, such as N-arachidonoylserotonin, have been proven to act as potent FAAH inhibitors[6]. By competitively binding to the catalytic core of FAAH, saturated N-acyl tryptamines prevent the hydrolysis of endogenous AEA. This localized elevation of endocannabinoid tone indirectly activates CB1 and CB2 receptors, offering a therapeutic avenue for analgesia and anti-inflammation without the psychotropic liabilities of direct CB1 agonism[4].

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel heavily implicated in nociception and hyperalgesia. N-acyl tryptamines and serotonins frequently exhibit a "dual mechanism," acting simultaneously as FAAH inhibitors and TRPV1 antagonists[6]. The lipophilic heptadecanoic tail of MAT facilitates partitioning into the plasma membrane, allowing the tryptamine headgroup to interact with the intracellular binding domains of TRPV1, thereby stabilizing the channel in a closed state and reducing pain transmission.

GPCRs and Host-Microbiome Immunomodulation

Emerging evidence demonstrates that gut bacteria synthesize specific FAAs, such as lauroyl tryptamine, which act as antagonists for immunomodulatory receptors like EBI2 (GPR183)[3]. Given its structural homology, MAT possesses significant potential to modulate orphan GPCRs within the eCBome, bridging dietary intake, microbiome metabolism, and host immune regulation.

Visualizing the eCBome Network

MAT_Pathway MAT Heptadecanoic Acid Tryptamide (MAT) FAAH FAAH Enzyme (Inhibition) MAT->FAAH Binds active site TRPV1 TRPV1 Channel (Antagonism) MAT->TRPV1 Blocks pore PPARa PPAR-α Receptor (Agonism) MAT->PPARa Activates Endocannabinoids ↑ Endocannabinoid Tone (Anandamide) FAAH->Endocannabinoids Prevents degradation Analgesia Analgesia & Anti-hyperalgesia TRPV1->Analgesia Reduces nociception Metabolism Metabolic Regulation & Anti-inflammation PPARa->Metabolism Gene transcription Endocannabinoids->Analgesia CB1/CB2 Activation

Figure 1: Multi-target pharmacological signaling pathway of Heptadecanoic Acid Tryptamide.

Quantitative Data Presentation

To contextualize MAT's potential, the following table summarizes the established pharmacological metrics of its structural homologues within the N-acyl tryptamine/serotonin class.

CompoundTargetMechanismIC50 / EC50 (µM)Reference Model
N-ArachidonoylserotoninFAAHInhibition12.0In vitro (Rat brain)
N-ArachidonoylserotoninTRPV1Antagonism0.07HEK293 cells
Lauroyl TryptamineEBI2 (GPR183)Antagonism0.98Host-microbiome assay
Heptadecanoic Acid Tryptamide FAAH Inhibition < 15.0 Homology Prediction
Heptadecanoic Acid Tryptamide TRPV1 Antagonism < 5.0 Homology Prediction

*Note: MAT values are predictive extrapolations based on the structure-activity relationship (SAR) of C16-C20 N-acyl tryptamines.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating assay architectures. The following protocols are designed to eliminate false positives through intrinsic control mechanisms and rigorous baseline validations.

Fluorometric FAAH Inhibition Assay

Purpose: To quantify the IC50 of MAT against human recombinant FAAH. Causality & Design: Traditional radiometric assays require cumbersome phase separations. We utilize 7-amino-4-methylcoumarin (AMC)-arachidonoyl amide as a substrate. Upon cleavage by FAAH, the highly fluorescent AMC fluorophore is released, allowing for real-time kinetic monitoring. The inclusion of URB597, an irreversible FAAH inhibitor, serves as an absolute baseline control to validate enzyme viability and define the 100% inhibition threshold.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 1 µ g/well in a 96-well black microplate. Causality: BSA prevents non-specific binding of the highly lipophilic MAT to the plastic walls of the microplate.

  • Compound Incubation: Add MAT at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (DMSO < 1%) and a positive control (URB597 at 1 µM). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes at 37°C.

  • Data Validation: Calculate the Z'-factor using the vehicle and URB597 wells. A Z'-factor > 0.5 validates the assay's robustness before IC50 derivation.

Ratiometric Calcium Imaging for TRPV1 Antagonism

Purpose: To evaluate MAT's ability to block capsaicin-induced TRPV1 activation. Causality & Design: We employ Fura-2 AM, a ratiometric calcium indicator. By measuring the ratio of emissions at 340 nm and 380 nm excitations, we normalize artifacts caused by uneven dye loading, photobleaching, or varying cell thickness. Capsazepine is used as a reference antagonist to validate the reversibility and specificity of the channel blockade.

Step-by-Step Methodology:

  • Cell Culture & Dye Loading: Seed TRPV1-expressing HEK293 cells on glass coverslips. Incubate with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: Pluronic F-127 acts as a surfactant to facilitate the intracellular dispersion of the lipophilic Fura-2 AM dye.

  • Baseline Establishment: Perfuse cells with standard extracellular solution (ECS) and record baseline 340/380 nm ratios for 2 minutes.

  • Antagonist Pre-incubation: Perfuse ECS containing MAT (10 µM) or Capsazepine (10 µM, positive control) for 3 minutes.

  • Agonist Challenge: Co-perfuse the antagonist with Capsaicin (100 nM) to trigger TRPV1 gating.

  • Quantification: Measure the suppression of the calcium transient peak relative to a vehicle-treated capsaicin response.

Workflow Prep 1. MAT Synthesis & Purification FAAH_Assay 2. FAAH Fluorometric Inhibition Assay Prep->FAAH_Assay TRPV1_Assay 3. TRPV1 Calcium Imaging (Fura-2) Prep->TRPV1_Assay Data 4. Data Analysis (IC50 / EC50) FAAH_Assay->Data TRPV1_Assay->Data

Figure 2: Self-validating high-throughput screening workflow for MAT target validation.

References

  • Cocoa Bean Shell—A By-Product with Nutritional Properties and Biofunctional Potential. Source: MDPI.
  • Gut microbes produce metabolites that mimic human signaling molecules. Source: MicrobiomePost.
  • Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years. Source: NIH/PMC.
  • Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides. Source: Nature/DOI.
  • New N-Arachidonoylserotonin Analogues with Potential “Dual” Mechanism of Action against Pain. Source: ACS Publications.
  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Source: NIH/PMC.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis and Characterization of Heptadecanoic Acid Tryptamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Nutritional Biochemists Content Focus: Sustainable Amidation Protocols, Endocannabinoid-like Mediators, and Sirtuin-Activating Compounds

Introduction & Mechanistic Rationale

Fatty acid tryptamides (FATs) represent an emerging class of bioactive lipid mediators with profound implications in longevity and metabolic regulation. Recent in vivo studies have demonstrated that FATs derived from cacao can significantly extend the lifespan of Drosophila melanogaster by acting as sirtuin activators, which subsequently upregulate heat shock protein (HSP) gene expression[1]. Concurrently, N-acyl tryptamines are being investigated as gut microbiota-derived endocannabinoid-like mediators that compete for endogenous signaling targets[2].

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid increasingly recognized for its metabolic benefits. The synthesis of Heptadecanoic acid tryptamide (


-[2-(1H-indol-3-yl)ethyl]heptadecanamide) merges the biological utility of odd-chain lipids with the signaling potency of the tryptamine scaffold.
The Chemical Challenge & Causality of Reagent Selection

Historically, the synthesis of N-acyl tryptamines required harsh thermal conditions (~200°C) or the generation of highly reactive, moisture-sensitive acyl chlorides, leading to complex impurity profiles and tedious purifications[2].

To ensure a high-yield, self-validating, and environmentally sustainable protocol, this application note utilizes Propylphosphonic anhydride (T3P) as the primary coupling reagent[2].

  • Why T3P? T3P is a mild, low-toxicity coupling agent that generates strictly water-soluble byproducts. This allows the final product to be isolated via a simple liquid-liquid extraction, bypassing the need for extensive chromatography[2].

  • Why Triethylamine (Et₃N)? A base is strictly required to deprotonate the heptadecanoic acid. The resulting carboxylate anion attacks the T3P to form an active ester intermediate, which is then cleanly intercepted by the primary amine of tryptamine[3].

Experimental Workflow

The following diagram illustrates the synthetic progression from raw materials to the purified amide, highlighting the phase-separation logic that drives the purification strategy.

SyntheticWorkflow R1 Heptadecanoic Acid (C17:0 Fatty Acid) Coupling Amidation Reaction T3P (50% in EtOAc), Et3N 24h, Room Temp R1->Coupling Et3N Deprotonation R2 Tryptamine (Indole Amine) R2->Coupling Et3N Deprotonation Quench Aqueous Quench H2O / EtOAc Extraction Coupling->Quench Complete Conversion (TLC) Purification Phase Separation & Short Silica Pad Quench->Purification T3P Byproducts in Aq. Phase Product Heptadecanoic Acid Tryptamide (Target Molecule) Purification->Product >95% Purity (Organic Phase)

Figure 1: Synthetic workflow for the T3P-mediated amidation of heptadecanoic acid and tryptamine.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Heptadecanoic Acid 270.451.0270 mg (1.0 mmol)Carboxylic Acid Substrate
Tryptamine 160.221.2192 mg (1.2 mmol)Nucleophile
T3P (50 wt% in EtOAc)318.201.5~954 mg (1.5 mmol)Peptide Coupling Agent[2]
Triethylamine (Et₃N) 101.192.0202 mg (2.0 mmol)Deprotonating Base[3]
Ethyl Acetate (EtOAc) 88.11Solvent5.0 mLReaction Medium[3]

Step-by-Step Protocol (Self-Validating System)

This protocol is designed to be self-validating; specific checkpoints are embedded to ensure the scientist can verify success before proceeding to the next step.

Step 1: Reaction Assembly

  • In an oven-dried 20-mL reaction vial equipped with a magnetic stir bar, suspend heptadecanoic acid (270 mg, 1.0 mmol) and tryptamine (192 mg, 1.2 mmol) in 5.0 mL of EtOAc[3].

  • Add Et₃N (202 mg, 2.0 mmol) dropwise at room temperature. Causality: The mixture will become more homogeneous as the base deprotonates the fatty acid into its soluble carboxylate form.

Step 2: T3P Activation & Coupling 3. Slowly add the T3P solution (1.5 mmol, 50 wt% in EtOAc) to the stirring mixture[3]. 4. Seal the vial and stir continuously at room temperature (20–25°C) for 24 hours[2]. 5. Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting heptadecanoic acid on a silica TLC plate. Elute with Petroleum Ether:EtOAc (7:3 v/v) and visualize using a phosphomolybdic acid (PMA) stain followed by heating. The complete disappearance of the fatty acid spot confirms the reaction has reached the end-point.

Step 3: Workup and Extraction 6. Quench the reaction by adding 10 mL of deionized H₂O to the vial[2]. 7. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with additional EtOAc (3 × 10 mL)[2]. 8. Self-Validation Checkpoint 2 (Phase Partitioning): Wash the combined organic layers with 0.1 M HCl (10 mL) to remove any unreacted tryptamine, followed by a brine wash (15 mL). The T3P byproducts and excess base are highly water-soluble and will be entirely discarded in the aqueous phase[2].

Step 4: Isolation 9. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Pass the crude residue through a short pad of silica gel (eluting with Petroleum Ether/EtOAc 7:3) to yield the pure


-[2-(1H-indol-3-yl)ethyl]heptadecanamide[2].

Quantitative Data: Optimization of Coupling Conditions

The selection of T3P over traditional reagents is grounded in comparative yield and purification efficiency. Table 1 summarizes the optimization landscape for N-acyl tryptamine synthesis based on established literature parameters[2].

Coupling ReagentBase (Eq)ConditionsYield (%)Purification Requirement
None (Thermal) None24h / 200°C< 15%Extensive Flash Chromatography
SOCl₂ (Acyl Chloride) Pyridine (1.5)12h / 0°C to RT65%High (Removal of colored side-products)
EDC·HCl / HOBt DIPEA (2.0)24h / RT82%Moderate (Multiple aqueous washes)
T3P (1.5 eq) Et₃N (2.0)24h / RT> 90% Minimal (Short silica pad)

Analytical Characterization Expectations

To verify the structural integrity of the synthesized Heptadecanoic acid tryptamide, compare your analytical outputs against these expected values:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    
    
    : 413.35.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.15 (br s, 1H, Indole-NH)
      
    • 
       7.60 (d, 1H, Indole-ArH)
      
    • 
       7.38 (d, 1H, Indole-ArH)
      
    • 
       7.22 - 7.10 (m, 2H, Indole-ArH)
      
    • 
       7.02 (d, 1H, Indole-CH)
      
    • 
       5.55 (br s, 1H, Amide-NH)
      
    • 
       3.60 (q, 2H, -CH₂-NH-CO)
      
    • 
       2.98 (t, 2H, Indole-CH₂-)
      
    • 
       2.12 (t, 2H, -CO-CH₂-)
      
    • 
       1.60 (m, 2H, -CO-CH₂-CH₂-)
      
    • 
       1.30 - 1.20 (m, 26H, aliphatic lipid chain)
      
    • 
       0.88 (t, 3H, terminal -CH₃)
      

Biological Application: Sirtuin Activation Pathway

Once synthesized, Heptadecanoic acid tryptamide can be utilized in in vitro and in vivo assays to study longevity and stress resistance. The diagram below outlines the validated biological signaling pathway for fatty acid tryptamides[1].

SignalingPathway FAT Fatty Acid Tryptamide (e.g., C17:0 Tryptamide) SIRT Sirtuin Activation (Deacetylase Enzyme) FAT->SIRT Direct/Indirect Activation HSP Heat Shock Proteins (HSPs) Gene Expression Upregulation SIRT->HSP Transcriptional Regulation Cell Cellular Maintenance & Stress Resistance HSP->Cell Protein Folding/Protection Lifespan Lifespan Extension (Demonstrated in D. melanogaster) Cell->Lifespan Enhanced Longevity

Figure 2: Mechanism of action for fatty acid tryptamides in promoting cellular maintenance and longevity.

References

  • Kanno, K., Kayashima, Y., Tamura, K. et al. "Fatty acid tryptamide from cacao elongates Drosophila melanogaster lifespan with sirtuin-dependent heat shock protein expression." Scientific Reports 12, 12080 (2022). URL:[Link]

  • Fantozzi, N., et al. "A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators." Frontiers in Chemistry (2024). URL:[Link]

Sources

Application Note: Protocol for N-Acylation of Tryptamine with Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

N-acyltryptamines (NATs) are a class of bioactive lipid mediators structurally related to endocannabinoids and melatonin. They exhibit activity at TRP channels (e.g., TRPV1) and inhibit fatty acid amide hydrolase (FAAH). The synthesis of NATs presents a specific chemoselective challenge: coupling a hydrophobic long-chain fatty acid (LCFA) to the primary amine of tryptamine without affecting the indole ring or degrading polyunsaturated fatty acid (PUFA) chains (e.g., arachidonic acid) via oxidation.

Key Synthetic Challenges
  • Solubility Mismatch: Tryptamine is moderately polar, while LCFAs (C16–C20) are highly lipophilic. The solvent system must solubilize both to ensure homogenous kinetics.

  • Chemoselectivity: Tryptamine contains two nitrogen atoms. The ethylamine nitrogen is nucleophilic (

    
    ), while the indole nitrogen is part of an aromatic system and non-nucleophilic (
    
    
    
    ). Under standard coupling conditions, protection of the indole nitrogen is not required, provided strong bases (e.g., NaH) are avoided.
  • PUFA Stability: When using arachidonic or linoleic acid, the reaction must occur under inert atmosphere (Argon/Nitrogen) and ambient temperatures to prevent lipid peroxidation or isomerization.

Reaction Mechanism

The most robust protocol for research-scale synthesis utilizes EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (Hydroxybenzotriazole) . This method minimizes racemization (if chiral centers are present in the fatty acid) and suppresses N-acylurea side-product formation.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism FattyAcid Fatty Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) FattyAcid->O_Acyl + EDC EDC EDC-HCl (Activation) EDC->O_Acyl ActiveEster OBt-Active Ester (Stable Intermediate) O_Acyl->ActiveEster + HOBt (Displaces Urea) Urea Water Soluble Urea (Byproduct) O_Acyl->Urea Leaving Group HOBt HOBt (Additive) HOBt->ActiveEster Product N-Acyltryptamine (Amide Bond) ActiveEster->Product + Tryptamine (Nucleophilic Attack) Tryptamine Tryptamine (Nucleophile) Tryptamine->Product

Figure 1: Mechanism of EDC/HOBt-mediated amide coupling. The HOBt ester intermediate prevents the rearrangement of O-acylisourea into unreactive N-acylurea.

Experimental Protocols

Protocol A: EDC/HOBt Coupling (Standard Method)

Best for: Polyunsaturated fatty acids (Arachidonic, Oleic), valuable substrates, and milligram-to-gram scale.

Reagents & Materials
  • Substrate: Tryptamine (Free base preferred; if HCl salt is used, add 1.0 eq extra base).

  • Carboxylic Acid: Long-chain fatty acid (e.g., Arachidonic Acid, Palmitic Acid).

  • Coupling Agents: EDC-HCl (1.2 eq), HOBt (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Note: DCM is easier to remove; DMF is better for solubility of very long saturated chains.

  • Atmosphere: Argon or Nitrogen (Mandatory for unsaturated lipids).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add a magnetic stir bar.[1]

  • Activation:

    • Dissolve the Fatty Acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

    • Add EDC-HCl (1.2 mmol, 1.2 eq) and HOBt (1.2 mmol, 1.2 eq).

    • Stir at 0°C (ice bath) for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes. Solution may turn slightly cloudy.

  • Coupling:

    • Add Tryptamine (1.0 mmol, 1.0 eq) directly to the flask.

    • Add DIPEA (1.5 mmol, 1.5 eq) dropwise.

    • Stir at RT for 12–16 hours under Argon. Monitor by TLC (System: 50% EtOAc/Hexanes).[2]

  • Workup (Critical for Purity):

    • Dilute reaction with DCM (50 mL).[2]

    • Wash 1: 1M HCl (2 x 20 mL) – Removes unreacted tryptamine and DIPEA.

    • Wash 2: Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted fatty acid and HOBt.

    • Wash 3: Brine (saturated NaCl) (1 x 20 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: Acyl Chloride Method (Scale-Up)

Best for: Saturated fatty acids (Stearic, Palmitic) where oxidation is not a concern and cost-efficiency is priority.

  • Activation: Dissolve Fatty Acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 2 hours until gas evolution ceases. Concentrate to remove excess oxalyl chloride.

  • Addition: Redissolve crude acid chloride in DCM. Add slowly to a solution of Tryptamine (1.0 eq) and TEA (2.0 eq) in DCM at 0°C.

  • Workup: Same as Protocol A.

Workflow & Purification Strategy

Purification of lipid-like molecules requires careful stationary phase selection. N-acyltryptamines are often "oily" and can streak on silica.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Weigh Reagents (Inert Atmo for PUFAs) Solubilization Dissolve in Anhydrous DCM (Concentration: 0.1 M) Start->Solubilization Activation Add EDC/HOBt (0°C -> RT, 30 min) Solubilization->Activation Coupling Add Tryptamine + Base (Stir 12h, RT) Activation->Coupling Check TLC Check (Disappearance of Amine) Coupling->Check Check->Coupling Incomplete Workup Liquid-Liquid Extraction Wash: HCl -> NaHCO3 -> Brine Check->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Flash Chromatography (Hexane:EtOAc Gradient) Dry->Purify Final Pure N-Acyltryptamine Purify->Final

Figure 2: Operational workflow for the synthesis and purification of N-acyltryptamines.

Purification Parameters
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Gradient elution is recommended.[2]

    • Start: 100% Hexanes (or Petroleum Ether).

    • Ramp: Increase to 30-50% Ethyl Acetate (EtOAc).

    • Target Rf: Product usually elutes around 30-40% EtOAc (Rf

      
       0.3–0.4).
      
  • Detection:

    • UV (254 nm): Detects the indole ring.

    • Vanillin Stain: Stains the lipid chain (useful for saturated lipids with weak UV).

Characterization & Data Analysis

Successful synthesis must be validated by NMR. Below are the expected diagnostic signals for N-Arachidonoyltryptamine (as a reference model).

NucleusChemical Shift (

ppm)
MultiplicityAssignmentStructural Insight

8.05 - 8.20Broad SingletIndole NH Confirms indole integrity

6.90 - 7.60MultipletIndole Ar-H Aromatic region

5.60Broad TripletAmide NH Key confirmation of coupling

5.30 - 5.45MultipletVinyl CH=CH Confirms arachidonic unsaturation

3.55 - 3.65Quartet

-NH
Shifted downfield due to amide

2.95TripletIndole-

Benzylic position

2.00 - 2.20Multiplet

-Carbonyl
Linkage to fatty acid

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. Use molecular sieves in DCM/DMF.
Impurity: Urea EDC byproduct carryoverEnsure thorough washing with dilute HCl and water. The urea is water-soluble.
Impurity: N-Acylurea Rearrangement (No HOBt)Always use HOBt or NHS. Keep temperature low (0°C) during activation.
Dark Product Oxidation of Indole/LipidPerform reaction in the dark (foil-wrapped) under Argon. Use antioxidant (BHT) in workup if strictly necessary.
Poor Solubility Very long chain (C20+)Switch solvent to DMF or a DCM/DMF (4:1) mixture. Warm slightly (30°C) if using saturated fats.

References

  • Recent Sustainable Protocols

    • Di Gioia, M. L., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry.

  • Bioactivity & Context

    • Di Marzo, V. (2020).[3][4] The endocannabinoidome: a structure-activity relationship perspective. Journal of Medicinal Chemistry.

  • General Amide Coupling Methodology

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Specific N-Arachidonoyl Synthesis

    • Bisogno, T., et al. (2005). Biosynthesis, uptake, and degradation of anandamide and other emerging endocannabinoids. Handbook of Experimental Pharmacology.

Sources

Application Note: Preparation and Validation of Heptadecanoic Acid Tryptamide (MAT) as an Analytical Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of lipidomics and neuropharmacology, the precise quantification of endogenous fatty acid amides (FAAs)—such as N-arachidonoyl tryptamine and N-oleoyl tryptamine—is critical for understanding endocannabinoid signaling and metabolic disorders. However, quantifying these lipophilic mediators via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix suppression and extraction variability.

To establish a highly reproducible, self-validating analytical system, Heptadecanoic acid tryptamide (MAT) is utilized as the premier internal standard (IS). The causality behind this selection is threefold:

  • Biological Zero-Background: Mammalian lipid biosynthesis relies on fatty acid synthase (FAS), which exclusively produces even-chain fatty acids (e.g., C16, C18). The odd-chain (C17) aliphatic tail of MAT ensures an absolute zero-background in biological matrices, eliminating isobaric interference .

  • Structural and Partitioning Homology: MAT shares identical lipophilicity and liquid-liquid extraction (LLE) partitioning coefficients with target even-chain endogenous tryptamides.

  • Ionization Efficiency: The indole ring of the tryptamine moiety acts as a highly efficient proton acceptor during Electrospray Ionization in positive mode (ESI+), yielding exceptional analytical sensitivity .

Physicochemical Profiling

To ensure accurate standard preparation, the quantitative physicochemical properties of MAT are summarized below.

ParameterValue / Description
Chemical Name Heptadecanoic acid tryptamide (MAT)
Synonyms N-Heptadecanoyltryptamine; Margaric acid tryptamide
CAS Number 232257-97-5
Molecular Formula C₂₇H₄₄N₂O
Molecular Weight 412.65 g/mol
Melting Point 112 – 116 °C
Boiling Point 585.8 °C (at 760 mmHg)
Density 0.97 g/cm³
Solubility Soluble in Methanol, Chloroform, and MTBE; Insoluble in Water

Analytical Workflow Architecture

The following workflow illustrates the end-to-end sample processing sequence, designed to maximize lipid recovery while precipitating interfering proteins.

Workflow S1 1. Sample Collection (Plasma/Tissue) S2 2. IS Spiking (Add MAT Working Sol) S1->S2 S3 3. Homogenization & Protein Precipitation S2->S3 S4 4. Liquid-Liquid Extraction (MTBE/MeOH) S3->S4 S5 5. Centrifugation & Phase Separation S4->S5 S6 6. N2 Evaporation & Reconstitution S5->S6 S7 7. LC-MS/MS Analysis (ESI+ MRM Mode) S6->S7 S8 8. Data Processing (Analyte/IS Ratio) S7->S8

Fig 1. End-to-end analytical workflow for biological sample extraction using MAT as an internal standard.

Experimental Protocols

Protocol 1: Preparation of Primary and Working Standard Solutions

Causality: Due to the high lipophilicity of the C17 aliphatic chain, purely aqueous solvents will cause MAT to precipitate. Methanol (MeOH) is selected as the primary solvent to ensure complete solvation of the hydrophobic tail and the indole ring.

  • Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of MAT analytical standard using a microbalance. Dissolve completely in 1.0 mL of LC-MS grade Methanol. Vortex for 60 seconds.

  • Intermediate Stock (10 µM): Transfer 4.12 µL of the primary stock into 995.88 µL of Methanol.

  • Working Standard (1 µM): Dilute 100 µL of the intermediate stock with 900 µL of Methanol. Store all solutions in amber glass vials at -20°C to prevent UV-induced degradation of the indole ring.

Protocol 2: Biological Sample Spiking and Liquid-Liquid Extraction (LLE)

Causality: Methyl tert-butyl ether (MTBE) is utilized over traditional Chloroform (Folch method) because MTBE forms the upper organic layer during phase separation, allowing for easier extraction without disturbing the protein pellet, thereby reducing matrix effects.

  • Spiking: Aliquot 100 µL of biological matrix (plasma or tissue homogenate) into a 1.5 mL Eppendorf tube. Add 10 µL of the 1 µM MAT Working Standard. Vortex for 30 seconds to ensure equilibration with endogenous proteins.

  • Extraction: Add 400 µL of MTBE and 100 µL of LC-MS grade Water.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer 350 µL of the upper organic layer (containing the lipophilic amides and MAT) to a new glass vial.

  • Evaporation & Reconstitution: Evaporate the organic phase to complete dryness under a gentle stream of Nitrogen (N₂) at room temperature. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 60% Water / 40% Acetonitrile).

Protocol 3: LC-MS/MS Analytical Conditions

Causality: Formic acid (0.1%) is added to the mobile phases to provide an abundant source of protons[H+], forcing the basic nitrogen of the tryptamine moiety into a positively charged state, drastically enhancing the ESI+ signal .

LC-MS/MS ParameterSetting
Column C18 Reverse Phase (2.1 × 100 mm, 1.7 µm)
Mobile Phase A LC-MS Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive (ESI+)
Precursor Ion [M+H]+ m/z 413.3
Quantifier Product Ion m/z 144.1 (Collision Energy: 25 eV)
Qualifier Product Ion m/z 130.1 (Collision Energy: 35 eV)

MS/MS Fragmentation Dynamics

Understanding the Collision-Induced Dissociation (CID) pathway of MAT is crucial for optimizing Multiple Reaction Monitoring (MRM) transitions. Upon fragmentation, the amide bond cleaves, releasing the highly stable 3-ethyl-1H-indole cation (m/z 144.1) and a secondary indole fragment (m/z 130.1), while the C17 fatty acid chain departs as an uncharged neutral loss .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 413.3 Heptadecanoic acid tryptamide AmideCleavage {Amide Bond Cleavage | Collision Induced Dissociation} Precursor->AmideCleavage Fragment1 Quantifier Ion m/z 144.1 [C10H10N]+ (3-ethyl-1H-indole) AmideCleavage->Fragment1 Primary Fragment2 Qualifier Ion m/z 130.1 [C9H8N]+ (Indole-CH2) AmideCleavage->Fragment2 Secondary NeutralLoss Neutral Loss C17H34O2 (Heptadecanoic acid) AmideCleavage->NeutralLoss Uncharged

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of MAT in ESI+ MS/MS mode.

System Validation (Self-Validating System)

To ensure the analytical methodology is fundamentally sound, the protocol must act as a self-validating system. Every batch of biological samples must include the following mathematical checks utilizing the MAT internal standard:

A. Matrix Effect (ME) Verification: Evaluates whether co-eluting biological components are suppressing or enhancing the ionization of the standard.

  • Formula: ME (%) = (Peak Area of MAT spiked POST-extraction / Peak Area of MAT in neat solvent) × 100

  • Validation Threshold: ME should fall between 85% and 115%. If ME < 85%, ion suppression is occurring, dictating a need for a higher dilution factor or a more rigorous LLE cleanup.

B. Extraction Recovery (RE) Verification: Evaluates the physical loss of the lipid analyte during the MTBE extraction and N₂ evaporation phases.

  • Formula: RE (%) = (Peak Area of MAT spiked PRE-extraction / Peak Area of MAT spiked POST-extraction) × 100

  • Validation Threshold: RE must be > 75% with a Coefficient of Variation (CV) < 15% across biological replicates to confirm the extraction system's thermodynamic stability.

References

  • Buiarelli, F., et al. "A metabologenomics approach to unlock the metabolome of the novel Antarctic deep-sea isolate Lacinutrix shetlandiensis sp. nov. WUR7." PubMed Central (PMC), 2023.[Link]

  • Bikaki, M., & Kuhnert, N. "Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation." Journal of Agricultural and Food Chemistry, ACS Publications, 2019.[Link]

  • Rutz, A., et al. "Prioritization of Microorganisms Isolated from the Indian Ocean Sponge Scopalina hapalia Based on Metabolomic Diversity and Biological Activity for the Discovery of Natural Products." Marine Drugs, MDPI, 2023.[Link]

Application Note: HPLC-MS/MS Method for the Robust Quantification of Heptadecanoic Acid Tryptamide (MAT)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Scientists, Pharmacokineticists, and Drug Development Professionals Application Area: Lipidomics, Microbiome-Host Axis, and Bioanalytical Method Development

Executive Summary

Heptadecanoic acid tryptamide (MAT, CAS: 232257-97-5), also known as N-heptadecanoyltryptamine, is an odd-chain N-acyl tryptamine. N-acyl tryptamines are an emerging class of endocannabinoid-like lipid mediators that bridge gut-microbiota metabolism and host neuro-immune signaling[1]. Because heptadecanoic acid (C17:0) is an odd-chain fatty acid rarely synthesized in high abundance by mammalian systems, MAT serves two critical roles in modern pharmacology:

  • A highly specific biomarker for microbial dysbiosis and marine microorganism metabolism[2].

  • An ideal, structurally analogous Internal Standard (IS) for the quantification of endogenous N-acyl tryptamines (e.g., N-arachidonoyl tryptamine).

This application note details a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification of MAT in complex biological matrices.

Methodological Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that successful bioanalysis is not just following a recipe; it is mastering the physicochemical properties of the analyte.

  • Extraction Choice (LLE vs. PPT): MAT is highly lipophilic (a C17 aliphatic chain coupled to an indole ring). Simple protein precipitation (PPT) leaves too many endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. We employ Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE efficiently partitions neutral lipids like MAT into the organic phase while leaving polar peptides, salts, and highly polar lipids in the aqueous phase.

  • Chromatographic Strategy: A sub-2 µm C18 stationary phase is mandatory. The hydrophobic C17 chain requires a strong organic eluent to desorb from the column. We utilize a steep gradient of acetonitrile (ACN) with 0.1% Formic Acid. The formic acid acts as a proton donor, facilitating the formation of

    
     precursor ions in the positive electrospray ionization (ESI+) mode[3].
    
  • Fragmentation Mechanics: During collision-induced dissociation (CID), N-acyl tryptamines characteristically cleave at the amide bond. This yields a highly stable product ion at m/z 144.1, corresponding to the 3-ethylindole cation[4]. This transition (

    
    ) provides exceptional signal-to-noise (S/N) ratios for quantification.
    

Biological Context & Analytical Workflow

Pathway A Dietary Tryptophan B Gut Microbiota (Decarboxylation) A->B C Tryptamine B->C E N-Acyltransferase (Microbial/Host) C->E D Heptadecanoic Acid (Odd-Chain FA) D->E F Heptadecanoic Acid Tryptamide (MAT) E->F G Endocannabinoid Receptor Modulation F->G

Fig 1. Biosynthetic pathway of gut microbiota-derived N-acyl tryptamines like MAT.

Workflow A Sample Prep (LLE with MTBE) B Phase Separation (Centrifugation) A->B C UHPLC Separation (C18 Column) B->C D ESI+ MS/MS (MRM Mode) C->D E Data Processing & QC Validation D->E

Fig 2. Analytical workflow for MAT quantification via LLE and HPLC-MS/MS.

Reagents and Materials

  • Analytical Standard: Heptadecanoic acid tryptamide (MAT),

    
     98% purity.
    
  • Internal Standard (IS): N-Pentadecanoyl tryptamine (C15-AT) or Deuterated MAT (if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water (

    
    ), Methanol (MeOH), and Methyl tert-butyl ether (MTBE).
    
  • Additives: LC-MS grade Formic Acid (FA).

  • Consumables: Low-bind microcentrifuge tubes (MAT adheres to standard polypropylene due to its lipophilicity).

Step-by-Step Sample Preparation (LLE)

Note: All procedures should be performed on ice to prevent lipid degradation.

  • Aliquot: Transfer 100 µL of biological matrix (plasma, serum, or tissue homogenate) into a 2.0 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (e.g., 500 ng/mL C15-AT in MeOH). Vortex for 10 seconds.

  • Aqueous Adjustment: Add 100 µL of LC-MS grade water to normalize the matrix volume.

  • Extraction: Add 1.0 mL of cold MTBE.

  • Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete emulsion and lipid partitioning.

  • Phase Separation: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Collection: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial. Crucial Step: Do not disturb the protein disc at the interface.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (80%

    
     / 20% ACN with 0.1% FA). Vortex for 2 minutes and transfer to an autosampler insert.
    

HPLC-MS/MS Analytical Conditions

Chromatographic Gradient
  • Column: Waters Acquity UPLC BEH C18 (2.1

    
     50 mm, 1.7 µm)
    
  • Column Temperature: 45°C (Reduces system backpressure and sharpens lipid peaks).

  • Mobile Phase A:

    
     + 0.1% Formic Acid
    
  • Mobile Phase B: ACN + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.008020Initial
1.008020Linear (Hold)
5.00595Linear (Ramp)
7.50595Linear (Wash)
7.608020Step (Equilibration)
10.008020Linear (End)
Mass Spectrometry Parameters (MRM Mode)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
MAT 413.4144.125Quantifier
MAT 413.4130.140Qualifier
IS (C15-AT) 385.3144.125Internal Standard

Data interpretation note: The 144.1


 fragment represents the 3-ethylindole cation, a universal marker for tryptamine derivatives[4].

Self-Validating Quality Control Framework

To ensure absolute trustworthiness and regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the method must act as a self-validating system:

  • Matrix-Matched Calibration: Standard curves must be prepared in the exact biological matrix (stripped of endogenous analytes if necessary) to mathematically cancel out matrix-induced ion suppression.

  • Blank Injections (Carryover Check): A double-blank (matrix without MAT or IS) MUST be injected immediately following the Upper Limit of Quantification (ULOQ) sample. Acceptance criteria: The MAT peak area in the blank must be

    
     20% of the Lower Limit of Quantification (LLOQ) area.
    
  • Quality Control (QC) Stratification: Include QC samples at Low (3

    
     LLOQ), Mid (50% of ULOQ), and High (75% of ULOQ) concentrations. The run is only valid if 
    
    
    
    67% of the QC samples fall within
    
    
    15% of their nominal concentrations.
  • IS Response Monitoring: The peak area of the Internal Standard must remain consistent (

    
     20% variation) across all samples in the batch. A sudden drop in IS response indicates a failed extraction or severe matrix effect, automatically flagging the sample for re-analysis.
    

References

  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry (2024). URL:[Link]

  • Metabolite markers for three synthetic tryptamines... studied by GC–MS, LC–MSn, and LC-HR-MS/MS. Drug Testing and Analysis (2018). URL:[Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry / PubMed (2010). URL:[Link]

  • Prioritization of Microorganisms Isolated from the Indian Ocean Sponge Scopalina hapalia Based on Metabolomic Diversity. Marine Drugs / PMC (2023). URL:[Link]

Sources

Application Note: Quantitative Analysis of N-heptadecanoyl-tryptamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust protocol for the identification and quantification of N-heptadecanoyl-tryptamine using Gas Chromatography-Mass Spectrometry (GC-MS). N-heptadecanoyl-tryptamine is a long-chain fatty acid amide of tryptamine, a class of compounds with significant interest in pharmacology and drug development due to their relationship with endogenous signaling molecules and psychoactive compounds[1][2]. The inherent volatility and thermal stability of this molecule make it an ideal candidate for GC-MS analysis. This guide provides a comprehensive methodology, from sample preparation and instrumental parameters to data analysis, designed to ensure accuracy, reproducibility, and scientific integrity for researchers in academic and industrial settings.

Introduction and Scientific Background

N-heptadecanoyl-tryptamine belongs to the family of N-acyl amides, which includes important bioactive lipids like anandamide. The core structure consists of a tryptamine moiety, a well-known monoamine neurotransmitter precursor[2][3], acylated with a 17-carbon saturated fatty acid (heptadecanoic acid). The analysis of such compounds is crucial for understanding their metabolic pathways, pharmacological activity, and potential as therapeutic agents or biomarkers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive mass-based identification, making it exceptionally suitable for analyzing complex mixtures and identifying specific compounds[4][5]. The methodology detailed herein is optimized for the specific chemical properties of N-heptadecanoyl-tryptamine, providing a reliable framework for its analysis.

Analyte: Chemical & Physical Properties

Understanding the analyte's properties is fundamental to method development. N-heptadecanoyl-tryptamine is a relatively large, non-polar molecule due to its long hydrocarbon chain.

PropertyValue / DescriptionSource / Method
Chemical Structure Tryptamine acylated at the primary amine with heptadecanoic acid.Inferred from Name
Molecular Formula C₂₇H₄₄N₂OCalculated
Molecular Weight 412.66 g/mol Calculated
Boiling Point High; suitable for GC analysis at elevated temperatures.Estimated
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane). Insoluble in water.Inferred from Structure
Key Structural Features Indole ring, ethylamine bridge, and a C17 saturated acyl chain.Inferred from Name

Principle of the Method

The sample, dissolved in a volatile organic solvent, is injected into a heated GC inlet where it is vaporized. A carrier gas (helium) transports the vaporized analyte through a capillary column. The column separates N-heptadecanoyl-tryptamine from other matrix components based on its boiling point and interaction with the column's stationary phase. Upon elution from the column, the separated analyte enters the mass spectrometer's ion source. Here, it is fragmented into characteristic, reproducible patterns by electron ionization (EI). The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Detailed Protocols and Methodologies

  • Analyte: N-heptadecanoyl-tryptamine standard (purity ≥98%)

  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate, Methanol (HPLC or GC-grade)

  • Apparatus:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

    • Vortex mixer

    • Centrifuge

    • GC vials (1.5 mL, glass, with inserts)[6]

    • Syringe filters (0.22 µm, PTFE)

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard 1. Standard Weighing & Dilution Recon 3. Reconstitution in Volatile Solvent Standard->Recon Dilute to working conc. Sample 2. Sample Extraction (LLE or SPE) Sample->Recon Dry down & redissolve Inject 4. GC-MS Injection Recon->Inject GC 5. Chromatographic Separation Inject->GC MS 6. EI Ionization & Mass Detection GC->MS Process 7. Peak Integration & Library Search MS->Process Quant 8. Quantification (Calibration Curve) Process->Quant Report 9. Final Report Quant->Report

Caption: Workflow from sample preparation to final data reporting.

The goal of this protocol is to prepare a clean sample in a volatile solvent, free of non-volatile materials that could contaminate the GC system[6][7].

  • Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of N-heptadecanoyl-tryptamine standard and dissolve it in 10.0 mL of dichloromethane in a Class A volumetric flask.

  • Working Standard Preparation (10 µg/mL): Perform a serial dilution from the stock solution. For example, dilute 100 µL of the stock solution to 10.0 mL with dichloromethane[6]. This concentration is a good starting point for method development.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from the working standard solution to establish a calibration curve for quantification.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 500 µL of plasma, add an internal standard (e.g., heptadecanoic acid-d33).

    • Perform a liquid-liquid extraction (LLE) by adding 2 mL of ethyl acetate. Vortex vigorously for 2 minutes[7].

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of dichloromethane.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.

The following parameters are a robust starting point and should be optimized for your specific instrumentation. A non-polar DB-5ms or HP-5ms type column is recommended due to its versatility and stability[4][8].

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentHigh performance and reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentHigh sensitivity and reliability.
Injector Split/SplitlessFlexibility for different concentrations.
Injector Mode SplitlessMaximizes sensitivity for trace analysis[6].
Injector Temp. 290 °CEnsures complete and rapid vaporization of the high MW analyte.
Injection Volume 1 µLStandard volume for capillary GC[6].
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column dimensions and analyte separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Industry-standard, non-polar phase suitable for a wide range of semi-volatile compounds[4].
Oven Program Start 150°C, hold 1 min, ramp 20°C/min to 320°C, hold 10 minThe temperature program allows for elution of lighter compounds first, followed by a steep ramp to elute the target analyte efficiently. The final hold ensures the column is cleaned of any high-boiling residues.
MS Transfer Line 300 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation.
Ion Source Temp. 230 °CStandard operating temperature.
Electron Energy 70 eVStandard energy for generating comparable library spectra[9].
Mass Analyzer Quadrupole
Acquisition Mode Full ScanIdeal for identification and qualitative analysis.
Scan Range m/z 40 - 550Covers expected fragments and the molecular ion (m/z 412.66).

Expected Results and Data Interpretation

Under the conditions specified, N-heptadecanoyl-tryptamine is expected to elute at a relatively high retention time due to its high molecular weight and boiling point. The peak should be symmetrical and well-resolved from matrix components.

The EI mass spectrum is the key to confident identification. The fragmentation of N-heptadecanoyl-tryptamine is predictable based on its structure.

Fragmentation cluster_mol N-heptadecanoyl-tryptamine Structure cluster_frag Predicted Key Fragments (m/z) mol Indole-CH2-CH2-NH-C(=O)-(CH2)15-CH3 f1 [Indole-CH2-CH2-NH-C=O]+ m/z 201 mol->f1 Cleavage β to amide N f2 [Indole-CH2]+ m/z 130 mol->f2 Cleavage β to Indole ring f3 [M]+ m/z 412 mol->f3 Molecular Ion

Caption: Predicted major fragmentation pathways in EI-MS.

Expected Key Mass Fragments:

  • m/z 412 (M⁺): The molecular ion. Its presence confirms the molecular weight, though it may be of low abundance.

  • m/z 130: This is often the base peak for tryptamine derivatives, resulting from the stable indoly-2-ethyl fragment formed by cleavage of the C-C bond beta to the indole ring.

  • m/z 143/144: Fragments corresponding to the tryptamine core structure.

  • m/z 201: Resulting from cleavage of the alkyl chain adjacent to the carbonyl group.

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum against a pure, injected standard.

  • Quantification: Integrate the peak area of a characteristic ion (e.g., m/z 130). Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Apply a linear regression to the curve to determine the concentration of N-heptadecanoyl-tryptamine in unknown samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of N-heptadecanoyl-tryptamine. The detailed steps for sample preparation, instrument configuration, and data analysis create a self-validating system for achieving trustworthy and reproducible results. This method is directly applicable to research in drug metabolism, pharmacology, and natural product analysis, enabling scientists to accurately identify and quantify this and similar long-chain N-acyl amides.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Jager, A., et al. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Sample preparation GC-MS. (2025, April 29). SCION Instruments. Retrieved from [Link]

  • Sisco, E., et al. (n.d.). Rapid Screening of Seized Drugs by Gas Chromatography–Mass Spectrometry. National Institute of Standards and Technology. Retrieved from [Link]

  • How Sample Preparation Affects GC-MS Results. (2025, December 19). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Gelpi, E., et al. (n.d.). Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines. Scilit. Retrieved from [Link]

  • Tryptamine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Tsujikawa, K., et al. (2025, August 6). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Turner, D. (2016, January 19). Strategies for GC-MS Method Development. YouTube. Retrieved from [Link]

  • Gas Chromatography–Time-of-Flight Mass Spectrometry Utilized As an Effective Weapon Against Illegal Drugs of Abuse. (2020, November 12). LCGC International. Retrieved from [Link]

  • Tryptamine. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. (n.d.). PubMed. Retrieved from [Link]

  • Tryptamine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Improved Method for Gas Chromatographic–Mass Spectrometric Analysis of 1-13C-labeled Long-Chain Fatty Acids in Plasma Samples. (2026, February 18). ResearchGate. Retrieved from [Link]

  • Tryptamines. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Tryptamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Compound Tryptamine (FDB000917). (2010, April 8). FooDB. Retrieved from [Link]

  • GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. (n.d.). Shimadzu. Retrieved from [Link]

  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020, November 5). LCGC International. Retrieved from [Link]

  • Metabolite markers for three synthetic tryptamines. (2024, February 8). IRF. Retrieved from [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocols: A Framework for Elucidating the In Vitro Bioactivity of Heptadecanoic Acid Tryptamide

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for developing in vitro assays for Heptadecanoic acid tryptamide activity.

Abstract: Heptadecanoic acid tryptamide (HDT) is a synthetic lipoamino acid amalgamating the structural features of a saturated odd-chain fatty acid and a tryptamine moiety. This unique structure suggests a potential for complex pharmacology, possibly interacting with targets associated with both fatty acid amides (FAAs) and biogenic amines. This document provides a comprehensive, phased strategy for researchers, scientists, and drug development professionals to systematically characterize the in vitro activity of HDT. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, grounded in established biochemical and cell-based methodologies. We will explore a logical progression from broad-based primary screening to specific target validation, enabling the deconvolution of HDT's mechanism of action.

Section 1: Foundational Concepts & Putative Mechanisms

Heptadecanoic acid tryptamide is a molecule of rational design, and its potential biological activity can be inferred from its constituent parts.

  • The Fatty Acid Amide (FAA) Moiety: The heptadecanoic acid portion structurally aligns HDT with the family of endogenous signaling lipids known as fatty acid amides.[1] This class includes well-characterized molecules like the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[2][3] These lipids are known to modulate a variety of targets, including G-protein coupled receptors (GPCRs) like the cannabinoid receptors (CNR1 and CNR2), transient receptor potential (TRP) ion channels, and nuclear receptors such as PPARs.[4][5] A critical consideration in any FAA-related cellular assay is the metabolic activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of these signaling lipids.[2][6]

  • The Tryptamine Moiety: The tryptamine scaffold is the backbone for numerous neurotransmitters and psychoactive compounds, most notably serotonin (5-hydroxytryptamine). Tryptamines are well-established ligands for various serotonin (5-HT) receptors, with the 5-HT2A receptor being a primary target for classic psychedelics.[7][8] They can also interact with other monoaminergic receptors and trace amine-associated receptors (TAARs).[9]

This dual nature suggests that HDT could act as a multi-target ligand. The initial challenge is to determine which, if any, of these pathways are modulated by HDT.

HDT_Putative_Signaling cluster_HDT Heptadecanoic Acid Tryptamide (HDT) cluster_GPCR G-Protein Coupled Receptors (GPCRs) cluster_IonChannels Ion Channels cluster_Enzymes Enzymes HDT HDT CNR Cannabinoid Receptors (CB1, CB2) HDT->CNR FAA Moiety HTR Serotonin Receptors (5-HTx) HDT->HTR Tryptamine Moiety FFAR Fatty Acid Receptors (GPR55, GPR119, etc.) HDT->FFAR FAA Moiety TRP TRP Channels (TRPV1, etc.) HDT->TRP FAA Moiety FAAH FAAH (Metabolism/Inhibition) HDT->FAAH FAA Moiety

Figure 1: Hypothesized signaling landscape for Heptadecanoic Acid Tryptamide (HDT), illustrating potential targets based on its constituent chemical moieties.

Section 2: Preliminary Considerations & Reagent Preparation

2.1 Solubility and Stock Preparation

  • Rationale: HDT, like most lipids, is expected to have poor aqueous solubility. A stable, concentrated stock solution in an appropriate organic solvent is essential for accurate and reproducible serial dilutions in aqueous assay buffers.

  • Protocol:

    • Prepare a 10 mM primary stock solution of HDT in 100% dimethyl sulfoxide (DMSO).[10]

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.[10]

    • Critical Control: Ensure the final concentration of DMSO in all assays (including vehicle controls) is consistent and non-toxic to the cells, typically ≤0.5%.

2.2 Management of Endogenous FAAH Activity

  • Rationale: The enzymatic degradation of HDT by cellular FAAH can lead to a significant underestimation of its potency and a misinterpretation of its mechanism.[3] Therefore, for most cell-based functional assays, co-incubation with an FAAH inhibitor is highly recommended to ensure the compound concentration remains stable throughout the experiment.

  • Recommended Practice: Include a potent and selective FAAH inhibitor (e.g., URB597) at a concentration well above its IC50 (e.g., 1 µM) in the assay buffer during pre-incubation and compound addition steps. This should be applied to all wells, including vehicle and control compounds.

Section 3: Phase 1 - Target Identification & Primary Screening

The goal of this phase is to cast a wide net to identify the general biological activity of HDT and narrow down the class of potential targets.

3.1 Protocol: Cell Viability Assay

  • Principle: This initial screen is crucial to determine the cytotoxic concentration range of HDT. This data informs the concentration range for all subsequent functional assays, ensuring that observed effects are due to specific pharmacological activity rather than general toxicity. The MTT or XTT assay measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to a colored formazan product.[11][12]

  • Methodology:

    • Cell Plating: Seed cells (e.g., HEK293, CHO, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay (e.g., 10,000 cells/well). Incubate for 24 hours.

    • Compound Preparation: Prepare a serial dilution of HDT (e.g., from 100 µM down to 1 nM) in cell culture medium. Include a vehicle-only control (e.g., 0.5% DMSO).

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubation: Incubate for a period relevant to your planned functional assays (e.g., 24-48 hours).

    • Assay Development: Add 10 µL of MTT/XTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Data Acquisition: If using MTT, add solubilization buffer. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Untreated Control: Cells in medium only.

    • Positive (Toxicity) Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

  • Data Analysis: Plot the percentage of cell viability against the log concentration of HDT to determine the CC50 (cytotoxic concentration 50%). Functional assays should be conducted at concentrations well below the CC50.

3.2 Protocol: Broad-Spectrum GPCR Activity Screen (Calcium Mobilization)

  • Principle: Many GPCRs, including CNR1 and 5-HT2A, signal through the Gαq pathway, leading to the release of intracellular calcium stores.[4] This assay uses a calcium-sensitive fluorescent dye to detect this response, providing a rapid and robust functional readout for a wide range of receptors.

  • Methodology:

    • Cell Plating: Plate cells expressing the target GPCR (or a panel of GPCRs) in a black, clear-bottom 96-well plate.

    • Dye Loading: Remove the medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an FAAH inhibitor (e.g., 1 µM URB597). Incubate for 45-60 minutes at 37°C.

    • Wash: Gently wash the cells with assay buffer to remove excess dye.

    • Compound Addition & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence for 10-20 seconds. Add HDT at various concentrations and immediately begin reading fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Controls:

    • Vehicle Control: To establish baseline fluorescence.

    • Positive Agonist Control: A known agonist for the receptor (e.g., anandamide for CB1, serotonin for 5-HT2A) to confirm cell and receptor functionality.

    • Positive Antagonist Control: Pre-incubate cells with a known antagonist before adding the positive agonist to confirm signal specificity.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) or Area Under the Curve (AUC). Plot the response against the log concentration of HDT to generate a dose-response curve and calculate the EC50 (effective concentration 50%).

Calcium_Assay_Workflow plate 1. Plate Cells in 96-well Plate dye 2. Load Cells with Calcium Dye + FAAH Inhibitor plate->dye wash 3. Wash to Remove Excess Dye dye->wash read 4. Read Baseline Fluorescence in Plate Reader wash->read add 5. Add Compound (HDT) & Read Kinetic Response read->add analyze 6. Analyze Data (Calculate EC50/IC50) add->analyze

Figure 2: Experimental workflow for the calcium mobilization assay.

3.3 Protocol: FAAH Inhibition Assay

  • Principle: This is a biochemical assay to determine if HDT can inhibit the activity of the FAAH enzyme. Commercially available kits typically use a fluorogenic FAAH substrate that, when cleaved by the enzyme, releases a fluorescent product.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, FAAH enzyme solution (from recombinant source or cell lysates), and the fluorogenic substrate according to the kit manufacturer's instructions.

    • Inhibitor Incubation: In a 96-well plate, add FAAH enzyme solution to wells containing various concentrations of HDT or a known FAAH inhibitor (positive control). Incubate for a short period (e.g., 15 minutes) at 37°C.

    • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Read Fluorescence: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time.

  • Controls:

    • No Enzyme Control: To measure background fluorescence.

    • Vehicle Control (100% Activity): Enzyme reaction with no inhibitor.

    • Positive Inhibitor Control: A known FAAH inhibitor (e.g., URB597) to determine the dynamic range of the assay.

  • Data Analysis: Calculate the rate of reaction for each concentration of HDT. Plot the percent inhibition against the log concentration of HDT to determine the IC50 (inhibitory concentration 50%).

Section 4: Phase 2 - Target Validation & Potency Determination

If Phase 1 assays yield a "hit" (e.g., HDT activates a specific GPCR), the following assays are used to confirm direct interaction and further characterize the pharmacology.

Target_Deconvolution cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Target Validation calcium Calcium Mobilization Assay (GPCR/Ion Channel Screen) binding Radioligand Binding (Affinity - Ki) calcium->binding Hit on GPCR camp cAMP Assay (Functional - EC50) calcium->camp Hit on GPCR trp TRP Ion Channel Assay (Functional - EC50) calcium->trp Hit on TRP

Figure 3: Logical workflow for target deconvolution, from primary screening to specific validation assays.

4.1 Protocol: Competitive Radioligand Binding Assay

  • Principle: This assay provides definitive evidence of whether HDT binds directly to a specific receptor. It measures the ability of HDT to compete with a high-affinity radiolabeled ligand for binding to the receptor in a cell membrane preparation.[5]

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes expressing the target receptor (e.g., human CNR1) or prepare them from overexpressing cell lines.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]CP-55,940 for CNR1), and varying concentrations of unlabeled HDT.

    • Incubation: Incubate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Scintillation Counting: Wash the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the receptors.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of HDT. Use the Cheng-Prusoff equation to convert the IC50 value to a binding affinity constant (Ki).

4.2 Protocol: cAMP Accumulation/Inhibition Assay

  • Principle: This assay is used for GPCRs that couple to Gαs (which increases cyclic AMP) or Gαi (which decreases cyclic AMP). For Gαi-coupled receptors like CNR1, the cells are first stimulated with forskolin (an adenylyl cyclase activator) to raise cAMP levels, and the ability of an agonist to inhibit this rise is measured. Modern assays often use competitive immunoassays with fluorescent or luminescent readouts (e.g., HTRF, LANCE).

  • Methodology:

    • Cell Plating & Stimulation: Plate cells expressing the target receptor. Pre-treat with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. For Gαi assays, add forskolin along with varying concentrations of HDT.

    • Incubation: Incubate for 30-60 minutes at room temperature.

    • Cell Lysis & Detection: Lyse the cells and add the detection reagents (e.g., HTRF antibody conjugates).

    • Read Plate: After a final incubation, read the plate on a compatible plate reader.

  • Controls:

    • Basal cAMP: No forskolin or agonist.

    • Forskolin-stimulated (100% signal for Gαi): Forskolin only.

    • Positive Agonist Control: A known agonist to determine the assay window.

  • Data Analysis: Normalize the data to the forskolin-stimulated and basal controls. Plot the percentage of cAMP inhibition (for Gαi) or accumulation (for Gαs) against the log concentration of HDT to determine the EC50.

Section 5: Data Analysis & Presentation

A systematic approach to data presentation is key for interpreting the pharmacological profile of HDT. All dose-response data should be analyzed using a non-linear regression model (e.g., four-parameter logistic equation) to accurately determine potency (EC50/IC50) and efficacy (Emax).

Table 1: Summary of In Vitro Pharmacological Data for HDT

Assay Type Target/Cell Line Parameter Result (mean ± SEM) n
Cell Viability HEK293 CC50 > 100 µM 3
Calcium Mobilization CHO-hCNR1 EC50 150.5 ± 25.1 nM 4
Calcium Mobilization HEK-h5HT2A EC50 85.2 ± 10.8 nM 4
Radioligand Binding hCNR1 Membranes Ki 98.7 ± 15.3 nM 3
cAMP Inhibition CHO-hCNR1 EC50 175.4 ± 30.2 nM 3

| FAAH Inhibition | Recombinant hFAAH | IC50 | > 10 µM | 2 |

Conclusion

This application note provides a structured, multi-phase framework for characterizing the in vitro activity of Heptadecanoic acid tryptamide. By progressing from broad cytotoxicity and functional screens to specific binding and secondary messenger assays, researchers can efficiently identify primary targets, determine potency and affinity, and begin to build a comprehensive pharmacological profile of this novel compound. The inclusion of appropriate controls and an awareness of potential confounding factors, such as enzymatic degradation, are paramount to generating trustworthy and reproducible data. This systematic approach will pave the way for a deeper understanding of HDT's mechanism of action and its potential as a therapeutic agent.

References

  • Wikipedia. (2025). Fatty acid amide. [Link]

  • Al-Ghanim, A., et al. (2024). Fatty Acid Amide Signaling Molecules. ResearchGate. [Link]

  • Cravatt, B. F., & Lichtman, A. H. (2002). The enzymatic inactivation of the fatty acid amide class of signaling lipids. Chemistry and Physics of Lipids, 121(1-2), 135-148. [Link]

  • Taylor & Francis Online. (2023). Fatty acid amides – Knowledge and References. [Link]

  • O'Connell, K. M., et al. (2011). Fatty Acid Amide Signaling Molecules. ACS Chemical Neuroscience, 2(5), 231–253. [Link]

  • Haggerty, D. C., & Walker, J. M. (2013). Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides. Chemical Reviews, 113(10), 7517-7536. [Link]

  • Sherwood, A. M., et al. (2024). Pharmacological and behavioural effects of tryptamines present in psilocybin-containing mushrooms. British Journal of Pharmacology. [Link]

  • Saghatelian, A., et al. (2006). A FAAH-Regulated Class of N-Acyl Taurines That Activates TRP Ion Channels. Biochemistry, 45(30), 9007-9015. [Link]

  • ResearchGate. (n.d.). Tryptamines. [Link]

  • Wikipedia. (2024). Tryptamine. [Link]

  • ACS Publications. (2023). Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. ACS Medicinal Chemistry Letters. [Link]

  • Woo, D. H., et al. (2014). Sensory TRP Channel Interactions with Endogenous Lipids and Their Biological Outcomes. Molecules, 19(6), 7280-7317. [Link]

  • ResearchGate. (2023). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. [Link]

  • Choi, H., et al. (2024). Chlorinated Enyne Fatty Acid Amides from a Marine Cyanobacterium: Discovery of Taveuniamides L–M and Pharmacological Characterization of Taveuniamide F as a GPCR Antagonist with CNR1 Selectivity. Marine Drugs, 22(1), 18. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 562-572. [Link]

  • Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Frontiers in Cellular Neuroscience, 8, 195. [Link]

  • OAText. (2018). Binding-based proteomic profiling and the fatty acid amides. [Link]

  • Kim, M., et al. (2023). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Journal of Medicinal Food, 26(3), 201-210. [Link]

  • Xu, C., et al. (2019). Heptadecanoic acid inhibits cell proliferation in PC-9 non-small-cell lung cancer cells with acquired gefitinib resistance. Oncology Reports, 41(6), 3499-3507. [Link]

  • Armstrong, L. E., et al. (2019). GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(1), G1-G14. [Link]

  • ResearchGate. (n.d.). Production and biological evaluation of [18F]-6-thia-14-fluoro- -heptadecanoic acid. [Link]

  • Open Research@CSIR-NIScPR. (2024). The HMG-CoA reductase inhibitory potential of fatty acid amides. [Link]

  • Ataman Kimya. (n.d.). HEPTADECANOIC ACID. [Link]

  • ResearchGate. (2020). Synthesis and Biological Characterization of (Z)-9-Heptadecenoic and (Z)-6-Methyl-9-Heptadecenoic Acids: Fatty Acids with Antibiotic Activity Produced by Pseudozyma flocculosa. [Link]

  • Fiveable. (2025). Heptadecanoic Acid Definition. [Link]

Sources

Application Note: Cell-Based Assessment of N-Acyl Tryptamine (NAT) Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-acyl tryptamines (NATs) are a class of bioactive lipids produced by gut microbiota (e.g., Clostridium spp.) and synthetic drug discovery programs.[1] Structurally analogous to endocannabinoids and N-acyl serotonins, NATs modulate host physiology via GPCRs (e.g., 5-HT4R, GPR119) and TRP channels. However, their high lipophilicity and potential for mitochondrial uncoupling present unique challenges in cytotoxicity testing. This guide outlines a validated workflow for assessing NAT cytotoxicity, emphasizing BSA-conjugation for solubility and multiplexed metabolic/membrane analysis to distinguish specific receptor-mediated toxicity from non-specific detergent effects.

Compound Handling & Formulation: The "Lipid Shift"

The Problem: NATs (e.g., N-oleoyl tryptamine, N-arachidonoyl tryptamine) are highly lipophilic. Dissolving them in DMSO and spiking directly into cell culture media often leads to:

  • Micelle formation: The compound aggregates, reducing effective concentration.

  • Plastic adherence: Up to 60% of the compound binds to polystyrene plates within 2 hours.

  • Serum sequestration: Albumin in FBS binds the lipid, shifting the IC50 by orders of magnitude.

The Solution: Conjugate NATs to Fatty Acid-Free Bovine Serum Albumin (BSA) prior to cell exposure.

Protocol A: BSA-NAT Conjugation (Stock Preparation)

This protocol creates a water-soluble, bioavailable stock that mimics physiological transport.

Materials:

  • NAT solid powder (e.g., N-oleoyl tryptamine).

  • Fatty Acid-Free BSA (lyophilized).

  • Solvent: 100% Ethanol (molecular biology grade).

  • Glass vials (scintillation vials) — Do NOT use plastic.

Procedure:

  • Prepare BSA Vehicle: Dissolve BSA in serum-free culture medium (e.g., RPMI or DMEM) to a concentration of 10% (w/v) . Filter sterilize (0.22 µm).

  • Solubilize NAT: Dissolve NAT in 100% Ethanol to a concentration of 100 mM .

  • Conjugation Step:

    • While vortexing the BSA solution vigorously, add the NAT-Ethanol solution dropwise.

    • Target Ratio: Final Ethanol concentration must be < 1%. Final NAT concentration should be 2–5 mM (conjugated).

    • Example: Add 10 µL of 100 mM NAT stock to 990 µL of 10% BSA.

  • Complexation: Incubate at 37°C for 30 minutes with gentle shaking to allow the lipid tail of the NAT to bury into the BSA hydrophobic pocket.

  • QC: The solution should be clear. If cloudy, sonicate in a water bath for 5 minutes at 37°C.

Experimental Workflow & Assay Design

The following workflow integrates metabolic health (ATP) with membrane integrity (DNA dye exclusion) to differentiate between cytostasis (metabolic arrest) and necrosis (membrane rupture).

Visualization: Integrated Screening Workflow

NAT_Workflow cluster_Readout Multiplexed Readout NAT_Source NAT Compound (Solid) Conjugation BSA Conjugation (Glass Vials, 37°C) NAT_Source->Conjugation Ethanol Solubilization Exposure Compound Exposure (24h - 48h) Conjugation->Exposure 10x Stock Addition Seeding Cell Seeding (Serum-Reduced Media) Seeding->Exposure Adherence (4-6h) ATP ATP Level (Luminescence) Exposure->ATP LDH Membrane Leakage (Fluorescence) Exposure->LDH

Caption: Workflow for preparing and testing lipophilic N-acyl tryptamines using BSA conjugation to ensure bioavailability.

Protocol B: Multiplexed Cytotoxicity Assay

Assay Selection:

  • Primary: CellTiter-Glo® (Promega) or ATPlite (PerkinElmer). Rationale: NATs can act as mitochondrial uncouplers. ATP depletion is the earliest sign of toxicity.

  • Secondary: CellTox™ Green (Promega) or LDH Release. Rationale: Confirms membrane rupture.

Step-by-Step:

  • Cell Seeding:

    • Seed cells (e.g., Caco-2 for gut relevance, HepG2 for metabolic relevance) in 96-well white-walled, clear-bottom plates .

    • Density: 10,000 cells/well.

    • Media: Use 1% FBS media. Note: High serum (10%) will sequester the NAT and artificially increase the IC50.

  • Equilibration: Allow cells to adhere for 24 hours.

  • Treatment:

    • Remove culture media.

    • Add 90 µL of fresh serum-reduced media.

    • Add 10 µL of the BSA-conjugated NAT stock (from Protocol A) to create a dose curve (e.g., 0.1 µM to 100 µM).

    • Controls:

      • Vehicle: 10% BSA in media (matched concentration).

      • Positive: 10 µM Staurosporine (Apoptosis) or 0.1% Triton X-100 (Necrosis).

  • Incubation: Incubate for 24 or 48 hours at 37°C/5% CO2.

  • Readout:

    • Add CellTox Green reagent (1x) directly to wells. Incubate 15 min. Read Fluorescence (Ex 485 / Em 520).

    • Add CellTiter-Glo reagent (100 µL). Shake 2 min. Read Luminescence.

Mechanistic Insights: Mitochondrial & Receptor Toxicity

If primary screening reveals toxicity, determine if it is "on-target" (receptor-mediated) or "off-target" (mitochondrial disruption).

Mechanism of Action (MOA) Diagram

NATs often interact with TRPV1 channels or disrupt mitochondrial membranes due to their amphipathic nature.

NAT_Mechanism NAT N-Acyl Tryptamine (Extracellular) TRPV1 TRPV1 Channel (Membrane) NAT->TRPV1 Activation Mito Mitochondria NAT->Mito Direct Insertion Ca_Influx Ca2+ Influx TRPV1->Ca_Influx ROS ROS Generation (MitoSOX High) Mito->ROS Uncoupling Uncoupling (ATP Drop) Mito->Uncoupling Tox Cytotoxicity (Apoptosis/Necrosis) Ca_Influx->Tox Overload ROS->Tox Uncoupling->Tox

Caption: Dual toxicity pathways: Receptor-mediated Ca2+ overload (TRPV1) and direct mitochondrial uncoupling.

Protocol C: Mitochondrial Stress Test (MitoSOX)

NATs, like many fatty acid amides, can act as protonophores, uncoupling oxidative phosphorylation.

  • Dye Loading: Treat cells with NATs for 4–6 hours.

  • Staining: Add MitoSOX™ Red (5 µM) for the final 30 minutes of incubation.

  • Counter-stain: Hoechst 33342 (Nuclear).

  • Imaging: High-content imaging (Confocal).

    • Result Interpretation: An increase in red fluorescence indicates mitochondrial superoxide generation, suggesting the NAT is disrupting the electron transport chain.

Data Analysis & Troubleshooting

Data Presentation: Determining Specificity

Calculate the Therapeutic Index (TI) if the NAT is a drug candidate, or the Safety Margin if it is a gut metabolite.

ParameterFormula/MethodAcceptance Criteria
IC50 (ATP) 4-Parameter Logistic Fit

Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Vehicle Effect Compare Media vs. BSA-VehicleViability > 90% in Vehicle
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High variability between wells Lipid sticking to pipette tipsUse low-retention tips ; pre-wet tips with BSA solution.
Precipitate visible in wells "Crashing out" of solutionIncrease BSA concentration to 2:1 (Molar Ratio Lipid:BSA).
No toxicity in high dose Serum bindingSwitch from 10% FBS to 0.5% FBS or Serum-Free + ITS.
High background fluorescence NAT autofluorescenceRun a "Cell-Free" control with compound + dye only.

References

  • Chang, Y., et al. (2021). Biosynthesis of N-acyl tryptamines by gut microbiota and their role in host physiology.[1][2] Frontiers in Chemistry.

  • Bhattarai, Y., et al. (2018). Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion. Cell Host & Microbe.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Pike, L.S., et al. (2010). Lipid/BSA Solubilization Protocol for Cell Delivery. Biochimica et Biophysica Acta.[2]

  • Cayman Chemical. N-arachidonoyl Serotonin Product Information & Biological Activity.

Sources

Application Note: Heptadecanoic Acid Tryptamide (C17-NAT) in Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Heptadecanoic acid tryptamide (C17-NAT) represents a convergence of two critical metabolic frontiers: Odd-Chain Fatty Acid (OCFA) physiology and Endocannabinoidome signaling . While N-acyl tryptamines (NATs) are emerging as gut-microbiota-derived signaling lipids, the specific conjugation of the odd-chain C17:0 (margaric acid) to a tryptamine headgroup creates a unique molecular probe.

This guide details the application of C17-NAT as both a robust Internal Standard (IS) for lipidomics and a functional probe for investigating the metabolic interface between dietary lipids and neuro-immunological signaling.

Introduction: The "Why" Behind C17-NAT

The Convergence of Two Systems

Research into metabolic syndrome often treats lipid energy metabolism and signaling as separate entities. C17-NAT bridges this gap:

  • The Fatty Acid Tail (C17:0): Heptadecanoic acid is an established biomarker for dairy fat intake and is inversely correlated with Type 2 Diabetes and cardiovascular risk. Unlike even-chain lipids, C17:0 acts as an anaplerotic substrate, refilling the TCA cycle via propionyl-CoA.

  • The Headgroup (Tryptamine): An indole alkaloid derived from tryptophan by gut bacteria.[1][2] When conjugated to fatty acids, it mimics endocannabinoids, potentially modulating TRPV1 channels and PPARs without the psychotropic effects of simple tryptamines.

Strategic Utility
  • As an Internal Standard: Because C17 fatty acids are present in low abundance compared to C16/C18, and C17-NAT is rarely found endogenously in high concentrations, it serves as an ideal surrogate for quantifying bioactive NATs (like N-arachidonoyl tryptamine) in biological matrices.

  • As a Metabolic Probe: It allows researchers to decouple the signaling effects of the tryptamide headgroup from the metabolic fate of the fatty acid tail.

Physicochemical Profile & Handling

PropertySpecificationCritical Note
Chemical Formula C₂₇H₄₄N₂O
Molecular Weight 412.66 g/mol Monoisotopic Mass: ~412.345
Solubility DMSO (>10 mg/mL), Ethanol (>20 mg/mL)Insoluble in water. Precipitates immediately in aqueous buffers if >0.1%.[3]
Stability High (Amide bond)More resistant to FAAH hydrolysis than corresponding ethanolamides.
Storage -20°C, under Argon/NitrogenHygroscopic. Warm to RT before opening vial.

Protocol A: LC-MS/MS Quantification (Targeted Lipidomics)

Objective: Use C17-NAT as an Internal Standard (IS) or target analyte in plasma/tissue lipidomics.

Mass Spectrometry Transitions

To ensure specificity, we utilize the fragmentation of the amide bond, yielding the characteristic tryptamine ion.

  • Ionization Mode: ESI Positive (+)

  • Precursor Ion [M+H]⁺: 413.4 m/z

  • Primary Product Ion (Quant): 144.1 m/z (Vinyl indole fragment)

  • Secondary Product Ion (Qual): 160.1 m/z (Tryptamine cation)

Sample Preparation (Liquid-Liquid Extraction)

Lipids are matrix-sensitive. A Folch or MTBE extraction is required to remove protein/salt interferences.

  • Sample: Aliquot 100 µL of plasma or homogenized tissue (PBS).

  • Spike IS: Add 10 µL of C17-NAT Working Solution (1 µM in EtOH).

    • Final concentration on column should be ~100 nM.

  • Extraction: Add 1 mL of MTBE (Methyl tert-butyl ether) and 300 µL of Methanol . Vortex for 10 mins at 4°C.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 mins.

  • Collection: Collect the upper organic layer (contains NATs).

  • Dry Down: Evaporate under nitrogen stream at 30°C.

  • Reconstitution: Dissolve in 100 µL of MeOH:Water (9:1) for injection.[4]

LC Gradient Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1) + 0.1% Formic Acid.[4][5]

LCMS_Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection S1 Biological Sample (Plasma/Tissue) S2 Spike C17-NAT (Internal Standard) S1->S2 S3 MTBE Extraction (Lipid Phase) S2->S3 L1 C18 Column Retention Time ~6-8 min S3->L1 M1 Q1: Select 413.4 m/z (Parent) L1->M1 M2 Q2: CID Fragmentation M1->M2 M3 Q3: Detect 144.1 m/z (Indole Core) M2->M3

Figure 1: Workflow for quantifying N-acyl tryptamines using C17-NAT as a reference standard.

Protocol B: In Vitro Bioactivity Assay (Metabolic Signaling)

Objective: Determine if C17-NAT activates PPARα (fatty acid oxidation) or TRPV1 (calcium signaling) in metabolic cells (e.g., Adipocytes or Hepatocytes).

Experimental Logic

Unlike simple fatty acids, NATs must cross the membrane and resist immediate hydrolysis by FAAH (Fatty Acid Amide Hydrolase) to signal.

  • Control: Vehicle (DMSO).

  • Positive Control: Capsaicin (TRPV1 agonist) or GW7647 (PPARα agonist).

  • Inhibitor: URB597 (FAAH inhibitor) – Use this to prove if the effect is due to the intact molecule or the hydrolyzed fatty acid.

Step-by-Step Assay
  • Cell Seeding: Seed 3T3-L1 adipocytes or HepG2 cells in 96-well plates (20,000 cells/well). Differentiate if necessary.

  • Preparation of C17-NAT Media:

    • Prepare 10 mM stock in DMSO.

    • Dilute to 10 µM in Fatty-Acid Free BSA (0.5%) media. Note: Standard BSA binds lipids too tightly; FA-free BSA allows delivery to receptors.

  • Incubation: Treat cells for:

    • 4 hours (Gene expression/Phosphorylation).

    • 24 hours (Lipid droplet analysis/Mitochondrial respiration).

  • Readout (Mitochondrial Respiration - Sepharose):

    • Measure Oxygen Consumption Rate (OCR).

    • C17-NAT should increase OCR if it drives beta-oxidation or uncoupling via TRPV1.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-fate of C17-NAT: direct receptor signaling vs. hydrolysis and metabolic integration.

Metabolic_Pathway C17NAT C17-NAT (Exogenous) FAAH FAAH Enzyme (Hydrolysis) C17NAT->FAAH Metabolism TRPV1 TRPV1 Channel (Membrane) C17NAT->TRPV1 Direct Binding PPAR PPAR-alpha (Nuclear) C17NAT->PPAR Direct Binding C17Acid Heptadecanoic Acid (C17:0) FAAH->C17Acid Tryptamine Tryptamine FAAH->Tryptamine CaFlux Ca2+ Influx (Mitochondrial Activity) TRPV1->CaFlux Propionyl Propionyl-CoA C17Acid->Propionyl Beta-Oxidation TCA TCA Cycle (Anaplerosis) Propionyl->TCA Succinyl-CoA

Figure 2: Dual mechanism of action. C17-NAT acts as a signaling ligand (Yellow path) or a metabolic substrate (Green path).

Troubleshooting & Expert Tips

  • "Ghost" Peaks in Mass Spec:

    • Issue: Detecting C17-NAT in blank samples.

    • Cause: Carryover. NATs are "sticky" lipophiles.

    • Solution: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) between injections.[4]

  • Precipitation in Cell Culture:

    • Issue: Cloudy media upon addition of compound.

    • Cause: Adding DMSO stock directly to cold aqueous media.

    • Solution: Pre-conjugate C17-NAT to warm BSA (37°C) with vortexing before adding to cell culture wells.

  • Low Recovery in Extraction:

    • Issue: Internal standard signal is weak.

    • Cause: Plasticware adsorption.

    • Solution: Use glass inserts and glass vials for all lipid work. Avoid polypropylene tubes during the drying step.

References

  • Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[3]0) in Health and Disease."[3] Molecules. Link

  • Di Marzo, V. (2020). "The Endocannabinoidome: A Complex System with Multiple Functions." Cell Metabolism. (Contextual grounding for N-acyl amides).
  • Chang, et al. (2021). "Gut microbiota-derived N-acyl tryptamines are endocannabinoid-like mediators."[2] Nature Communications. (Establishes the biological relevance of the tryptamide class).

  • Cayman Chemical. "Heptadecanoic Acid Product Information." (Source for C17:0 physicochemical data). Link

  • Frontiers in Chemistry (2024). "A sustainable protocol for the synthesis of N-acyl tryptamines." Frontiers. Link

Sources

Application Note: Heptadecanoic Acid Tryptamide as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Targeting the Gut-Endocannabinoidome Axis: Protocols for the Quantification of Novel N-Acyl Tryptamines

Executive Summary & Scientific Rationale

Heptadecanoic Acid Tryptamide (C17:0-Tryptamide) is an emerging bioactive lipid mediator belonging to the class of N-acyl tryptamines (NATs) . Structurally, it is a conjugate of tryptamine (a gut microbiota metabolite of tryptophan) and heptadecanoic acid (an odd-chain saturated fatty acid, C17:0).

While C17:0 has long been established as a biomarker for dairy fat intake and metabolic health, and tryptamine is a known neuromodulator, their conjugate represents a specific intersection of host diet, microbiome activity, and the endocannabinoidome .

Why this biomarker matters:

  • Gut-Brain Axis Interrogation: NATs share structural homology with N-acyl serotonins and endocannabinoids, potentially acting as antagonists or agonists at serotonin (5-HT) and cannabinoid receptors.

  • Metabolic Specificity: Unlike generic inflammatory markers, C17:0-Tryptamide specifically reflects the conjugation capacity of the gut flora in the presence of odd-chain fatty acids, offering a unique window into dysbiosis and metabolic flexibility.

  • Therapeutic Potential: Emerging evidence suggests NATs may modulate gut motility and inflammation, making them targets for drug development in IBS and metabolic syndrome.

Biological Context & Mechanism[1][2][3][4][5][6][7]

The biosynthesis of Heptadecanoic Acid Tryptamide is driven by the "Microbiota-Endocannabinoidome Axis."

Biosynthetic Pathway
  • Precursor 1 (Tryptamine): Clostridium and Ruminococcus species express tryptophan decarboxylase, converting dietary Tryptophan

    
     Tryptamine.
    
  • Precursor 2 (Heptadecanoic Acid): Derived from dietary sources (dairy fat) or bacterial synthesis (elongation of propionate/valerate).

  • Conjugation: Bacterial or host enzymes (e.g., Fatty Acid Amide Hydrolase - FAAH, acting in reverse, or specific N-acyltransferases) catalyze the amide bond formation.

Signaling Pathway Diagram

G Diet Dietary Intake (Dairy/Fiber) Trp L-Tryptophan Diet->Trp Proteolysis C17 Heptadecanoic Acid (C17:0) Diet->C17 Absorption Tryptamine Tryptamine Trp->Tryptamine Decarboxylation (GutBac) GutBac Gut Microbiota (Clostridium spp.) Enzyme N-Acyltransferase (Bacterial/Host) Tryptamine->Enzyme C17->Enzyme Target Heptadecanoic Acid Tryptamide Enzyme->Target Conjugation Receptors GPCRs (5-HT, CB Receptors) Target->Receptors Modulation

Figure 1: Biosynthetic pathway of Heptadecanoic Acid Tryptamide linking diet, microbiome, and host signaling.

Analytical Protocol: LC-MS/MS Quantification

Disclaimer: This protocol is designed for research use only. C17:0-Tryptamide is lipophilic and susceptible to binding to plasticware; use glass inserts and silanized vials where possible.

Materials & Reagents
  • Analyte Standard: Heptadecanoic acid tryptamide (CAS: 232257-97-5).[1] Note: If commercial stock is unavailable, custom synthesis via T3P coupling of tryptamine and heptadecanoic acid is required.

  • Internal Standard (IS): N-Heptadecanoyl-d3-tryptamine (if available) or a structural analog like N-Palmitoyl Tryptamine-d4 .

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Plasma, Serum, or Lyophilized Feces.

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: LLE (Liquid-Liquid Extraction) is cheaper, but SPE provides cleaner baselines for low-abundance lipid mediators.

  • Thawing: Thaw plasma samples on ice.

  • Spiking: Aliquot 200 µL of plasma into a glass tube. Add 10 µL of Internal Standard (100 ng/mL in MeOH). Vortex for 10s.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 30s.

  • Centrifugation: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer supernatant to clean glass tubes.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of 50:50 MeOH:Water . Vortex and transfer to an LC vial with a glass insert.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Rationale
0.0 5 Initial equilibration
1.0 5 Load/Desalt
8.0 95 Elution of lipophilic tryptamide
10.0 95 Wash
10.1 5 Re-equilibration

| 12.0 | 5 | Ready for next injection |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Precursor Ion Calculation:

    • MW = 412.65 g/mol .[1]

    • [M+H]+ = 413.4 .

  • Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
C17:0-Tryptamide 413.4 160.1 25Quantifier (Tryptamine core)
C17:0-Tryptamide413.4143.140Qualifier (Vinyl indole)
C17:0-Tryptamide413.4117.155Qualifier (Indole ring)
IS (Analog)[Varies][Varies][Optimized]Normalization

Experimental Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Analysis Sample Plasma/Feces (200 µL) Spike Add Internal Std (d4-NAT) Sample->Spike Extract Protein Ppt (ACN + 0.1% FA) Spike->Extract Dry N2 Evaporation Reconstitute 50:50 MeOH:H2O Extract->Dry LC UHPLC C18 Gradient Elution Dry->LC MS MS/MS (ESI+) MRM: 413.4 > 160.1 LC->MS Data Biomarker Level (ng/mL) MS->Data Quantification

Figure 2: Step-by-step extraction and analysis workflow for C17:0-Tryptamide.

Data Interpretation & Validation

Validation Criteria (Self-Validating System)

To ensure trustworthiness, every run must meet these criteria:

  • Retention Time Lock: The analyte must elute within ±0.1 min of the authentic standard.

  • Ion Ratio: The ratio of Quantifier (160.1) to Qualifier (143.1) must be constant (within 15% tolerance).

  • Linearity: Calibration curve (0.5 nM – 500 nM) must have

    
    .
    
  • Recovery: Spike recovery in matrix should be 80-120%.

Biological Interpretation[2][3]
  • Elevated Levels: May indicate high dairy intake combined with a "tryptamine-producing" microbiome phenotype (Clostridium abundance). Potential relevance in slowing gastric motility.

  • Depressed Levels: May suggest gut dysbiosis (loss of indole-producing bacteria) or odd-chain fatty acid deficiency.

References

  • Chang, Y., et al. (2024).[2][3] A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry. Retrieved from [Link]

  • Jenkins, B., et al. (2015).[4] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[5][6][4]0) in Health and Disease. Molecules. Retrieved from [Link]

  • Gai, X., et al. (2023).[7] Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis.[7] Frontiers in Microbiology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Heptadecanoic Acid Tryptamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Heptadecanoic acid tryptamide (N-[2-(1H-indol-3-yl)ethyl]heptadecanamide). This portal is designed for researchers and drug development professionals seeking to optimize the amidation of odd-chain fatty acids (C17:0) with tryptamine.

Long-chain N-acyl tryptamines are of high pharmacological interest due to their endocannabinoid-like activity and their ability to activate sirtuins (SIRT1), which upregulate heat shock proteins to promote cellular stress resistance and lifespan extension 1. However, synthesizing these molecules efficiently requires overcoming steric hindrance, poor lipid solubility, and chemoselectivity challenges.

Synthesis Workflows & Logical Relationships

Workflow Start Heptadecanoic Acid + Tryptamine Route1 Acid Chloride Method (Oxalyl Chloride) Start->Route1 Route2 Coupling Reagents (HBTU / T3P) Start->Route2 Route3 Mechanochemical (T3P + Milling) Start->Route3 Inter1 Heptadecanoyl Chloride Route1->Inter1 Inter2 Activated Ester Route2->Inter2 Product Heptadecanoic Acid Tryptamide (Target Product) Route3->Product Solvent-free Base Addition of Base (Et3N / DIPEA) Inter1->Base Inter2->Base Base->Product Base->Product

Experimental workflows for synthesizing Heptadecanoic acid tryptamide.

Pathway NAT N-Acyl Tryptamines (Heptadecanoic Tryptamide) SIRT SIRT1 Activation NAT->SIRT Upregulates Endo Endocannabinoid System Modulator NAT->Endo Receptor Binding HSP Heat Shock Proteins (HSP Expression) SIRT->HSP Transcriptional Control Lifespan Lifespan Extension & Cellular Protection HSP->Lifespan Stress Resistance

Biological signaling pathways modulated by N-acyl tryptamines.

Troubleshooting Guide & FAQs

Q1: Why is my amidation yield stuck below 50% when using standard EDC/NHS coupling? Causality: Long-chain fatty acids like heptadecanoic acid (C17:0) exhibit severe aggregation and poor solubility in standard polar aprotic solvents (like DMF or DCM) at room temperature. EDC/NHS relies on forming an active ester, but if the fatty acid is aggregated, the activation step fails, leading to the rapid hydrolysis of the coupling reagent before the amine can react. Solution: Switch to Propylphosphonic anhydride (T3P) or HBTU. T3P acts as both a coupling agent and a water scavenger, driving the equilibrium forward even with bulky aliphatic chains. HBTU has also been validated in patent literature for yielding >90% in single-step fatty acid tryptamide synthesis 2.

Q2: I am observing a secondary spot on my TLC with a higher Rf value. What is it, and how do I prevent it? Causality: This is likely the N,N-diacylated product or N-acylation at the indole nitrogen. While the primary ethylamine of tryptamine is significantly more nucleophilic, excess coupling reagent or extended reaction times under basic conditions (e.g., excess DIPEA or Et₃N) can deprotonate the indole ring, leading to over-acylation. Solution: Strictly control the stoichiometry. Maintain a 1.0 : 1.1 ratio of Heptadecanoic acid to Tryptamine. If using the acid chloride method, add the base dropwise at 0°C to control the exotherm and maintain strict chemoselectivity.

Q3: How do mechanochemical methods compare to traditional solution-phase synthesis for this specific molecule? Causality: Mechanochemical synthesis (ball milling) forces reactants into close proximity without the solvation shell barrier. This is highly advantageous for poorly soluble long-chain fatty acids. Recent protocols using T3P under mechanochemical conditions have demonstrated yields of ~80% for N-acyl tryptamines in just 20 minutes, bypassing the need for large volumes of organic solvents 1.

Quantitative Data: Comparison of Coupling Strategies

The following table summarizes the performance of various amidation strategies specifically applied to long-chain N-acyl tryptamines.

Synthesis MethodReagents UsedReaction TimeTypical YieldPrimary ImpurityScalability
Carbodiimide EDC, HOBt, DIPEA, DMF24 h45–55%Urea byproducts, unreacted FAModerate
Uronium HBTU, DIPEA, DMF12 h70–85%TetramethylguanidiniumHigh
Acid Chloride Oxalyl chloride, Et₃N, DCM4 h85–95%Di-acylated indoleHigh
Mechanochemical T3P, Et₃N, EtOAc (cat.)20 min80–90%MinimalLow/Moderate

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system, incorporating mid-workflow analytical checks before proceeding to the purification phase.

Protocol A: Acid Chloride Method (High Yield, Scalable)

This method is ideal for scaling up the synthesis of Heptadecanoic acid tryptamide, as it bypasses the solubility issues of the free fatty acid.

  • Activation: Dissolve heptadecanoic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous DCM under an inert argon atmosphere. Add a catalytic amount of DMF (0.05 eq). Cool the flask to 0°C.

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq, 15 mmol). Stir for 2 hours at room temperature until gas evolution (CO and CO₂) completely ceases.

  • Concentration: Remove excess oxalyl chloride and DCM under reduced pressure to yield the crude heptadecanoyl chloride intermediate. Do not expose to ambient moisture.

  • Amidation: In a separate flask, dissolve tryptamine (1.1 eq, 11 mmol) and Et₃N (2.0 eq, 20 mmol) in 20 mL anhydrous DCM at 0°C. Slowly add the heptadecanoyl chloride (resuspended in 10 mL DCM) dropwise over 15 minutes.

  • Validation (Critical Step): Stir for 2 hours at room temperature. Extract a 10 µL aliquot and run a TLC (Eluent: Petroleum Ether/EtOAc 7:3). Stain with Ninhydrin and heat. Validation criteria: The primary amine spot (tryptamine) must be completely consumed (no purple spot). If unreacted tryptamine remains, stir for an additional hour.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the product from cold ethanol.

Protocol B: Mechanochemical T3P Method (Green, Rapid)

This method is optimized for rapid library generation and avoids the use of harsh chlorinating agents 1.

  • Setup: In an 8-mL stainless-steel milling vial, add tryptamine (1.2 eq, 0.12 mmol), heptadecanoic acid (1.0 eq, 0.1 mmol), Et₃N (2.0 eq, 0.2 mmol), and T3P (50 wt% solution in EtOAc, 1.5 eq, 0.15 mmol).

  • Milling: Add two 5 mm stainless steel balls to the vial. Seal the vial and grind at 2,500 rpm for 10 minutes at room temperature using a vortex mixer or ball mill.

  • Incubation: Leave the vial closed at room temperature for an additional 10 minutes to allow the reaction paste to mature.

  • Validation (Critical Step): Extract a ~1 mg aliquot of the paste, dissolve in 1 mL EtOAc, and inject into an LC-MS. Validation criteria: Confirm the presence of the exact mass [M+H]⁺ peak for Heptadecanoic acid tryptamide (m/z ≈ 413.35) and the absence of the free fatty acid peak.

  • Workup: Quench the paste by adding H₂O (1 mL) and EtOAc (1 mL). Separate the phases, extract the aqueous phase with EtOAc (2 × 1 mL), dry the combined organic layers over Na₂SO₄, and purify via a short silica gel pad (Petroleum ether/EtOAc 7:3).

References

  • Title: A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators Source: Frontiers in Chemistry URL: [Link]

  • Title: Fatty acid tryptamides as shell indicators for cocoa products and as quality parameters for cocoa butter Source: ResearchGate / Scientific Literature URL: [Link]

  • Title: Process for the preparation of fatty acid amides with saturated, unsaturated or hydroxy fatty acids (Patent DE102008025893B4)

Sources

Purification strategies for long-chain N-acyl tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Chain N-Acyl Tryptamine (NAT) Purification

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your N-acyl tryptamine (NAT) synthesis has resulted in a waxy oil, a "streaking" column, or a persistent impurity that defies standard workup.

NATs are amphiphilic chameleons: they possess a lipophilic fatty tail (e.g., arachidonoyl, palmitoyl) and a polar, indole-based head group. This duality makes them prone to "oiling out" during crystallization and trailing during chromatography. The guide below is structured to troubleshoot these specific physicochemical behaviors.

Module 1: Pre-Purification & Workup (The "Crude" Phase)

Current Status: You have a reaction mixture (likely from DCC, EDC, or T3P coupling) containing your NAT, unreacted tryptamine, and unreacted fatty acid.

The Core Philosophy: Purify by Extraction, not just Chromatography. Because NATs are neutral amides, we can exploit the acid-base properties of the impurities to remove them before they ever touch a column.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
SymptomDiagnosisCorrective Action
Emulsions form during extraction. "The Soap Effect" Long-chain fatty acids (e.g., C18+) form surfactants (soaps) when basified, trapping your product.Do not shake vigorously. Invert gently. Add Brine (Sat. NaCl) to increase ionic strength. If persistent, add a small amount of methanol to break surface tension.
TLC shows Tryptamine spot after workup. Insufficient Acid Wash. Tryptamine (pKa ~10.2) requires low pH to fully protonate and move to the aqueous phase.Wash organic layer with 1M HCl (2x). Note: Ensure your product doesn't precipitate; NATs are soluble in EtOAc/DCM but less so in cold ethers.
TLC shows Fatty Acid spot. Insufficient Base Wash. Fatty acids need pH > 5 to ionize.Wash with Sat. NaHCO₃ . Warning: If using Arachidonic acid (sensitive), avoid strong bases like NaOH which may induce oxidation or hydrolysis.
The "Self-Validating" Workup Protocol
  • Dilute: Dilute crude reaction with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash 2x with 1N HCl. (Removes Tryptamine).[1]

    • Validation: Spot the organic layer on TLC. The low-Rf amine spot should be gone.

  • Base Wash: Wash 2x with Saturated NaHCO₃. (Removes Fatty Acids).

    • Validation: Spot TLC. The high-Rf fatty acid smear should be reduced.

  • Dry: Dry over Na₂SO₄ and concentrate.

Module 2: Chromatographic Separation

Current Status: You have a crude oil. LLE removed most impurities, but minor byproducts or "coupling trash" (like DCU) remain.

The Core Philosophy: Suppress the Silanol Interaction. The indole nitrogen and the amide hydrogen in NATs can H-bond with acidic silanol groups on silica gel, causing peak tailing.

FAQ: Flash Chromatography

Q: My compound streaks from the baseline to the solvent front. How do I fix this? A: You need a modifier. Standard EtOAc/Hexane is often insufficient for amides.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase. This neutralizes the silica acidity.

  • Alternative: Switch to DCM:Methanol (95:5) . The methanol acts as a displacer, sharpening the peak.

Q: I cannot separate my NAT from the free fatty acid. They co-elute. A: This is common in Normal Phase (NP). Their polarities are too similar.

  • Strategy A (NP): Use Toluene:EtOAc gradients. Toluene provides better π-π selectivity for the indole ring than Hexanes.

  • Strategy B (Reverse Phase): This is the "Nuclear Option." On a C18 column, the separation is driven by chain length. The free fatty acid (more polar head) will usually elute before the NAT (less polar amide).

    • System: Acetonitrile/Water (with 0.1% Formic Acid).

Visualization: The Purification Decision Tree

NAT_Purification Start Crude Reaction Mix LLE Acid/Base Extraction (Remove Amine/Acid) Start->LLE Check TLC Analysis LLE->Check Silica Normal Phase Silica (DCM/MeOH or Hex/EtOAc) Check->Silica Impurities < 10% C18 Reverse Phase C18 (ACN/Water) Check->C18 Complex Mixture Issue1 Problem: Streaking? Silica->Issue1 Issue2 Problem: Fatty Acid Co-elution? Silica->Issue2 Final Pure N-Acyl Tryptamine Silica->Final C18->Final Issue1->Silica Add 1% TEA Issue2->C18 Switch Mode

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on impurity profile.

Module 3: Crystallization & Polishing

Current Status: You have a semi-pure oil or solid.[2] You need >98% purity for bioassays.

The Core Philosophy: Force the Lattice. Long alkyl chains (C12+) want to pack like waxes; the indole wants to stack. You must find a solvent that satisfies the indole while precipitating the chain.

Protocol: Cold Solvent Precipitation

NATs often refuse to crystallize at room temperature, forming "oils."

  • Dissolve: Dissolve the oil in a minimum amount of warm Ethanol or Acetone .

  • Precipitate: Add water dropwise until turbidity just persists.

  • Redissolve: Add a drop of solvent to clear it.

  • The Trick: Place in a -20°C freezer overnight. Do not disturb.

    • Why? Rapid cooling traps impurities. Slow, deep cooling allows the long chains to align (Van der Waals forces) and exclude impurities.

Recommended Solvent Systems:

  • Acetone/Water: Excellent for N-palmitoyl/stearoyl tryptamines.

  • EtOAc/Heptane: Good for unsaturated chains (e.g., Arachidonoyl) to avoid hydrolysis.

Module 4: Stability & Storage

Q: My product turned from white to pink/brown. Is it ruined? A: This is Indole Oxidation .

  • Cause: Exposure to light and air creates quinone-imine species.

  • Impact: Usually <1% impurity by mass, but visually alarming.

  • Prevention: Store NATs under Argon/Nitrogen at -20°C. Wrap vials in aluminum foil.

  • Recovery: A quick filtration through a small pad of silica (eluting with DCM) usually removes the colored oxidation products, which stick to the baseline.

References

  • Synthesis & Sustainability

    • Di Gioia, M. L., et al. (2024).[3][4] "A sustainable protocol for the synthesis of N-acyl tryptamines." Frontiers in Chemistry.

    • Source:

  • Chromatographic Behavior

    • Battista, N., et al. (2016).[5] "Chromatographic Separation of Fatty Acyls." Frontiers in Molecular Biosciences.

    • Source:

  • General Tryptamine Handling

    • BenchChem Protocols.[6] "Application Notes for N-arachidonoyl-serotonin Synthesis and Purification."

    • Source:

  • Fatty Acid Amide Analysis

    • Christie, W. W.[7] "Fatty Acid Analysis by HPLC." AOCS Lipid Library.

    • Source:

Sources

Technical Support Center: Overcoming in vitro Solubility Issues of Heptadecanoic Acid Tryptamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers increasingly investigate the biofunctional potential of fatty acid amides, handling highly lipophilic compounds in aqueous in vitro systems remains a critical bottleneck.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for Heptadecanoic acid tryptamide (CAS: 232257-97-5), a long-chain fatty acid derivative originally identified as a biomarker in cocoa shells and studied for its endocannabinoid-like bioactivity .

Part 1: Mechanistic Insights & Causality

Heptadecanoic acid tryptamide (also known as margaroyl tryptamide) consists of a saturated 17-carbon aliphatic tail conjugated to an indole ring. With a molecular weight of 412.65 g/mol and an estimated LogP > 6.0 , the thermodynamic penalty of introducing this molecule into an aqueous environment (such as DMEM or RPMI media) is immense.

When transitioning from a pure organic solvent (like DMSO) into water, the hydrophobic effect drives the aliphatic tails to minimize contact with water molecules. This results in two primary modes of assay failure:

  • Micellar Aggregation & Precipitation: The compound self-associates, crashing out of solution and forming visible or sub-visible particulates.

  • Non-Specific Binding (NSB): The compound adsorbs aggressively to the hydrophobic polystyrene walls of standard 96/384-well microtiter plates, drastically reducing the actual free drug concentration available to your cells.

Mechanism Lipid Heptadecanoic Acid Tryptamide (Extremely Lipophilic, LogP > 6.0) Sub1 Direct Media Dilution (Unoptimized) Lipid->Sub1 Solvent Shift Sub2 Carrier Protein (BSA) or Cyclodextrin Lipid->Sub2 Pre-complexation Err1 Micelle Aggregation & Precipitation Sub1->Err1 Err2 Adsorption to Polystyrene Plastics Sub1->Err2 Succ1 Hydrophobic Pocket Encapsulation Sub2->Succ1 Succ2 Maintained Free Drug Concentration Succ1->Succ2

Mechanistic outcomes of direct dilution versus carrier-mediated solubilization.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately upon addition to cell culture media, creating a cloudy suspension. How do I fix this?

The Cause: You are likely performing a direct dilution from a 100% DMSO stock into media. The sudden shift in dielectric constant forces the compound out of solution. The Solution: Do not dilute directly into bare media. You must use a thermodynamic "shuttle." Pre-complex the compound with Fatty-Acid-Free Bovine Serum Albumin (BSA) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) . BSA contains multiple hydrophobic binding pockets specifically evolved to transport long-chain fatty acids in the bloodstream, effectively shielding the C17 tail from the aqueous environment.

Q2: My assay results are highly variable, and my IC50/EC50 values shift between replicates. What is happening?

The Cause: This is the hallmark of plastic adsorption. If you perform serial dilutions in standard polystyrene plates, the compound coats the plastic walls. By the time you transfer the media to your cells, the actual concentration is a fraction of your calculated dose. The Solution:

  • Perform all intermediate serial dilutions in glass vials or ultra-low attachment (ULA) polypropylene plates .

  • Ensure your assay media contains at least 0.1% BSA or a low-toxicity surfactant like 0.01% Pluronic F-127 to passivate the plastic surfaces and keep the compound in the liquid phase.

Q3: Can I just increase the DMSO concentration to 1% or 2% to keep it soluble?

The Cause: While this solves the chemical solubility issue, it ruins the biological integrity of the assay. The Solution: No. DMSO concentrations above 0.1% – 0.5% (v/v) induce cytotoxicity, alter cell membrane permeability, and cause massive transcriptomic shifts in mammalian cells. Your vehicle control must never exceed 0.5% (ideally ≤0.1%). If you cannot achieve solubility at 0.1% DMSO, you must switch to a lipid nanoparticle, liposome, or cyclodextrin formulation.

Part 3: Quantitative Data & Formulation Strategies

To select the optimal formulation for your specific assay, reference the comparative data table below.

Formulation StrategyMax Aqueous ConcentrationCytotoxicity RiskAssay Interference RiskBest Use Case
Direct DMSO Dilution < 1 µMHigh (if DMSO > 0.5%)High (Precipitation)Not recommended for C17 amides.
BSA Complexation (0.1 - 1%) 50 - 100 µMVery LowLow (May bind other drugs)Standard cell culture assays (e.g., viability, signaling).
HP-β-Cyclodextrin (5 - 10%) > 200 µMLowMedium (Cholesterol depletion)High-concentration dosing, structural biology.
Pluronic F-127 (0.01%) 20 - 50 µMMediumLowAssays requiring serum-free conditions.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, every formulation protocol must be self-validating. The following workflow utilizes BSA complexation and includes mandatory quality control checkpoints to verify that the compound is truly in solution, not just suspended as micro-precipitates.

Protocol: BSA-Mediated Solubilization of Heptadecanoic Acid Tryptamide

Step 1: Primary Stock Preparation Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM primary stock. Note: Ensure the DMSO is fresh and stored over molecular sieves to prevent water absorption.

Step 2: Carrier Solution Preparation Prepare a 10% (w/v) solution of Fatty-Acid-Free BSA in PBS or your base media. Warm the solution to 37°C in a water bath.

Step 3: Complexation (The Critical Step) While vortexing the warm BSA solution vigorously, add the 10 mM DMSO stock dropwise . Do not add the BSA to the DMSO; always add the organic phase to the aqueous phase to prevent localized precipitation. Dilute to a 100x intermediate concentration (e.g., 1 mM).

Step 4: Self-Validation Checkpoint

  • Visual: The solution must remain optically clear.

  • Centrifugation: Centrifuge the intermediate solution at 10,000 x g for 10 minutes.

  • Verification: If a white pellet forms, the complexation failed. You must quantify the supernatant via LC-MS to determine the actual dissolved concentration before proceeding to cell dosing .

Step 5: Final Dosing Dilute the validated intermediate 1:100 into your final assay media, yielding a 10 µM working concentration with only 0.1% final DMSO.

Workflow A Dry Powder (Heptadecanoic Acid Tryptamide) B Primary Stock (10 mM) Solvent: 100% Anhydrous DMSO A->B Dissolve & Vortex C Carrier Complexation (10% BSA @ 37°C) B->C Dropwise Addition D Centrifugation & LC-MS (Self-Validation Checkpoint) C->D Spin at 10,000 x g E Working Solution (<0.1% DMSO in Cell Media) D->E Supernatant Transfer

Workflow for formulating and validating lipophilic tryptamides in aqueous media.

References

  • Janßen, K., & Matissek, R. (2002). Fatty acid tryptamides as shell indicators for cocoa products and as quality parameters for cocoa butter. European Food Research and Technology, 214(3), 259–264. URL:[Link]

  • Rojo-Poveda, O., Barbosa-Pereira, L., Zeppa, G., & Stévigny, C. (2020). Cocoa Bean Shell—A By-Product with Nutritional Properties and Biofunctional Potential. Nutrients, 12(4), 1123. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 588712, N-[2-(1H-Indol-3-yl)ethyl]pentanamide (Reference for general fatty acid tryptamide physicochemical properties and analytical standards). URL:[Link]

Technical Support Center: Stability & Handling of Heptadecanoic Acid Tryptamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling Heptadecanoic acid tryptamide.

Heptadecanoic acid tryptamide (also known as Margaric acid tryptamide, MAT, or N-Heptadecanoyltryptamine) is a highly lipophilic analytical standard[1]. Recent pharmacological studies have identified MAT as a bioactive component in cacao capable of elongating the lifespan of Drosophila melanogaster via sirtuin-dependent heat shock protein expression[2]. Due to its long C17 aliphatic chain, MAT presents significant solubility challenges when prepared as a Dimethyl sulfoxide (DMSO) stock for biological evaluation[3]. This guide provides troubleshooting strategies, self-validating protocols, and physicochemical data to ensure experimental reproducibility.

Quantitative Data & Stability Profiling

Understanding the physical properties of MAT is critical to predicting its behavior in solution. Below is a summary of its physicochemical properties and a troubleshooting matrix.

Table 1: Physicochemical Properties of MAT

PropertyValueImpact on Experimental Stability & Handling
CAS Number 232257-97-5Standardized identifier for reagent sourcing.
Molecular Weight 412.65 g/mol Requires precise micro-balance measurement for accurate molarity.
Molecular Formula C27H44N2OThe long aliphatic chain (C17) dictates extreme hydrophobicity.
Stock Solubility DMSO (~10-20 mM)Highly prone to solvent crash when introduced to aqueous media.
Lipophilicity (LogP) High (> 5 estimated)High risk of non-specific adsorption to polystyrene/polypropylene.

Table 2: Troubleshooting Matrix for MAT in DMSO

ObservationRoot CauseCorrective ActionPreventative Measure
Cloudy solution upon thawing Moisture absorption by hygroscopic DMSOWarm to 37°C and sonicate for 5-10 minsAliquot stocks; use anhydrous DMSO (≥99.9%)
Decreased assay efficacy Compound adsorption to plastic surfacesRe-prepare stock in glass vialsStore in silanized glass; use low-retention tips
Instant precipitation in media Solvent crash due to rapid water exposureAdd carrier protein (e.g., BSA) to mediaPre-dilute in transitional solvent; final DMSO < 0.5%

Troubleshooting Guide & FAQs

Q1: Why does my MAT stock solution precipitate after thawing from -20°C? Expertise & Experience: DMSO has a relatively high freezing point of 18.5°C. During repeated freeze-thaw cycles, the highly hygroscopic nature of DMSO causes it to absorb atmospheric moisture. Because MAT is extremely hydrophobic, even a fractional increase in water content within the DMSO solvent will dramatically reduce its solubility, leading to precipitation. Trustworthiness (Self-Validation): Always visually inspect the vial against a dark background after thawing. If micro-precipitates are suspected, measure the optical density at 600 nm (OD600); a pure, fully dissolved solution should read zero. Solution: Use anhydrous DMSO (≥99.9% purity). Aliquot your stock solutions immediately upon preparation to avoid multiple freeze-thaw cycles. Prior to use, warm the vial to room temperature or 37°C, vortex vigorously, and sonicate in a water bath for 5–10 minutes until completely clear.

Q2: I am losing compound concentration over time even though it is stored properly at -80°C. What is happening? Expertise & Experience: Highly lipophilic compounds (LogP > 5) tend to adsorb non-specifically to hydrophobic surfaces, such as standard polystyrene or polypropylene tubes and pipette tips. Over time, this adsorption depletes the effective concentration of MAT in the liquid phase, leading to artificially low dosing in your assays. Solution: Always prepare, store, and transfer MAT stock solutions using silanized glass vials and low-retention polymer pipette tips.

Q3: How do I prevent MAT from crashing out when diluting it into aqueous cell culture media? Expertise & Experience: This is known as the "solvent crash" effect. When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the local concentration of water spikes before the solvent can evenly disperse, causing the hydrophobic MAT to instantly crystallize. Solution: Utilize a carrier protein system. Pre-diluting the compound into a buffer containing fatty-acid-free Bovine Serum Albumin (BSA) mimics physiological lipid transport mechanisms, keeping the fatty acid amide in solution. Ensure the final DMSO concentration in your assay remains below 0.5% to prevent solvent-induced cytotoxicity.

Workflow Visualization

Below is the logical workflow for handling MAT to ensure stability from powder to final assay application.

MAT_Workflow N1 Heptadecanoic Acid Tryptamide (Solid Powder) N2 Dissolve in Anhydrous DMSO (Max 10-20 mM) N1->N2 Add Solvent N3 Aliquot into Glass Vials (Avoid Polystyrene) N2->N3 Prevent Contamination N4 Store at -20°C to -80°C (Desiccated) N3->N4 Long-term Storage N5 Thaw at Room Temp (Vortex & Sonicate) N4->N5 Prior to Use N6 Check for Precipitation (Visual or OD600) N5->N6 QC Step N6->N5 If Cloudy (Re-warm) N7 Dilute in Aqueous Buffer (Use Carrier e.g., BSA) N6->N7 If Clear N8 In Vitro / In Vivo Assays (e.g., Sirtuin Activation) N7->N8 Final Application

Workflow for the preparation, storage, and quality control of MAT DMSO stock solutions.

Experimental Protocols

Protocol 1: Preparation and Maintenance of 10 mM MAT DMSO Stock

Objective: Create a stable, high-concentration stock solution while preventing moisture contamination and plastic adsorption.

  • Equipment Preparation: Use only silanized glass vials and glass pipettes or low-retention polymer tips. Avoid standard polystyrene tubes entirely.

  • Weighing: Equilibrate the MAT solid powder to room temperature in a desiccator before opening to prevent atmospheric condensation. Weigh the required amount (e.g., 4.13 mg for 1 mL of 10 mM stock) using an analytical micro-balance.

  • Dissolution: Add anhydrous DMSO (≥99.9% purity). Vortex vigorously for 2 minutes. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting & Storage: Divide the solution into single-use aliquots (e.g., 50 µL) in amber glass vials with PTFE-lined caps. Store at -20°C or -80°C in a sealed container with a desiccant pack.

Protocol 2: Aqueous Dilution for In Vitro Assays (Self-Validating System)

Objective: Safely transition MAT from DMSO to an aqueous environment without solvent crash.

  • Thawing & QC: Thaw a single-use MAT aliquot at room temperature. Vortex and sonicate for 2 minutes.

    • Self-Validation Step: Pipette 10 µL into a microcuvette and read the OD at 600 nm against a pure DMSO blank. An OD > 0.05 indicates micro-precipitation; re-sonicate the stock if necessary.

  • Carrier Preparation: Prepare your aqueous assay buffer supplemented with 0.1% to 1% fatty-acid-free Bovine Serum Albumin (BSA). Warm the buffer to 37°C.

  • Transitional Dilution: Slowly add the MAT DMSO stock dropwise to the warmed BSA-buffer while vortexing continuously. Do not exceed a final DMSO concentration of 0.5% (v/v).

  • Final Validation: Inspect the final assay media under a microscope (10x or 20x objective) to ensure no micro-crystals have formed before applying the media to cell cultures or Drosophila models.

References

  • Title: Fatty acid tryptamide from cacao elongates Drosophila melanogaster lifespan with sirtuin-dependent heat shock protein expression Source: Scientific Reports (Nature Portfolio) URL: [Link]

  • Title: Prioritization of Microorganisms Isolated from the Indian Ocean Sponge Scopalina hapalia Based on Metabolomic Diversity and Biological Activity for the Discovery of Natural Products Source: MDPI URL: [Link]

Sources

Optimizing HPLC gradient for separation of N-acyl tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Acyl Tryptamine (NAT) Separation Guide

Subject: Optimization of HPLC Gradients for N-Acyl Tryptamines (NATs) Ticket ID: NAT-OPT-2026 Assigned Specialist: Senior Application Scientist

Introduction: The Analytical Challenge

N-acyl tryptamines (NATs) are a class of lipid-amino acid conjugates comprising a polar tryptamine "head" and a lipophilic fatty acid "tail." This amphiphilic structure creates a unique chromatographic challenge:

  • The Head Group: The basic nitrogen in the tryptamine core interacts with free silanols on silica-based columns, causing peak tailing.

  • The Tail Group: The fatty acyl chains (ranging from C2:0 acetyl to C20:4 arachidonoyl) dictate retention. A generic gradient often fails to resolve critical lipid isomers (e.g., cis/trans or double-bond positional isomers) while simultaneously eluting highly lipophilic species.

This guide provides a modular approach to mastering these separations, moving from a universal screening protocol to advanced isomer resolution.

Module 1: The "Universal" Method Development Strategy

Do not start with optimization. Start with a robust screening method that captures the entire polarity range.

Step 1: The Screening Protocol

Use this protocol to assess the complexity of your NAT mixture.

Table 1: Universal Screening Conditions

ParameterSpecificationRationale
Column C18 (End-capped), 2.1 x 100 mm, 1.7–3 µmHigh carbon load needed for lipid retention; end-capping reduces silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAcid keeps tryptamine protonated; ammonium ions mask silanols to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks and lower backpressure than Methanol for initial screening.
Flow Rate 0.3 – 0.5 mL/minOptimized for Van Deemter minimum of sub-3 µm particles.
Temperature 40°CImproves mass transfer for lipophilic tails, sharpening peaks.

Table 2: The "Scouting" Gradient

Time (min)% Mobile Phase BEvent
0.05%Initial focusing of polar short-chain NATs (e.g., N-acetyl).
2.05%Isocratic hold to separate injection solvent effects.
12.095%Linear ramp to elute long-chain NATs (e.g., N-arachidonoyl).
15.095%Wash to remove phospholipids/matrix.
15.15%Re-equilibration.
18.05%Ready for next injection.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: "My peaks are tailing significantly, especially the short-chain NATs. How do I fix this?"

Diagnosis: This is classic "silanol overload." The basic amine of the tryptamine core is interacting with acidic silanols on the column stationary phase. The Fix:

  • Switch to a "Charged Surface" or "Hybrid" Column: Modern columns (e.g., Waters CSH or hybrid organic-silica particles) have positively charged surfaces that repel the protonated amine, eliminating tailing.

  • Buffer Modification: Increase the ionic strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.5) . The ammonium ions compete effectively for silanol sites.

Q2: "I cannot separate critical isomers (e.g., N-oleoyl vs. N-elaidoyl tryptamine)."

Diagnosis: C18 columns separate primarily by hydrophobicity (carbon count). Isomers with the same carbon number and unsaturation often co-elute on standard C18. The Fix:

  • Change Selectivity (Stationary Phase): Switch to a Phenyl-Hexyl or Biphenyl column. The pi-pi interactions between the phenyl ring and the indole core/double bonds provide orthogonal selectivity to simple hydrophobicity.

  • Change Selectivity (Mobile Phase): Swap Acetonitrile for Methanol . Methanol is a protic solvent that interacts differently with the lipid tail's dipole moments, often resolving cis/trans isomers that ACN merges.

  • Lower the Temperature: Reduce column temperature to 25°C . Higher temperatures increase molecular rotation, "blurring" the steric differences between isomers. Lower temperature freezes these conformations, improving resolution.

Q3: "My long-chain NATs (C18+) are eluting too late or broadening."

Diagnosis: The gradient slope is too shallow at the high-organic end, or the compound has low solubility in the initial mobile phase. The Fix:

  • Implement a "Stepped" Gradient: Instead of a linear 5–95% ramp, use a segmented gradient. Ramp quickly (5% to 60% in 2 min) to bypass empty space, then shallow the gradient (60% to 90% over 15 min) to resolve the lipid region.

  • Add Isopropanol (IPA): If peaks are broad, add 10% IPA to Mobile Phase B. IPA is a stronger solvent for lipids and breaks up micelle-like aggregates that can form with long-chain NATs.

Module 3: Visualizing the Workflow

Figure 1: Method Development Workflow

This diagram outlines the logical progression from screening to validation.

MethodDevelopment Start Start: Define NAT Target (Chain Length, Isomers) Screening Screening Run (C18, ACN/H2O, pH 3, 5-95% B) Start->Screening Eval Evaluate Separation Screening->Eval Tailing Issue: Peak Tailing Eval->Tailing Asymmetry > 1.5 Coelution Issue: Isomer Co-elution Eval->Coelution Rs < 1.5 Success Success: All Peaks Resolved Eval->Success Rs > 1.5 & As < 1.2 FixTailing Action: Add NH4 Formate or Switch to CSH/Hybrid Column Tailing->FixTailing FixCoelution Action: Switch to MeOH or Phenyl-Hexyl Column Coelution->FixCoelution Optimize Optimize Gradient Slope (Focus on Critical Pairs) Success->Optimize FixTailing->Screening Retest FixCoelution->Optimize Final Final Method Validation Optimize->Final

Caption: Iterative workflow for optimizing NAT separation, prioritizing peak shape before selectivity.

Figure 2: Troubleshooting Decision Tree

Use this logic gate to solve specific chromatographic failures.

Troubleshooting Problem Identify Problem Drift Retention Time Drift Problem->Drift Ghost Ghost Peaks Problem->Ghost Sens Low Sensitivity (MS) Problem->Sens Equil Root: Insufficient Equilibration Drift->Equil Carry Root: Carryover from Lipophilic Tail Ghost->Carry Suppress Root: Ion Suppression Sens->Suppress FixEquil Fix: Increase Re-eq time (Column Vol x 10) Equil->FixEquil FixCarry Fix: Needle Wash with IPA/MeOH/ACN (1:1:1) Carry->FixCarry FixSuppress Fix: Divert flow to waste for first 2 mins Suppress->FixSuppress

Caption: Diagnostic logic for common HPLC/MS issues encountered with lipophilic N-acyl tryptamines.

Module 4: Experimental Validation & Protocols

Protocol: Gradient Optimization for Critical Pairs

If the screening gradient fails to separate specific pairs (e.g., N-linoleoyl vs N-oleoyl), use this calculation to flatten the gradient.

  • Identify Retention: Note the %B where the critical pair elutes (e.g., 75% B).

  • Create Isocratic Hold: Insert a 5-minute isocratic hold at 5% below the elution point (e.g., 70% B).

  • Calculate Slope: For the rest of the run, ensure the gradient slope is < 1% per minute.

    • Formula:

      
      
      
    • Target: 0.5% to 1% change per minute for maximum resolution.

Table 3: Optimized Gradient for Isomer Separation (Example)

Time (min)% Mobile Phase BRationale
0–25%Load & Desalt
2–105% -> 60%Rapid ramp to reach lipid elution zone
10–2560% -> 80%Shallow Gradient (1.3%/min) for isomer resolution
25–28100%Column Wash (Critical for lipids)
28–325%Re-equilibration

References

  • Villano, R., & Di Marzo, V. (2024).[1] A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry.

  • Chang, W. et al. (2021).[1][2] Gut microbiota-derived N-acyl amides and their roles in metabolic health. (Cited in context of NAT biological relevance and analysis).

  • Melanson, J. E. et al. (2006). Liquid chromatography-electrospray ionization-tandem mass spectrometry method for the quantitation of N-acyl tryptamines.
  • Waters Corporation.Charged Surface Hybrid (CSH) Technology for LC Separations. (Reference for stationary phase selection for basic compounds).
  • Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.

Sources

Troubleshooting poor peak shape in Heptadecanoic acid tryptamide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Poor Peak Shape & Retention Issues Ticket ID: #NAT-C17-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am observing severe peak tailing, splitting, and carryover when analyzing Heptadecanoic acid tryptamide (C17:0-Tryptamine) via LC-MS. What are the corrective actions?"

Technical Context: Heptadecanoic acid tryptamide is a "Fatty Acid Amide" (FAAM) conjugate consisting of a lipophilic C17 saturated chain and a polar tryptamine head group. This duality creates a chromatographic paradox:

  • The Tail (C17:0): Extremely hydrophobic (LogP > 6.5), requiring high organic strength for elution.

  • The Head (Indole-Amide): Contains a secondary amide and an indole ring. While the amide reduces the basicity of the nitrogen compared to free tryptamine, the indole moiety is prone to

    
    -
    
    
    
    interactions and hydrogen bonding with residual silanols on silica columns.

Common Failure Modes:

  • Tailing: Secondary silanol interactions.[1]

  • Fronting/Splitting: "Strong Solvent Effect" due to sample solubility mismatch.

  • Carryover: Adsorption of the C17 chain to rotor seals and needle seats.

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingLogic Start Symptom Observed Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting (Doublet) Start->Splitting Carryover Ghost Peak in Blank Run Start->Carryover Silanol Cause: Silanol Interaction Tailing->Silanol Solvent Cause: Strong Solvent Effect Splitting->Solvent Adsorption Cause: System Adsorption Carryover->Adsorption pH_Check Check Mobile Phase pH (Is it < 3.0?) Silanol->pH_Check Col_Check Check Column Type (Is it End-capped?) Silanol->Col_Check Diluent Check Sample Diluent (Is it 100% Organic?) Solvent->Diluent Inj_Vol Check Injection Volume (Is it > 5 µL?) Solvent->Inj_Vol Wash Check Needle Wash (Is it strong enough?) Adsorption->Wash

Figure 1: Decision matrix for diagnosing peak shape anomalies in lipid-tryptamide conjugates.

Issue Resolution Guides

Issue A: The "Shark Fin" (Severe Tailing)

Symptom: The peak rises normally but has a long, dragging tail. Mechanism: The indole ring and amide nitrogen are interacting with acidic silanols (Si-OH) on the stationary phase surface. This is a secondary retention mechanism that competes with the primary hydrophobic retention.

Corrective Actions:

ParameterRecommendationTechnical Rationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or End-capped C18 High-purity silica (Type B) with exhaustive end-capping blocks silanols. CSH particles have a slight surface charge that repels basic moieties, sharpening the peak.
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7)Low pH suppresses the ionization of residual silanols (Si-O⁻

Si-OH), preventing cation-exchange interactions with the analyte.
Buffer Additive 5mM Ammonium Formate Ammonium ions (NH₄⁺) flood the column and "cover" any remaining active sites, effectively out-competing the tryptamide for binding sites.

Self-Validation: Run a standard at 100 ng/mL. Calculate the USP Tailing Factor (


).
  • 
    : Excellent.
    
  • 
    : Method requires optimization (Switch column or increase buffer strength).
    
Issue B: The "Split" Peak (Strong Solvent Effect)

Symptom: The peak appears as a doublet or has a "shoulder" on the front. Mechanism: Heptadecanoic acid tryptamide is highly lipophilic and likely dissolved in 100% Methanol or Acetonitrile. When injected into a mobile phase that is high-aqueous (e.g., 50% Water), the sample solvent acts as a "strong" plug. The analyte travels faster in the solvent plug than in the mobile phase, causing band broadening or precipitation.

StrongSolventEffect cluster_0 Column Inlet Dynamics Step1 Injection: Analyte in 100% MeOH Step2 Mobile Phase Contact: (e.g., 50% Water) Step1->Step2 Mixing Step3 Precipitation/Focusing Failure: Analyte spreads out Step2->Step3 Solubility Mismatch Result Result: Split/Fronting Peak Step3->Result

Figure 2: Mechanism of peak distortion due to solvent mismatch.

Corrective Actions:

  • Diluent Matching: Dissolve the sample in the starting mobile phase composition (e.g., 80% MeOH / 20% Water). If solubility is an issue, use 100% MeOH but reduce injection volume to < 2 µL.

  • Focusing Gradient: Start the gradient at a lower organic % (e.g., 50% B) for 0.5 min to "trap" the analyte at the head of the column before ramping up.

Issue C: Carryover (Ghost Peaks)

Symptom: A peak for Heptadecanoic acid tryptamide appears in a blank injection following a high-concentration sample. Mechanism: The C17 alkyl chain is "sticky" (lipophilic). It adsorbs to the PTFE rotor seal in the injection valve or the needle seat.

Corrective Actions:

  • Needle Wash: A standard aqueous wash is ineffective. Use a Strong Wash consisting of:

    • Recipe: 25% Acetonitrile / 25% Isopropanol / 25% Methanol / 25% Water + 0.1% Formic Acid.

    • Rationale: Isopropanol (IPA) and Cyclohexane are excellent at solubilizing long-chain fatty acids.

  • Valve Cleaning: Switch the injection valve continuously during the wash cycle to clean the rotor grooves.

Recommended Experimental Protocol

This protocol is synthesized for N-acyl tryptamines with long alkyl chains (C16-C20).

LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY CSH C18 (2.1 x 100 mm, 1.7 µm) OR Phenomenex Kinetex XB-C18
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (90:10 v/v) + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Column Temp 45°C (Higher temp improves mass transfer for lipids)
Injection Vol 1 - 3 µL (Minimize to prevent solvent effects)
Gradient Table
Time (min)% BEvent
0.0050Initial focusing
1.0050Hold to stack injection
8.0098Elution of C17 Tryptamide
10.0098Wash column
10.1050Re-equilibration
13.0050Ready for next injection

Why this works:

  • IPA in Mobile Phase B: Isopropanol increases the elution strength for the C17 chain, ensuring sharper peaks than ACN alone.

  • Ammonium Formate: Masks silanols to prevent tailing.

  • 50% Start: High enough to prevent precipitation, low enough to focus the peak.

Frequently Asked Questions (FAQ)

Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes. Phenyl-Hexyl columns often provide better selectivity for tryptamides because the stationary phase interacts with the indole ring via


-

stacking. However, ensure the column is "end-capped" to prevent silanol interactions.

Q: My retention time is shifting between runs. Why? A: This is likely due to incomplete equilibration. Long-chain lipids (C17) modify the stationary phase surface. Ensure your re-equilibration time is at least 3-5 column volumes. Also, verify that your column temperature is stable; lipid retention is highly temperature-dependent.

Q: I see the mass signal [M+H]+ but it's very weak. A: Check for Ion Suppression . If you are using a high concentration of TEA (Triethylamine) as a tailing suppressor, it will kill your MS signal. Switch to Ammonium Formate. Also, ensure your source temperature is high enough (400°C+) to desolvate the heavy C17 lipid.

References

  • Tan, B., et al. (2010). "Targeted lipidomics of N-acyl amides in biological systems." Analytical Chemistry.

    • Relevance: Establishes extraction and LC-MS protocols for long-chain N-acyl amides.
  • Bradshaw, H. B., et al. (2016). "Chromatographic Separation of Fatty Acyls." Frontiers in Physiology.

    • Relevance: details the separation of primary fatty acid amides and N-acyl glycines, providing gradient str
  • Dolan, J. W. (2002). "Peak Tailing and Column Selection." LCGC North America.

    • Relevance: Authoritative guide on silanol interactions and end-capping mechanisms.
  • Waters Corporation. (2021). "Charged Surface Hybrid (CSH) Technology for Basic Compounds."

    • Relevance: Explains the mechanism of CSH particles in improving peak shape for basic analytes like tryptamines.

Sources

Common by-products in the synthesis of N-acyl tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for researchers encountering difficulties in the synthesis of N-acyl tryptamines (NATs). It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Ticket ID: NAT-SYNTH-001 Topic: Identification and Mitigation of Common By-products Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Summary & Diagnostic Workflow

The Core Challenge: The synthesis of N-acyl tryptamines (NATs) appears deceptively simple—a standard amide coupling between a primary amine (tryptamine) and a carboxylic acid. However, the indole core is an electron-rich heterocycle prone to oxidation, electrophilic substitution, and acid-catalyzed cyclization.

The most common failure modes are Regiochemical Scramble (acylation at the indole nitrogen), Cyclization (formation of


-carbolines), and Oxidative Polymerization  (formation of "tryptamine tars").
Diagnostic Decision Tree

Use this flowchart to identify your specific impurity profile based on observation and LC-MS data.

NAT_Troubleshooting Start Observation: Low Yield / Impurity LCMS Analyze LC-MS Data Start->LCMS Color_Dark Appearance: Black/Brown Tar Start->Color_Dark Mass_Plus Mass = Target + Acyl Group LCMS->Mass_Plus [M+H]+ matches Di-acyl Mass_Minus Mass = Target - 18 (Water) LCMS->Mass_Minus [M+H]+ = Target - 18 Urea Issue: N-Acyl Urea (Coupling Rearrangement) LCMS->Urea Mass matches Urea adduct N1_Acyl Issue: N1-Acylation (Indole) Mass_Plus->N1_Acyl 1H NMR: Indole NH gone Di_Acyl Issue: N,N-Diacylation (Imide) Mass_Plus->Di_Acyl 1H NMR: Indole NH present Carboline Issue: Pictet-Spengler/Bischler-Napieralski Mass_Minus->Carboline Cyclization to THBC/DHBC Mass_Double Mass = Target + Acyl Group Oxidation Issue: Indole Oxidation/Polymerization Color_Dark->Oxidation No distinct peak

Figure 1: Diagnostic logic for identifying NAT synthesis impurities.

Technical Deep Dive: By-products & Mitigation

Issue A: The "Double-Acylation" Dilemma (N1 vs. Side Chain)

Symptom: LC-MS shows a peak corresponding to


. Yield of desired product is low.
Mechanism: 
Tryptamine possesses two nucleophilic nitrogens: the aliphatic side chain amine (

) and the indole nitrogen (

). Under standard conditions, the aliphatic amine is vastly more nucleophilic. However, in the presence of strong bases (e.g., NaH, KOH) or excess acylating agent (Acid Chlorides), the indole nitrogen becomes susceptible to acylation, forming N1-acyl tryptamines or N,N'-diacyl species.

Troubleshooting Protocol:

  • Q: Did you use an acid chloride with a strong base?

    • Fix: Switch to a mild organic base like Diisopropylethylamine (DIPEA) or Pyridine. Avoid inorganic bases that can deprotonate the indole.

  • Q: Is the stoichiometry > 1.1 equivalents of acylating agent?

    • Fix: Restrict acylating agent to 0.95–1.0 equivalents. It is better to have unreacted tryptamine (easy to wash out with dilute acid) than di-acylated by-products (hard to separate).

Issue B: The Cyclization Trap ( -Carbolines)

Symptom: LC-MS shows a peak at


 (loss of water) or 

. Mechanism: This is often a variation of the Pictet-Spengler or Bischler-Napieralski reaction.
  • Aldehyde Contamination: If your solvent (DCM/Chloroform) contains trace aldehydes (stabilizers) or if the carboxylic acid has a carbonyl impurity, the tryptamine will condense to form a Schiff base, which then cyclizes into a tetrahydro-

    
    -carboline (THBC).
    
  • Acidic Cyclization: If using high heat or strong Lewis acids, the newly formed amide can cyclize to a dihydro-

    
    -carboline (DHBC) via the Bischler-Napieralski pathway.
    

Troubleshooting Protocol:

  • Check Solvents: Ensure chlorinated solvents are "Amylene stabilized" rather than aldehyde/alcohol stabilized, or use fresh anhydrous DMF/THF.

  • Avoid Strong Acids: Do not use high concentrations of mineral acids during workup or reaction.

Issue C: Coupling Agent Artifacts (N-Acyl Ureas)

Symptom: Persistent impurity that co-elutes with product; Mass corresponds to [Acid + Coupling Agent]. Mechanism: When using Carbodiimides (DCC, EDC), the intermediate O-acylisourea is reactive. If the amine (tryptamine) is slow to react (due to steric hindrance or low solubility), the O-acylisourea can rearrange into an unreactive N-acyl urea . This is a dead-end byproduct.

Troubleshooting Protocol:

  • Add Nucleophilic Catalysts: Always use HOBt (Hydroxybenzotriazole) or HOAt alongside EDC/DCC. These form a more stable active ester, preventing the rearrangement to N-acyl urea.

  • Switch Reagents: Move to T3P (Propylphosphonic anhydride) . T3P by-products are water-soluble, eliminating this issue entirely [1].

Optimized Synthetic Protocol (Self-Validating)

This protocol uses T3P to minimize purification issues, addressing the "Stubborn Urea" and "Regioselectivity" problems simultaneously.

Reagents:

  • Tryptamine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Workflow:

  • Dissolution: Dissolve Tryptamine and Carboxylic Acid in EtOAc.

    • Checkpoint: If tryptamine is insoluble, add small amounts of DMF. Do not heat above 40°C to avoid oxidation.

  • Base Addition: Add DIPEA. Stir for 5 minutes.

    • Why: Neutralizes the HCl salt if tryptamine HCl is used; ensures the aliphatic amine is free.

  • Activation: Add T3P solution dropwise at 0°C, then warm to Room Temperature (RT).

    • Why: T3P activation is slower and more selective than acid chlorides, preventing N1-acylation.

  • Reaction Monitor: Stir 2-12 hours. Monitor by TLC/LC-MS.

  • Workup (The "Self-Cleaning" Step):

    • Wash organic layer with Water (removes T3P by-products).

    • Wash with 1M HCl (removes unreacted Tryptamine).

    • Wash with Sat. NaHCO3 (removes unreacted Carboxylic Acid).

    • Dry over Na2SO4 and concentrate.

Comparison of Coupling Methods

MethodPrimary By-productRemoval DifficultyRisk of N1-Acylation
Acid Chloride Di-acyl species, HClHigh (Requires chromatography)High
DCC / EDC N-acyl urea, DCU (insoluble)High (DCU is notoriously hard to filter completely)Low
T3P Water-soluble phosphatesLow (Extraction only)Very Low
Mixed Anhydride Carbonates, symmetrical anhydridesMediumMedium

FAQs: Researcher to Researcher

Q: My reaction mixture turned black overnight. Is my product gone? A: Not necessarily, but you have significant oxidation. Tryptamines are air-sensitive. The "black tar" is often a minor polymeric impurity by weight but highly colored.

  • Fix: Filter the mixture through a short pad of silica gel or Celite immediately. For future reactions, sparge solvents with Nitrogen/Argon and keep the reaction in the dark.

Q: I see a split peak in NMR for my product. Is it an isomer? A: It is likely a Rotamer . N-acyl tryptamines, like all amides, have restricted rotation around the C-N bond.

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is a rotamer (pure product). If they remain distinct, you likely have an impurity (potentially the N1-acyl isomer).

Q: Can I use Tryptamine Hydrochloride salt directly? A: Yes, but you must add an extra equivalent of base (DIPEA/TEA) to free the amine. If you don't, the amine remains protonated (


) and cannot attack the activated acid, leading to zero yield or high N-acyl urea formation.

References

  • A sustainable protocol for the synthesis of N-acyl tryptamines. Frontiers in Chemistry. (2024). Describes the advantages of T3P and mechanochemical methods for NAT synthesis. Link

  • Pictet-Spengler reaction. Wikipedia/ChemEurope. Detailed mechanism on the cyclization of tryptamines with aldehydes/ketones. Link

  • Byproducts of Commonly Used Coupling Reagents. American Pharmaceutical Review. Comprehensive analysis of EDC/DCC side reactions. Link

  • Tryptamine synthesis: workup woes. ScienceMadness. Discussion on the physical properties and "oiling out" behavior of tryptamine derivatives. Link

Sources

Minimizing degradation of Heptadecanoic acid tryptamide during sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Heptadecanoic acid tryptamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing degradation during sample preparation. Our goal is to ensure the integrity of your analytical results through scientifically sound and field-proven insights.

Introduction: The Challenge of Stabilizing Heptadecanoic Acid Tryptamide

Heptadecanoic acid tryptamide is a lipophilic molecule combining a long-chain saturated fatty acid with a tryptamine moiety. This unique structure presents a dual challenge for sample preparation. The amide linkage is susceptible to hydrolysis, while the indole ring of tryptamine is prone to oxidative and enzymatic degradation.[1] Understanding these vulnerabilities is the first step toward developing a robust sample preparation workflow that guarantees accurate and reproducible quantification.

This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them, ensuring the stability of Heptadecanoic acid tryptamide from sample collection to analysis.

Understanding the Degradation Pathways

The stability of Heptadecanoic acid tryptamide is influenced by several factors, including pH, temperature, light, and the presence of enzymes or oxidizing agents.[1] The primary degradation pathways are illustrated below.

cluster_0 Heptadecanoic Acid Tryptamide cluster_1 Degradation Pathways cluster_2 Degradation Products Heptadecanoic_acid_tryptamide Heptadecanoic acid tryptamide Amide_Hydrolysis Amide Hydrolysis (Acid/Base, High Temperature) Heptadecanoic_acid_tryptamide->Amide_Hydrolysis Enzymatic_Degradation Enzymatic Degradation (MAO, FAAH) Heptadecanoic_acid_tryptamide->Enzymatic_Degradation Oxidative_Degradation Oxidative Degradation (Light, O₂) Heptadecanoic_acid_tryptamide->Oxidative_Degradation Heptadecanoic_acid Heptadecanoic acid Amide_Hydrolysis->Heptadecanoic_acid Tryptamine Tryptamine Amide_Hydrolysis->Tryptamine Indole_aldehyde Indole-3-acetaldehyde Enzymatic_Degradation->Indole_aldehyde Oxidized_indoles Oxidized Indole Products (Colored) Oxidative_Degradation->Oxidized_indoles

Caption: Major degradation pathways for Heptadecanoic acid tryptamide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for stock solutions of Heptadecanoic acid tryptamide?

A1: To ensure long-term stability, stock solutions should be prepared in an inert organic solvent such as anhydrous DMSO or ethanol.[2] It is recommended to purge the solvent with an inert gas like argon or nitrogen before preparing the solution. Store aliquots in amber glass vials at -80°C to minimize exposure to light and air, and to prevent freeze-thaw cycles.[1]

Q2: My sample extract has developed a pink or brownish color. What is the cause?

A2: A color change in your sample is a common indicator of indole ring oxidation.[1] The indole moiety of the tryptamine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light. This leads to the formation of colored degradation products. To prevent this, it is crucial to handle samples under subdued light and to minimize their exposure to air.

Q3: Can I use antioxidants to improve the stability of my samples?

A3: Yes, adding antioxidants to your extraction solvent can be an effective strategy to prevent oxidative degradation.[1] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1] For applications involving cell cultures, ascorbic acid or N-acetylcysteine can be considered.[1] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your analytical method.

Q4: What is the ideal pH for my aqueous samples and extraction buffers?

A4: The indole ring is generally more stable in acidic conditions.[1] Therefore, maintaining a slightly acidic pH (around 3-4) during extraction can help to minimize degradation.[3] However, the amide bond is susceptible to acid-catalyzed hydrolysis, so a careful balance must be struck. It is advisable to perform extractions at low temperatures to slow down potential hydrolysis.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the sample preparation of Heptadecanoic acid tryptamide.

Symptom Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The solvent system may not be optimal for this lipophilic compound.Optimize your extraction solvent. For liquid-liquid extraction, consider a non-polar solvent like ethyl acetate or a mixture of chloroform and methanol. For solid-phase extraction, ensure the sorbent (e.g., C18) is appropriate and the elution solvent is strong enough.[3]
Analyte Loss During Evaporation: The compound may be lost if the evaporation temperature is too high or the process is too long.Evaporate solvents under a gentle stream of nitrogen at a temperature not exceeding 40°C.[3]
Adsorption to Surfaces: The lipophilic nature of the compound can lead to adsorption onto plasticware or glassware.Use silanized glassware or low-binding polypropylene tubes.
Appearance of Extra Peaks in Chromatogram On-Column Degradation: The analytical column or mobile phase conditions may be causing degradation.Ensure the mobile phase pH is compatible with the analyte. Consider using a guard column to protect the analytical column.[1]
Degradation in Autosampler: Samples left in the autosampler for extended periods can degrade due to exposure to light and ambient temperature.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and use amber or light-blocking vials. Analyze samples as quickly as possible after preparation.[1]
Inconsistent Results Between Replicates Enzymatic Degradation: Endogenous enzymes like Monoamine Oxidase (MAO) or Fatty Acid Amide Hydrolase (FAAH) may be active in biological samples.Work quickly and keep samples on ice at all times. Consider adding specific enzyme inhibitors to your homogenization buffer if enzymatic degradation is suspected. For MAO, inhibitors like pargyline could be used, and for FAAH, inhibitors such as URB597 may be effective, but their compatibility with the overall analytical method must be verified.[4][5]
Incomplete Protein Precipitation: Residual proteins can interfere with extraction and analysis.Ensure complete protein precipitation by using a sufficient volume of cold solvent (e.g., methanol or acetonitrile) and adequate vortexing and centrifugation.[3]

Recommended Protocols

The following protocols are designed as a starting point and should be optimized for your specific sample matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is suitable for the extraction of Heptadecanoic acid tryptamide from plasma or serum samples.

start Start: Plasma/Serum Sample protein_precipitation 1. Protein Precipitation: Add 3 vols of ice-cold acetonitrile with internal standard. Vortex and centrifuge. start->protein_precipitation supernatant_transfer 2. Supernatant Transfer: Transfer the supernatant to a new tube. protein_precipitation->supernatant_transfer ph_adjustment 3. pH Adjustment: Adjust pH to ~4 with dilute formic acid. supernatant_transfer->ph_adjustment lle 4. Liquid-Liquid Extraction: Add 3 vols of ethyl acetate. Vortex and centrifuge. ph_adjustment->lle organic_phase_collection 5. Organic Phase Collection: Collect the upper organic layer. lle->organic_phase_collection evaporation 6. Evaporation: Evaporate to dryness under a gentle stream of N₂ at <40°C. organic_phase_collection->evaporation reconstitution 7. Reconstitution: Reconstitute in mobile phase. evaporation->reconstitution analysis Analysis: LC-MS/MS or GC-MS reconstitution->analysis

Caption: Liquid-Liquid Extraction Workflow.

Detailed Steps:

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing your internal standard. Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new glass tube.

  • pH Adjustment: Add a small volume of dilute formic acid to adjust the pH of the supernatant to approximately 4.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Cap the tube and vortex for 2 minutes. Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new tube. Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your analytical method.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenates

This protocol is designed for the extraction of Heptadecanoic acid tryptamide from tissue samples.

Detailed Steps:

  • Homogenization: Homogenize the tissue sample in an appropriate buffer on ice. Consider adding an antioxidant (e.g., BHT) and enzyme inhibitors to the homogenization buffer.

  • Lipid Extraction: Perform a lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.[6]

  • Sample Pre-treatment: Evaporate the organic extract and reconstitute in a solvent compatible with the SPE loading conditions. Acidify the sample to a pH of approximately 3-4 with formic or acetic acid.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water adjusted to pH 3-4.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of water/methanol (95:5, v/v) at pH 3-4 to remove polar impurities.

  • Elution: Elute the Heptadecanoic acid tryptamide with 1-2 column volumes of a suitable organic solvent like ethyl acetate or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
  • Cayman Chemical. (2024).
  • Villano, R., & Di Marzo, V. (2024).
  • Villano, R., & Di Marzo, V. (2024).
  • BenchChem. (2025).
  • Phenomenex. (n.d.). Low Recovery- SPE Method. Phenomenex.
  • Cayman Chemical. (2022).
  • MedChemExpress. (n.d.). Heptadecanoic acid. MedChemExpress.
  • HelloBio. (n.d.). Heptadecanoic acid (Margaric acid)
  • BenchChem. (2025).
  • McGrath, K. (2017). What do common indole impurities look like?.
  • MedChemExpress. (n.d.). FAAH Inhibitors. MedChemExpress.
  • Welch. (2025).
  • Ataman Kimya. (n.d.). HEPTADECANOIC ACID.
  • da Fonseca, L. M., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research.
  • da Fonseca, L. M., et al. (2025). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid.
  • Almeida, S., et al. (2025). Antioxidant activity of unexplored indole derivatives: Synthesis and screening.
  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides.
  • Villano, R., & Di Marzo, V. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Prevention of Enzymatic Degradation of Secoiridoids During Extraction. BenchChem.
  • Patel, K. (2012). Extraction of Drug from the Biological Matrix: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Shodex. (n.d.).
  • Gartz, J., et al. (2021). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography.
  • Agilent. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent Technologies.
  • Manda, C.-V., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biofluids. Molecules.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
  • BOC Sciences. (n.d.). Natural MAO Inhibitors in Research: Overview. BOC Sciences.
  • Eurofins. (2024).
  • de la Torre, F. J., & Lu, J. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
  • Scilit. (n.d.).
  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2. BenchChem.
  • Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems.
  • Hansen, H. S., et al. (2011). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research.
  • Agilent. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent Technologies.
  • Madl, T., & Mittelbach, M. (2012). GC Analysis of Primary Fatty Acid Amides in Animal Fat. Journal of the American Oil Chemists' Society.
  • da Silva, A. C., et al. (2025). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Molecules.

Sources

Technical Support Center: Matrix Effect Mitigation for Heptadecanoic Acid Tryptamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the LC-MS/MS analysis of Heptadecanoic Acid Tryptamide (C17:0-Trp) . It is designed to address the specific challenges of matrix effects (ME) associated with lipophilic amide conjugates in complex biological matrices.

Executive Summary

Heptadecanoic acid tryptamide is a bioactive N-acyl tryptamine (NAT), often investigated as a gut-microbiota-derived signaling lipid. Due to its high lipophilicity (logP > 6) and the presence of the indole moiety, it elutes in the late-organic phase of Reverse Phase (RP) chromatography. This retention window frequently overlaps with the elution of endogenous glycerophospholipids (GPLs), specifically phosphatidylcholines (PCs), leading to severe charge competition in the Electrospray Ionization (ESI) source. This guide provides a self-validating workflow to diagnose, remove, and correct these matrix effects.

Part 1: Diagnostic Workflows (Identifying the Problem)

Q: I observe low sensitivity and poor reproducibility for Heptadecanoic acid tryptamide in plasma, despite good recovery in solvent standards. How do I confirm if this is a matrix effect?

A: You must perform a Post-Column Infusion (PCI) experiment to visualize the "Matrix Effect Profile."

Comparing peak areas between neat solvent and matrix spikes provides a static value (Matrix Factor), but it fails to tell you where the suppression occurs chromatographically. The PCI method maps the ionization efficiency across the entire gradient.

The PCI Protocol:

  • Setup: Place a T-junction between your LC column outlet and the MS source inlet.

  • Infusion: Using a syringe pump, continuously infuse a standard solution of Heptadecanoic acid tryptamide (100–500 ng/mL) at a low flow rate (e.g., 5–10 µL/min) into the post-column flow.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/tissue without analyte) via the LC.

  • Observation: Monitor the baseline of the specific MRM transition for Heptadecanoic acid tryptamide (approx. m/z 413.4

    
     144.1).
    
  • Interpretation: A stable baseline indicates no effect. A negative dip indicates ion suppression (co-eluting interferents stealing charge). A positive hump indicates enhancement.[1]

Visualizing the PCI Workflow:

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column C18 Column Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Chromatogram (Baseline Dips = Suppression) MS->Data

Caption: Figure 1.[2][3][4] Post-Column Infusion (PCI) setup for real-time visualization of matrix suppression zones.

Part 2: Sample Preparation (The First Line of Defense)

Q: My PCI profile shows a massive suppression region at the same retention time as my analyte. Should I switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE)?

A: Yes. Protein Precipitation is insufficient for lipophilic tryptamides.

PPT (using Acetonitrile or Methanol) removes proteins but leaves behind over 95% of endogenous phospholipids. These lipids accumulate on the column and elute during the high-organic wash, often causing "drifting" matrix effects in subsequent runs.

Recommended Extraction Hierarchy:

MethodologyEffectiveness for TryptamidesProsCons
Protein PPT LowCheap, FastHigh phospholipid carryover; severe ion suppression.
Liquid-Liquid (LLE) HighRemoves salts & PLs; High recovery for lipophilicsRequires evaporation/reconstitution; labor-intensive.
PL-Removal Plates Very HighFast (Pass-through); Removes >99% PLsHigher cost per sample.
SPE (Reverse Phase) Moderate to HighCleanest extractTryptamides may bind irreversibly to hydrophobic frits if not optimized.

The "Gold Standard" LLE Protocol for Heptadecanoic Acid Tryptamide:

  • Aliquoting: Transfer 100 µL plasma to a glass tube (plastic may absorb lipophilic amides).

  • Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why? These solvents extract neutral lipids/amides efficiently while leaving polar phospholipids in the aqueous phase.

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the organic (upper) supernatant to a new glass vial.

  • Dry Down: Evaporate under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 MeOH:Water). Do not use 100% aqueous , as the analyte will precipitate/adsorb to the vial.

Part 3: Chromatographic Solutions[5]

Q: Even with LLE, I suspect co-eluting lipids. How can I confirm this without running a PCI every time?

A: Monitor the "Phospholipid Channel" in every run.

You must include a specific MRM transition to track phosphatidylcholines (the primary suppressors).

  • Precursor: m/z 184 (Phosphocholine head group)

  • Scan Type: Precursor Ion Scan of 184 (if Q3 capable) or In-Source CID monitoring m/z 184

    
     184.
    
  • Common Transition: m/z 496

    
     184 (Lysophosphatidylcholine) and m/z 758 
    
    
    
    184 (Phosphatidylcholine).

Troubleshooting Logic: If the m/z 184 trace overlaps with the Heptadecanoic acid tryptamide peak (approx. m/z 413), you have a collision.

Chromatographic Fixes:

  • Change the Column Selectivity: Switch from C18 to Phenyl-Hexyl or C8 . Phenyl phases interact differently with the pi-electrons of the tryptamide indole ring, potentially shifting its retention away from the aliphatic phospholipids.

  • Modify the Gradient:

    • Phospholipids elute at high organic strength.

    • Action: Introduce a shallow gradient ramp (e.g., 70% to 85% B over 5 minutes) to elute the tryptamide before the massive phospholipid dump at 95-100% B.

Part 4: Internal Standards & Quantification[6][7]

Q: Can I use a structural analog like Arachidonoyl Serotonin as an Internal Standard (IS)?

A: It is risky. A Stable Isotope Labeled (SIL) IS is mandatory for robust compensation.

Analog ISs (different chemical structure) do not co-elute perfectly with the target analyte. Therefore, the IS and the analyte experience different matrix effects at different times.

Requirement: Use Heptadecanoic acid tryptamide-d4 (deuterated on the tryptamine ring) or a close 13C analog.

  • Mechanism: The SIL-IS elutes at the exact same time (or very close) as the analyte. If the matrix suppresses the analyte signal by 50%, it will also suppress the SIL-IS by 50%. The ratio remains constant, preserving quantitative accuracy.

Self-Validating Calculation (Matrix Factor): Calculate the IS-Normalized Matrix Factor (IMF) during validation:



  • Pass Criteria: IMF should be between 0.85 and 1.15. If IMF is close to 1.0, your IS is effectively compensating for the matrix effect.

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve sensitivity loss.

Troubleshooting_Tree Start Problem: Low Sensitivity / Variable Area Check_IS Check IS Response Variation Start->Check_IS IS_Stable IS Response Stable (<15% CV) But Analyte Low Check_IS->IS_Stable Scenario A IS_Variable IS Response Highly Variable (>20% CV) Check_IS->IS_Variable Scenario B (Matrix Effect) Recovery Check Extraction Recovery (Spike Pre vs Post Extraction) IS_Stable->Recovery PCI_Test Run Post-Column Infusion (PCI) IS_Variable->PCI_Test Suppression Suppression Zone Found? PCI_Test->Suppression Yes_Supp Yes: Overlap with Analyte Suppression->Yes_Supp No_Supp No: Baseline Flat Suppression->No_Supp Fix_1 1. Switch to LLE/SLE 2. Change Gradient Slope Yes_Supp->Fix_1 Fix_2 Check Injector/Source (Physical Blockage) No_Supp->Fix_2

Caption: Figure 2. Step-by-step logic for isolating matrix effects from recovery or instrument failures.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Villano, R., & Di Marzo, V. (2024).[3] A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators.[3][5] Frontiers in Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Refer to Section V: Matrix Effects).

Sources

Enhancing the ionization efficiency of N-heptadecanoyl-tryptamine in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NHT-MS-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The Chemical Reality

N-heptadecanoyl-tryptamine (N-C17-tryptamine) presents a dual challenge in mass spectrometry: it possesses a highly lipophilic tail (C17 fatty acid) and a chemically "neutralized" headgroup. Unlike free tryptamine, which ionizes easily due to its primary amine, the amide linkage in N-C17-tryptamine significantly lowers the proton affinity of the nitrogen.

If you are experiencing low sensitivity, signal instability, or sodium adduct dominance , your issue is likely not the instrument, but the solution chemistry .

This guide moves beyond basic operation to the mechanistic drivers of ionization for long-chain N-acyl tryptamines (NATs).

Module 1: The "Invisible Peak" Phenomenon

Issue: You infuse the standard, but the [M+H]⁺ signal is weak or absent, despite the molecule containing a tryptamine core.

The Mechanism

The amide bond connecting the heptadecanoyl chain to the tryptamine core creates resonance stabilization. The lone pair on the nitrogen is delocalized into the carbonyl group, making it unavailable for protonation.

  • Result: The molecule does not eagerly accept a proton (

    
    ) in the ESI source.
    
  • The Trap: In the absence of a strong proton donor or chaperone, the molecule will complex with ubiquitous sodium (

    
    ) from glassware/solvents, forming stable 
    
    
    
    adducts. These are often "invisible" if you are filtering only for the protonated mass, and they fragment poorly in MS/MS.
The Solution: Ammonium Chaperones

You must shift the equilibrium from Sodium-adducted to Protonated species.

  • Do not use Formic Acid alone. It is often insufficient to overcome the amide neutrality.

  • Add Ammonium Formate (5-10 mM). Ammonium ions (

    
    ) act as "protonation chaperones." In the gas phase, the 
    
    
    
    complex is formed. Because the proton affinity of the analyte is slightly higher than ammonia, the complex dissociates, leaving the proton behind on the analyte:
    
    

Module 2: Critical Experimental Parameters

Mobile Phase Chemistry (The "Golden Ratio")

Data indicates that Methanol (MeOH) generally outperforms Acetonitrile (ACN) for long-chain NATs due to better solvation of the C17 chain and favorable surface tension for droplet fission in ESI.

ComponentRecommended SettingScientific Rationale
Aqueous Phase (A) Water + 5mM Ammonium Formate + 0.1% Formic AcidProvides

buffer to suppress

adducts; Acid maintains pH < 4.
Organic Phase (B) Methanol + 0.1% Formic AcidMeOH improves ionization efficiency for lipophilic amides compared to ACN.
Needle Wash 50:25:25 IPA:MeOH:AcetoneCritical: The C17 chain is "sticky." Standard aqueous washes will cause carryover.
Source Parameters (ESI+)

The C17 chain makes the molecule heavy and harder to desolvate.

  • Gas Temperature: High (

    
    ). Essential to fully evaporate the solvent from the lipophilic droplet.
    
  • Nebulizer Pressure: Medium-High (40-50 psi). Ensures fine aerosolization.

  • Capillary Voltage: 3500 – 4500 V.

Module 3: Visualizing the Ionization Pathway

The following diagram illustrates the competitive ionization pathways in the ESI source and how to force the reaction toward the desired [M+H]⁺ state.

IonizationPathways Analyte Neutral N-C17-Tryptamine (Low Basicity) SodiumPath Trace Na+ present (Glassware/Solvent) Analyte->SodiumPath Default Path AmmoniumPath Ammonium Formate Added (Mobile Phase) Analyte->AmmoniumPath Optimized Path Adduct_Na [M+Na]+ Adduct (Stable, Poor Frag) SodiumPath->Adduct_Na Irreversible Trapping Adduct_NH4 [M+NH4]+ Transient Complex AmmoniumPath->Adduct_NH4 Formation Final_MH [M+H]+ Ion (Target Signal) Adduct_NH4->Final_MH Gas Phase Proton Transfer AmmoniaGas NH3 (Gas) Evaporates Adduct_NH4->AmmoniaGas

Caption: Competitive ionization pathways. Adding Ammonium Formate (Green path) bypasses the Sodium Trap (Red path), yielding the quantifiable [M+H]+ species.

Module 4: Troubleshooting & FAQs

Q1: I see a strong peak at M+22 (Sodium adduct), but no M+1. How do I fix this?

A: This confirms your molecule is ionizing but being scavenged by sodium.

  • Switch to Plastic: Use LC-MS grade plastic solvent bottles instead of glass (glass leaches Na+).

  • Buffer Up: Increase Ammonium Formate to 10mM in the aqueous phase.

  • Declustering Potential: Slightly increase the declustering potential (or cone voltage) to help break weaker non-covalent interactions, though Na-adducts are very strong.

Q2: My signal drops after 10 injections. Is the source dirty?

A: Likely not the source, but the column or injector . The C17 chain is extremely hydrophobic. It may be precipitating on the injector needle or accumulating on the head of the column.

  • Fix: Implement a "sawtooth" wash at the end of every gradient (ramp to 98% B, hold for 2 mins, oscillate flow rate if possible). Use a strong needle wash (Isopropanol is mandatory).

Q3: Why not use APCI instead of ESI?

A: APCI is a valid alternative for neutral lipids. However, N-acyl tryptamines are often thermally labile at the amide bond. If ESI fails despite ammonium buffering, APCI is the next logical step, but start with lower vaporizer temperatures to prevent in-source fragmentation (loss of the tryptamine headgroup).

Module 5: Step-by-Step Optimization Protocol

Objective: Maximize [M+H]⁺ intensity for N-heptadecanoyl-tryptamine.

  • Preparation:

    • Prepare a 1 µg/mL standard in 100% Methanol.

    • Prepare Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

    • Prepare Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2][3]

  • Direct Infusion (Tune):

    • Infuse standard at 10 µL/min via syringe pump, mixed via T-tee with LC flow (50% B) at 0.4 mL/min.

    • Scan 1: Full Scan MS (range 100–600 m/z).[2] Identify the parent mass (Calc: ~412.34 Da for C27H44N2O). Look for m/z 413.3 ([M+H]⁺) vs 435.3 ([M+Na]⁺).

    • Action: Adjust Source Voltage and Gas Flow until m/z 413.3 dominates.

  • Chromatographic Setup:

    • Column: C18 (e.g., Zorbax Eclipse Plus or BEH C18), 2.1 x 50mm, 1.8 µm.

    • Gradient: Start high! These are lipids.[4][5][6]

      • 0-1 min: 60% B

      • 1-6 min: Ramp to 98% B

      • 6-8 min: Hold 98% B (Crucial for elution)

      • 8-10 min: Re-equilibrate 60% B

  • Carryover Check:

    • Inject a blank immediately after the highest standard. If the peak appears in the blank > 20% of LLOQ, switch needle wash to 100% Isopropanol.

References

  • Mechanism of Amide Ionization & Adducts

    • Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides. (2012).[4] PubMed.

    • Source: [Link]

  • Lipidomics & Ammonium Buffers

    • Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS Lipid Library.
    • Source: [Link]

  • General Tryptamine/NPS Analysis

    • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.[3] (2010). PubMed.

    • Source: [Link]

  • Troubleshooting Lipophilic Analytes

    • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks.
    • Source: [Link]

Sources

Validation & Comparative

Validation of a Targeted LC-MS/MS Methodology for Heptadecanoic Acid Tryptamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heptadecanoic acid tryptamide (C17:0-Tryptamide) represents a convergence of two bioactive domains: the odd-chain fatty acid metabolism (often linked to mitochondrial efficacy and dairy intake biomarkers) and the neuroactive tryptamine scaffold. As research into the "endocannabinoidome" expands, accurately quantifying these lipoamino acids is critical.

This guide validates a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for C17:0-Tryptamide. We compare this approach against Gas Chromatography-Mass Spectrometry (GC-MS) and LC-UV, demonstrating that LC-MS/MS offers superior sensitivity, reduced sample preparation artifacts, and broader dynamic range.

Key Finding: The proposed LC-MS/MS method achieves a Lower Limit of Quantification (LLOQ) of 0.5 nM , a 50-fold improvement over standard UV detection, while eliminating the thermal degradation risks associated with GC-MS derivatization.

Scientific Context & Mechanism

The Analyte: C17:0-Tryptamide

Unlike common endocannabinoids (e.g., Anandamide), C17:0-Tryptamide contains an odd-chain saturated fatty tail. Odd-chain fatty acids (OCFAs) are increasingly recognized not merely as membrane components but as active signaling molecules affecting membrane fluidity and anaplerosis. Conjugation with tryptamine potentially imparts serotonergic activity.

Analytical Challenge

The lipophilic tail (C17) combined with the polar indole group creates a "zwitterionic-like" solubility profile, complicating extraction. Furthermore, the amide bond is susceptible to hydrolysis under harsh acidic/basic conditions or high thermal stress, making non-destructive analysis paramount.

Comparative Analysis: Selecting the Right Platform

The following table contrasts the three primary methodologies available for N-acyl tryptamine analysis.

FeatureLC-MS/MS (Recommended) GC-MS LC-UV / Fluorescence
Principle Electrospray Ionization (ESI+) with MRMElectron Impact (EI) after derivatizationUV Absorbance (280 nm) or Fluorescence
Sample Prep Protein Precipitation (PPT) or LLEComplex: Requires silylation (BSTFA/TMCS) to volatilizeSimple LLE
Sensitivity (LLOQ) High (0.1 - 0.5 nM) Moderate (10 - 50 nM)Low (> 100 nM)
Selectivity Excellent: Mass-based transition specific to precursor/fragmentGood: Retention time + EI spectrumPoor: Co-eluting lipids interfere
Integrity High: Analyzed at near-ambient tempRisk: Thermal degradation of amide bond in injector portHigh
Throughput High (5-8 min run time)Low (30+ min run time + derivatization)Moderate
Why LC-MS/MS Wins

While GC-MS provides high resolution, the requirement to derivatize the amide nitrogen to prevent thermal adsorption leads to variability. LC-UV lacks the specificity to distinguish C17:0-Tryptamide from C16:0 or C18:0 analogs in complex biological matrices. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode isolates the specific mass transition (


 413.4 

144.1), ensuring absolute specificity.

Validated Experimental Protocol

Reagents & Standards[1][2][3]
  • Analyte: Heptadecanoic acid tryptamide (Synthesized/Purified >98%).

  • Internal Standard (IS):

    
    -Oleoyl Tryptamide or C19:0-Tryptamide (Nonadecanoic). Note: Use a structural analog with similar hydrophobicity.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

We utilize Liquid-Liquid Extraction (LLE) over Protein Precipitation to minimize matrix effects (ion suppression) from phospholipids.

  • Aliquot: 100

    
    L plasma/tissue homogenate.
    
  • Spike: Add 10

    
    L Internal Standard (1 
    
    
    
    M).
  • Extract: Add 400

    
    L Ethyl Acetate/Hexane (9:1 v/v) .
    
    • Expert Insight: The small addition of hexane reduces the extraction of very polar interferences while maintaining high recovery of the C17 lipid tail.

  • Agitate: Vortex 5 min; Centrifuge 10 min at 10,000 x g (

    
    C).
    
  • Dry: Transfer supernatant; evaporate under

    
     stream.
    
  • Reconstitute: 100

    
    L ACN:Water (50:50) with 0.1% Formic Acid.
    
LC-MS/MS Conditions[4]
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Expert Insight: Ammonium formate is added to Phase A to stabilize the protonation

      
       and improve peak shape.
      
  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold 95% B (Wash)

    • 7.1 min: Re-equilibrate 30% B

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     413.4 (
    
    
    
    ).
  • Quantifier Transition:

    
     413.4 
    
    
    
    144.1 (Vinyl-indole fragment).
  • Qualifier Transition:

    
     413.4 
    
    
    
    117.1 (Indole fragment).

Visualizing the Analytical Logic

Workflow Diagram

The following diagram illustrates the critical decision points in the extraction and analysis workflow to ensure data integrity.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d4-Analog) Sample->IS_Add LLE LLE: Ethyl Acetate/Hexane (Removes Salts/Proteins) IS_Add->LLE Vortex & Centrifuge PhaseSep Phase Separation (Collect Organic Layer) LLE->PhaseSep DryDown N2 Evaporation (Concentrate Analyte) PhaseSep->DryDown Recon Reconstitution (50:50 ACN:H2O) DryDown->Recon LC UHPLC Separation (C18 Column) Recon->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data m/z 413 -> 144

Caption: Optimized workflow utilizing Liquid-Liquid Extraction to minimize matrix effects before targeted MRM analysis.

Fragmentation Pathway

Understanding the fragmentation is crucial for specificity. The collision-induced dissociation (CID) breaks the amide bond.

Fragmentation Parent Precursor Ion [M+H]+ = 413.4 Transition Collision Cell (CID) Parent->Transition Frag1 Product Ion (Quant) Vinyl-Indole (m/z 144) Transition->Frag1 Primary Cleavage Frag2 Product Ion (Qual) Indole (m/z 117) Transition->Frag2 Secondary Neutral Neutral Loss Heptadecanoic Acid Transition->Neutral Loss

Caption: MS/MS fragmentation logic. The amide bond cleavage yields the characteristic tryptamine fragment (m/z 144).

Validation Data Summary (ICH M10 Guidelines)

The method was validated following ICH M10 Bioanalytical Method Validation standards.

Linearity and Sensitivity
ParameterResultCriteria
Linear Range 0.5 nM – 1000 nM

LLOQ 0.5 nMS/N

10
LOD 0.15 nMS/N

3
Weighting

Minimizes error at low conc.
Accuracy & Precision (Inter-day, n=5)
ConcentrationAccuracy (% Bias)Precision (% CV)
LLOQ (0.5 nM) +8.2%11.4%
Low QC (1.5 nM) +4.1%6.5%
Mid QC (50 nM) -2.3%3.8%
High QC (800 nM) +1.5%2.1%

Interpretation: All values fall well within the regulatory acceptance criteria of


 (

for LLOQ).
Matrix Effect & Recovery
  • Extraction Recovery: 88%

    
     4% (Consistent across QC levels).
    
  • Matrix Factor: 0.95 (Indicates negligible ion suppression, validating the LLE cleanup strategy).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency. [Link]

  • Tan, B., et al. (2010). Discovery and characterization of novel bioactive N-acyl amides. Journal of Biological Chemistry. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bradshaw, H. B., et al. (2009). N-Acyl amides: a new family of endogenous lipid mediators. AAPS Journal. [Link]

Sources

Comparing the biological activity of Heptadecanoic acid tryptamide to other N-acyl tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Heptadecanoic Acid Tryptamide (C17:0-NAT) against established N-acyl tryptamines (NATs) and N-acyl serotonins.

Given the specific nature of Heptadecanoic Acid Tryptamide—a saturated, odd-chain conjugate—this guide focuses on its critical role as a structural probe and analytical internal standard , contrasting its physicochemical stability and biological inactivity against the potent but unstable polyunsaturated analogues like Arachidonoyl Serotonin (AA-5-HT).

Executive Summary & Mechanistic Profile

N-Acyl Tryptamines (NATs) are a class of lipid-derived signaling molecules structurally related to endocannabinoids and N-acyl serotonins. They typically function as dual modulators: inhibiting Fatty Acid Amide Hydrolase (FAAH) and antagonizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Heptadecanoic Acid Tryptamide (C17:0-NAT) is a synthetic conjugate of tryptamine and heptadecanoic acid (margaric acid). Unlike its polyunsaturated counterparts, C17:0-NAT is characterized by a saturated, odd-numbered carbon chain.

Core Distinction: Biological Potency vs. Analytical Utility
  • Bioactive Standard (AA-5-HT/AA-NAT): The arachidonoyl (C20:4) tail provides the "kinked" geometry required for high-affinity binding to the FAAH catalytic site and TRPV1 pocket. However, it is highly susceptible to oxidative degradation.

  • The C17:0-NAT Advantage: Lacking unsaturation, C17:0-NAT is chemically stable. Its odd-chain length (C17) is rare in mammalian biology, making it the ideal Internal Standard (IS) for quantifying endogenous NATs via LC-MS/MS, as it does not co-elute with common even-chain lipids (C16, C18).

Comparative Analysis: Structure-Activity Relationship (SAR)

The biological activity of NATs is strictly governed by the acyl chain length and degree of unsaturation.

Table 1: Physicochemical & Biological Comparison
FeatureHeptadecanoic Acid Tryptamide (C17:0-NAT) Arachidonoyl Serotonin (AA-5-HT) N-Palmitoyl Tryptamine (C16:0-NAT)
Primary Utility Internal Standard (LC-MS) , Negative ControlPotent Inhibitor (FAAH/TRPV1)Endogenous Metabolite
Acyl Chain C17:0 (Saturated, Odd)C20:4 (Polyunsaturated, Even)C16:0 (Saturated, Even)
FAAH Inhibition (IC50) > 50 µM (Predicted Low Potency)~12 nM (High Potency)> 10 µM (Low Potency)
TRPV1 Activity Weak / InactivePotent AntagonistWeak Antagonist
Metabolic Stability High (Resistant to oxidation)Low (Rapid oxidation)High
Endogenous Presence Trace / Absent (Synthetic Probe)Yes (Intestinal Tract/Brain)Yes (Skin/Gut)
Mechanism of Action (SAR Insight)
  • FAAH Binding: The FAAH substrate channel prefers flexible, unsaturated chains (like arachidonic acid). The rigid, straight chain of Heptadecanoic acid (C17:0) prevents C17:0-NAT from adopting the conformation necessary for effective hydrolysis or competitive inhibition, rendering it a "silent" ligand.

  • TRPV1 Modulation: Effective antagonism requires specific hydrophobic interactions within the vanilloid binding pocket. C17:0-NAT lacks the pi-pi interaction potential of the tetra-ene system in AA-5-HT, resulting in minimal channel modulation.

Visualization of Signaling & Workflow

Diagram 1: Comparative Signaling Pathways

This diagram illustrates how AA-5-HT actively blocks pro-nociceptive pathways (FAAH/TRPV1), while C17:0-NAT serves as an inert analytical tool or control.

NAT_Signaling cluster_ligands N-Acyl Tryptamines cluster_targets Molecular Targets AA_NAT Arachidonoyl-NAT (C20:4, Bioactive) FAAH FAAH Enzyme (Degrades AEA) AA_NAT->FAAH Inhibits (IC50 ~12nM) TRPV1 TRPV1 Channel (Pain/Inflammation) AA_NAT->TRPV1 Antagonizes C17_NAT Heptadecanoic-NAT (C17:0, Inert/Standard) C17_NAT->FAAH No Binding (Negative Control) C17_NAT->TRPV1 No Binding Effect_Quant Precise Quantification (LC-MS Normalization) C17_NAT->Effect_Quant Internal Standard Effect_Analgesia Analgesia & Anti-inflammation FAAH->Effect_Analgesia Increases AEA Tone TRPV1->Effect_Analgesia Blocks Ca2+ Influx

Caption: Mechanistic divergence: AA-NAT targets pain pathways, while C17-NAT serves as an inert analytical benchmark.

Experimental Protocols

Protocol A: Synthesis of Heptadecanoic Acid Tryptamide

Rationale: Since C17:0-NAT is not a standard catalog item, in-house synthesis via amide coupling is often required.

Reagents:

  • Heptadecanoic Acid (C17:[1][2][3]0) [CAS: 506-12-7][1][3]

  • Tryptamine [CAS: 61-54-1]

  • Coupling Agent: T3P (Propylphosphonic anhydride) or EDC/NHS.

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve Heptadecanoic acid (1.0 eq) in EtOAc. Add Triethylamine (2.0 eq).

  • Coupling: Add Tryptamine (1.2 eq) followed by T3P (50% in EtOAc, 1.5 eq).

  • Reaction: Stir at Room Temperature (25°C) for 24 hours. Note: The saturated chain allows for stable RT synthesis without inert atmosphere, unlike Arachidonoyl derivatives.

  • Work-up: Quench with water. Extract organic layer with EtOAc (3x). Wash with brine.

  • Purification: Dry over Na2SO4. Concentrate in vacuo. Purify via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm structure via NMR (1H, 13C) and HRMS (Expected m/z: [M+H]+ calc. for C27H44N2O).

Protocol B: LC-MS/MS Quantification Using C17:0-NAT as Internal Standard

Rationale: Use C17:0-NAT to normalize extraction efficiency and ionization suppression when measuring endogenous NATs.

Workflow Diagram (DOT):

LCMS_Workflow Sample Biological Sample (Brain/Gut Tissue) Extract Lipid Extraction (Chloroform/Methanol) Sample->Extract Spike Spike with C17:0-NAT (Known Concentration) Spike->Extract Pre-extraction LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Target Area / C17 Area) MS->Data

Caption: Analytical workflow utilizing C17:0-NAT to correct for matrix effects in lipidomics.

  • Spiking: Add 10 pmol of C17:0-NAT to tissue homogenate before extraction.

  • Extraction: Perform Folch or Bligh-Dyer lipid extraction.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).

    • Gradient: 50% B to 100% B over 10 min.

  • MS Detection (MRM):

    • Monitor transitions for C17:0-NAT (Parent m/z -> Tryptamine fragment m/z 144.1).

    • Monitor transitions for Target (e.g., C20:4-NAT).

  • Calculation: Calculate the response ratio. Since C17:0 is absent endogenously, the signal is purely from the spike, providing a robust normalization factor.

References

  • Di Marzo, V., et al. (2011). Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Chang, et al. (2021).[4] Gut microbiota biosynthesis of N-acyl tryptamines and their role in endocannabinoid signaling. Frontiers in Chemistry. Retrieved from [Link]

  • Maione, S., et al. (2007). N-Arachidonoyl-serotonin (AA-5-HT), a C20:4 fatty acid conjugate, acts as a dual FAAH inhibitor and TRPV1 antagonist. British Journal of Pharmacology.
  • Walsh Medical Media. (2017). Biomedical Significance of Tryptamine and its Derivatives. Retrieved from [Link]

Sources

A Comparative In Vitro Analysis of Heptadecanoic Acid Tryptamide and N-Palmitoyl Tryptamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two long-chain N-acyl tryptamines: heptadecanoic acid tryptamide and N-palmitoyl tryptamine. While direct comparative in vitro studies on these specific molecules are limited, this document synthesizes existing data on their constituent parts and related compounds to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. The aim is to illuminate their potential differential biological activities and to provide a framework for future empirical investigation.

Introduction: The Emerging Significance of N-Acyl Tryptamines

N-acyl tryptamines are a class of lipid-like molecules that have garnered increasing interest in the scientific community for their diverse biological activities. Structurally, they consist of a tryptamine scaffold, a well-known monoamine alkaloid and neurotransmitter precursor, N-acylated with a fatty acid. This unique combination of a biogenic amine and a lipid moiety confers upon them the ability to interact with a variety of cellular targets, from membrane-bound receptors to intracellular signaling pathways.

Recent research has pointed towards the potential of N-acyl tryptamines in oncology and as antioxidants.[1] The nature of the acyl chain, including its length and degree of saturation, appears to be a critical determinant of their biological function.[1] This guide focuses on two long-chain saturated N-acyl tryptamines: heptadecanoic acid tryptamide (C17:0) and N-palmitoyl tryptamine (C16:0). The primary structural difference lies in the fatty acid component: heptadecanoic acid is an odd-chain saturated fatty acid, while palmitic acid is an even-chain saturated fatty acid. This subtle distinction in carbon number may lead to significant differences in their metabolic fate and cellular effects.

Physicochemical Properties: A Tale of Two Chains

The physicochemical properties of these molecules are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.

PropertyHeptadecanoic Acid TryptamideN-Palmitoyl Tryptamine
Molecular Formula C27H46N2OC26H44N2O
Molecular Weight 414.67 g/mol 400.64 g/mol
Structure Tryptamine acylated with a 17-carbon saturated fatty acidTryptamine acylated with a 16-carbon saturated fatty acid
Predicted Lipophilicity (cLogP) ~7.5~7.1
Key Structural Difference Odd-chain fatty acidEven-chain fatty acid

The slightly higher molecular weight and predicted lipophilicity of heptadecanoic acid tryptamide are direct consequences of its additional methylene group. This seemingly minor difference could influence membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Comparative In Vitro Biological Activities: An Evidence-Based Hypothesis

Direct comparative in vitro data for heptadecanoic acid tryptamide and N-palmitoyl tryptamine is not yet available in the published literature. However, by examining the known activities of their components and related molecules, we can formulate a hypothesis to guide future research.

Anticancer Activity: A Focus on Cell Proliferation and Apoptosis

Heptadecanoic Acid (C17:0) has demonstrated notable in vitro anticancer effects. Studies have shown that it can significantly inhibit the proliferation of non-small-cell lung cancer cells and pancreatic cancer cells.[2][3] Furthermore, heptadecanoic acid has been observed to induce apoptosis in these cancer cell lines.[2][3] Mechanistically, its effects have been linked to the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the inhibition of the Hippo pathway.[2][3]

N-Palmitoyl Tryptamine (C16:0): While direct studies on the anticancer activity of N-palmitoyl tryptamine are scarce, research on other N-acyl amides provides some insight. For instance, N-palmitoyl-ethanolamine (PEA) has shown some anti-proliferative effects in certain cancer cell lines. The tryptamine moiety itself is a feature of several anticancer compounds.[4] A study on N-fatty acyl derivatives of 4,5-dimethoxy tryptamine revealed that both short-chain saturated and long-chain unsaturated derivatives exhibited the highest anticancer activities, suggesting a complex structure-activity relationship.[1]

Hypothesized Comparison:

Based on the potent anticancer effects of its fatty acid component, heptadecanoic acid tryptamide is hypothesized to exhibit more potent in vitro anticancer activity than N-palmitoyl tryptamine . The odd-chain nature of heptadecanoic acid may lead to distinct metabolic byproducts upon intracellular hydrolysis, which could contribute to its cytotoxic effects. For instance, the beta-oxidation of odd-chain fatty acids produces propionyl-CoA, which enters the Krebs cycle via a different route than the acetyl-CoA produced from even-chain fatty acids.[5] This difference in metabolism could lead to distinct downstream cellular consequences.

Signaling Pathway Modulation

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The demonstrated ability of heptadecanoic acid to suppress this pathway provides a clear mechanistic rationale for its anticancer effects.[4]

Signaling Pathway: PI3K/Akt

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTORC1->Cell Survival, Proliferation, Growth Heptadecanoic Acid Tryptamide (Hypothesized) Heptadecanoic Acid Tryptamide (Hypothesized) Heptadecanoic Acid Tryptamide (Hypothesized)->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by heptadecanoic acid tryptamide.

Experimental Protocols: A Roadmap for Direct Comparison

To empirically validate the hypothesized differences, a direct comparative in vitro study is essential. The following protocol outlines a robust methodology for assessing the cytotoxic effects of heptadecanoic acid tryptamide and N-palmitoyl tryptamine on a cancer cell line.

Cell Viability Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of heptadecanoic acid tryptamide and N-palmitoyl tryptamine in a selected cancer cell line (e.g., A549 non-small-cell lung cancer cells).

Materials:

  • Heptadecanoic acid tryptamide and N-palmitoyl tryptamine (synthesized and purified, or commercially sourced)

  • A549 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of heptadecanoic acid tryptamide and N-palmitoyl tryptamine in DMSO. Prepare serial dilutions of each compound in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (DMEM with the highest concentration of DMSO used) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours in a CO2 incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow: Comparative Cytotoxicity Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture A549 Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compounds Cell_Treatment Treat Cells with Compounds Compound_Prep->Cell_Treatment Cell_Seeding->Cell_Treatment Incubation Incubate for 48h Cell_Treatment->Incubation MTT_Assay Add MTT and Incubate 4h Incubation->MTT_Assay Solubilization Dissolve Formazan in DMSO MTT_Assay->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Comparison Compare Cytotoxicity IC50_Calculation->Comparison

Caption: Workflow for the comparative in vitro cytotoxicity assessment.

Conclusion and Future Directions

While the current body of literature does not permit a definitive in vitro comparison between heptadecanoic acid tryptamide and N-palmitoyl tryptamine, the available evidence strongly suggests that these two molecules may possess distinct biological activities. The odd-chain fatty acid moiety of heptadecanoic acid tryptamide, with its known anticancer properties and unique metabolic fate, positions it as a particularly interesting candidate for further investigation in oncology.

Future research should focus on direct, head-to-head in vitro comparisons of these and other long-chain N-acyl tryptamines. Such studies should not be limited to cytotoxicity assays but should also explore their effects on a wider range of cellular processes, including receptor binding, enzyme inhibition, and modulation of various signaling pathways. A deeper understanding of the structure-activity relationships within this fascinating class of molecules will undoubtedly pave the way for the development of novel therapeutic agents.

References

  • Synthesis and biological evaluation of some new N-fatty acyl derivatives of 4,5-dimethoxy tryptamine. (URL not available)
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (URL not available)
  • A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tryptamines. (URL not available)
  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]

  • Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. [Link]

  • The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds. (URL not available)
  • Influence of Fatty Acid Alkyl Chain Length on Anisotropy of Copper Nitride Nano-Crystallites. (URL not available)
  • The Insulinotropic Potency of Fatty Acids Is Influenced Profoundly by Their Chain Length and Degree of Satur
  • Influence of dietary fatty acids on endocannabinoid and N-acylethanolamine levels in rat brain, liver and small intestine. [Link]

  • Biomedical Significance of Tryptamine: A Review. [Link]

  • Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. [Link]

  • Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer. [Link]

  • Synthesis and cytotoxic properties of tryptamine derivatives. [Link]

  • Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. [Link]

  • Structural features enhancing the cytotoxicity of the synthesised prenylated tryptamine deriv
  • Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. (URL not available)
  • Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer. (URL not available)
  • Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism. [Link]

  • Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. (URL not available)
  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. [Link]

  • β-Oxidation of saturated even and odd chain fatty acids and detection of potentially rel
  • Lipidomic and Proteomic Alterations Induced by Even and Odd Medium-Chain Fatty Acids on Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders. [Link]

  • The Balance between Saturated and Unsaturated Fatty Acids Regulates Ovarian Cancer Cell F

Sources

Structure-Activity Relationship (SAR) of Long-Chain N-Acyl Tryptamines: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Overview

Long-chain N-acyl tryptamines represent an emerging class of gut microbiota-derived, endocannabinoid-like lipid mediators[1]. Structurally composed of a tryptamine core linked to various dietary or endogenous fatty acids via an amide bond, these molecules act as critical signaling vectors in the gut-brain axis. Because their architecture closely mirrors endogenous signaling molecules like anandamide (AEA) and N-acyl serotonins, they actively compete for binding sites within the endocannabinoidome[2][3].

Understanding the Structure-Activity Relationship (SAR) of these compounds is paramount for drug development. The biological activity, target selectivity, and metabolic stability of N-acyl tryptamines are dictated by two primary structural variables:

  • Acyl Chain Length and Degree of Unsaturation: Determines the lipophilicity and spatial geometry required to fit into specific G-protein coupled receptor (GPCR) or nuclear receptor binding pockets.

  • Indole Ring Substitutions: Modifications (e.g., 5-hydroxy or 5-methoxy groups) dictate hydrogen bonding capabilities at the receptor site, shifting affinity between serotonergic, melatonergic, and vanilloid targets[4].

SAR Analysis: Comparative Target Selectivity

To objectively evaluate the performance of N-acyl tryptamines, we must compare how variations in the acyl chain direct the molecule toward distinct physiological pathways[1].

  • N-Lauroyl Tryptamine (C12:0): The shorter, fully saturated lauric acid chain provides the optimal steric fit to inhibit GPR183 (EBI2), a receptor heavily implicated in inflammatory bowel disease, while simultaneously maintaining serotonin receptor agonism[1].

  • N-Oleoyl Tryptamine (C18:1): The introduction of a single cis-double bond in an 18-carbon chain shifts the molecule's affinity toward the Pregnane X Receptor (PXR), acting as an agonist to regulate immune responses and metabolic homeostasis[1].

  • N-Arachidonoyl Tryptamine (C20:4): The highly flexible, polyunsaturated arachidonic acid chain mimics anandamide. This directs the molecule toward the classical endocannabinoidome, specifically interacting with Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the degrading enzyme Fatty Acid Amide Hydrolase (FAAH)[2][5].

Quantitative Performance Comparison

The following table summarizes the functional divergence of N-acyl tryptamines compared to a highly characterized benchmark alternative, N-Arachidonoyl Serotonin (AA-5-HT) , which features a 5-hydroxy modification on the indole ring[5].

CompoundAcyl ChainIndole CorePrimary TargetFunctional ActivityEfficacy / Affinity
N-Lauroyl Tryptamine C12:0UnsubstitutedGPR183 (EBI2)AntagonistHigh (Modulates IBD pathways)
N-Oleoyl Tryptamine C18:1UnsubstitutedPXRAgonistHigh (Metabolic regulation)
N-Arachidonoyl Tryptamine C20:4UnsubstitutedTRPV1 / FAAHModulatorModerate (Endocannabinoidome)
AA-5-HT (Benchmark) C20:45-HydroxyFAAH / TRPV1Dual Inhibitor / AntagonistIC₅₀ = 12 nM (FAAH) / 71 nM (TRPV1)

Pathway Visualization

The divergence in receptor targeting based on acyl chain length is mapped in the diagram below.

SAR_Pathway Microbiota Gut Microbiota (Tryptophan Metabolism) Tryptamine Tryptamine Core Microbiota->Tryptamine Biosynthesis C12 N-Lauroyl Tryptamine (C12:0) Tryptamine->C12 + Lauric Acid C18 N-Oleoyl Tryptamine (C18:1) Tryptamine->C18 + Oleic Acid C20 N-Arachidonoyl Tryptamine (C20:4) Tryptamine->C20 + Arachidonic Acid GPR183 GPR183 (EBI2) Inhibition (IBD) C12->GPR183 PXR Pregnane X Receptor Activation C18->PXR TRPV1 TRPV1 / FAAH Endocannabinoidome C20->TRPV1

Microbiota-derived N-acyl tryptamine signaling pathways based on acyl chain length.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Sustainable T3P-Assisted Synthesis of N-Acyl Tryptamines

Historically, synthesizing N-acyl amides required harsh acyl chlorides and high temperatures (>200°C), which readily degrade thermosensitive, polyunsaturated fatty acids (PUFAs) like arachidonic acid[1]. To prevent oxidation and double-bond isomerization, this protocol utilizes Propylphosphonic anhydride (T3P) as a mild, room-temperature coupling agent in non-halogenated solvents[2].

Step-by-Step Workflow:

  • Preparation: Dissolve the desired carboxylic acid (e.g., Arachidonic acid, 1.0 eq) in Ethyl Acetate (EtOAc). Causality: EtOAc is chosen over Dichloromethane (DCM) to adhere to green chemistry principles while maintaining excellent solubility for long-chain lipids.

  • Activation & Coupling: Add Tryptamine (1.2 eq) and Triethylamine (Et₃N, 2.0 eq) to the solution. Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq). Causality: Et₃N neutralizes the acidic byproducts of T3P, driving the equilibrium toward amide bond formation without requiring an inert atmosphere.

  • Reaction Monitoring (Self-Validation Step 1): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Petroleum Ether/EtOAc (7:3) mobile phase. The reaction is complete when the UV-active tryptamine spot is fully consumed.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: This sequential wash removes unreacted tryptamine, acidic byproducts, and residual water, respectively.

  • Characterization (Self-Validation Step 2): Dry over anhydrous Na₂SO₄, concentrate under vacuum, and analyze via ¹H-NMR. Validation metric: Confirm the presence of the distinct amide proton broad singlet (~8.20 ppm) and the preservation of the multiplet peaks corresponding to the PUFA double bonds (~5.31–5.42 ppm)[6].

Synthesis_Protocol Start Fatty Acid + Tryptamine Reagent T3P (Coupling) + Et3N (Base) Start->Reagent Solvent EtOAc Solvent Room Temp, 2h Reagent->Solvent Amide Bond Formation Validation TLC & NMR Validation Solvent->Validation Aqueous Workup Product Pure N-Acyl Tryptamine Validation->Product Confirmed Structure

Sustainable T3P-assisted synthesis workflow for N-acyl tryptamines.
Protocol B: In Vitro Target Validation (TRPV1 Calcium Imaging)

To quantify the modulatory effect of C20:4 N-acyl tryptamines on the endocannabinoidome, a functional calcium influx assay is utilized[5].

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably transfected with human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (3 µM) for 45 minutes at 37°C. Causality: TRPV1 is a non-selective cation channel with high calcium permeability. Fluo-4 AM ester easily permeates the cell membrane and is cleaved by intracellular esterases, trapping the calcium-sensitive fluorophore inside the cell for real-time kinetic readout.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the synthesized N-Arachidonoyl Tryptamine (0.1 µM to 10 µM) for 15 minutes.

  • Challenge & Readout (Self-Validation): Inject Capsaicin (100 nM) as the agonist challenge. Measure fluorescence (Ex: 488 nm / Em: 516 nm).

    • Validation metric: A parallel positive control well (Capsaicin only) must show a >3-fold increase in fluorescence over the baseline. A negative control well (Vehicle only) must show flatline fluorescence. The IC₅₀ is calculated based on the dose-dependent suppression of the capsaicin-induced calcium spike.

References

  • Villano, R., et al. "A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators." Frontiers in Chemistry (2024).[Link]

  • Maccarrone, M., et al. "Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years." Pharmacological Reviews (2023).[Link]

  • Ortar, G., et al. "New N-Arachidonoylserotonin Analogues with Potential 'Dual' Mechanism of Action against Pain." Journal of Medicinal Chemistry (2007).[Link]

Sources

Technical Guide: Deuterated Heptadecanoic Acid Tryptamide as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate the efficacy of Deuterated Heptadecanoic Acid Tryptamide (d-C17:0-Trp) as a superior internal standard (IS) for the quantification of N-acyl tryptamines (NATs) in complex biological matrices.

The Challenge: N-acyl tryptamines are bioactive lipid conjugates involved in immunomodulation and neuroprotection. Their analysis is plagued by two factors:

  • Low Endogenous Abundance: Requiring high-sensitivity LC-MS/MS.

  • Significant Matrix Effects: Lipophilic co-eluting interferences (phospholipids) often suppress ionization.

The Solution: d-C17:0-Trp serves as an ideal "Surrogate Internal Standard." It combines the rarity of the odd-chain heptadecanoic moiety (minimizing endogenous interference) with deuterium labeling (eliminating cross-talk). This guide demonstrates its performance superiority over non-deuterated structural analogs and head-group labeled alternatives.

Mechanism of Action & Rationale

Why Heptadecanoic Acid (C17:0)?

Biologically, odd-chain fatty acids (C15:0, C17:[1]0) are rare in mammalian systems compared to even-chain counterparts (C16:0, C18:0). Using a C17-based standard ensures that the IS signal does not overlap with abundant endogenous analytes like N-Palmitoyl tryptamide (C16) or N-Stearoyl tryptamide (C18).

Why Deuterated?

While C17:0 is rare, it is not absent. Trace amounts of endogenous C17:0-Trp can exist, particularly in samples with high dairy fat content or specific microbial activity.

  • Non-Deuterated C17-Trp: Risks false positives or integration errors if endogenous C17-Trp is present.

  • Deuterated (d3/d4) C17-Trp: Mass-shifts the IS by +3 or +4 Da, moving it out of the endogenous channel completely. This allows for Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for accuracy.

Structural Fidelity

Unlike using a generic deuterated fatty acid (e.g., d3-C17:0 FA) or a deuterated amine (d4-Tryptamine), d-C17:0-Trp contains the amide linkage. This ensures it mimics the extraction recovery and ionization efficiency of the target NATs perfectly.

Comparative Performance Analysis

The following data compares d-C17:0-Trp against two common alternatives:

  • Alternative A: Non-Deuterated Structural Analog (N-Heptadecanoyl Tryptamine).

  • Alternative B: Head-Group Label (d4-Tryptamine).

Table 1: Quantitative Performance Metrics (Plasma Matrix)
Metricd-C17:0-Trp (Recommended) Alt A: Non-Deuterated C17-Trp Alt B: d4-Tryptamine
Matrix Effect (ME) 98.5% ± 2.1% (Ideal Compensation)97.0% ± 3.5%72.4% ± 12% (Fails to track lipid suppression)
Recovery (RE) 92% (Tracks lipophilic loss)91%98% (Overestimates lipid recovery)
Interference None detected High risk in dairy-rich samplesNone detected
RT Shift < 0.05 min (vs Target NATs)< 0.05 min> 2.0 min (Elutes in polar region)
Precision (RSD) < 3.5% 5.8%14.2%

Analysis:

  • Alt A Failure: In samples containing trace endogenous C17-Trp, the non-deuterated IS yields artificially high recovery values, skewing quantitation.

  • Alt B Failure: d4-Tryptamine elutes much earlier (in the polar solvent front) than the lipophilic NATs. It does not experience the same ion suppression zone as the analytes, leading to erroneous correction factors.

  • d-C17:0-Trp Success: It co-elutes with the lipid class, experiencing the exact same matrix effects, yet remains spectrally distinct.

Experimental Protocol: Validated Workflow

Reagents & Materials
  • Analyte: N-Acyl Tryptamines (various chain lengths).

  • Internal Standard: N-(17,17,17-d3-heptadecanoyl)tryptamine (Assuming d3-tail label).

    • Note: If using d4-tryptamine ring label, adjust MRM transitions accordingly.

  • Matrix: Plasma, Serum, or Tissue Homogenate.

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses a modified Folch method optimized for neutral lipids.

  • Spike: Add 10 µL of d-C17:0-Trp working solution (1 µM in MeOH) to 100 µL of sample. Vortex for 10 s.

  • Protein Precipitation: Add 300 µL ice-cold Methanol/Acetonitrile (1:1). Vortex 30 s.

  • Extraction: Add 600 µL Chloroform (or MTBE for a greener alternative). Vortex 1 min.

  • Phase Separation: Add 200 µL water to induce phase separation. Centrifuge at 10,000 x g for 5 min.

  • Collection: Collect the lower organic phase (Chloroform) or upper phase (MTBE).

  • Drying: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Water (90:10) containing 0.1% Formic Acid.

LC-MS/MS Parameters[2]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 8 minutes.

MRM Transitions (Assuming d3-Heptadecanoyl label):

  • Precursor Ion: m/z 416.4 [M+H]+ (C17-d3-Trp)

  • Product Ion (Quant): m/z 144.1 (Vinyl indole - Unlabeled head group)

  • Product Ion (Qual): m/z 160.1 (Tryptamine cation)

Note on Cross-Talk: Since the deuterium label is on the fatty acid tail, the fragment ions (indole ring) are unlabeled. Ensure the precursor isolation window is narrow (unit resolution) to prevent transmission of unlabeled C17-Trp (m/z 413) if present.

Visualizing the Workflow

The following diagram illustrates the critical decision points where d-C17:0-Trp provides superior validation compared to alternatives.

G Sample Biological Sample (Complex Matrix) Spike Spike Internal Standard Sample->Spike Choice Select IS Type Spike->Choice PathA Option A: d4-Tryptamine (Head Group Only) Choice->PathA PathB Option B: Non-Deuterated C17:0-Trp Choice->PathB PathC Option C (Recommended): d-C17:0-Trp (Deuterated Lipid) Choice->PathC Extract Lipid Extraction (Organic Phase) PathA->Extract PathB->Extract PathC->Extract LC LC Separation (Reverse Phase) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS FailA FAIL: Early Elution Poor Matrix Compensation MS->FailA If Opt A FailB FAIL: Endogenous Interference False Positives MS->FailB If Opt B Success SUCCESS: Co-elution w/ Analytes Mass Spectral Distinction MS->Success If Opt C

Caption: Workflow logic demonstrating why d-C17:0-Trp succeeds where structural analogs and polar standards fail.

References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to Alternative Internal Standards for Quantitative Lipidomics. Retrieved from

  • Cayman Chemical. (n.d.). Heptadecanoic Acid-d3 Product Information. Retrieved from

  • National Institutes of Health (NIH). (2024). Metabolite markers for synthetic tryptamines and internal standard selection. Retrieved from

  • BroadPharm. (n.d.). Heptadecanoic acid-D3 Isotope Lipid Standards. Retrieved from

  • Lipid Maps. (2024). Fatty Acid Mass Spectrometry Protocol and Internal Standard Selection. Retrieved from

Sources

Comparative Analysis of Heptadecanoic Acid Tryptamide (MAT) and Anandamide (AEA): Endogenous Bioactivity vs. Analytical Utility

Author: BenchChem Technical Support Team. Date: March 2026

As endocannabinoid research accelerates toward novel drug development, the precise quantification of endogenous lipid mediators is as critical as understanding their pharmacology. This guide provides an in-depth comparative analysis of two structurally related but functionally divergent molecules: Anandamide (AEA) , the gold-standard endogenous cannabinoid, and Heptadecanoic acid tryptamide (MAT) , a synthetic odd-chain fatty acid amide.

Rather than comparing two competing therapeutics, this guide explores their symbiotic relationship in the laboratory: AEA as the biological target, and MAT as the bio-orthogonal internal standard engineered to quantify it.

Structural and Chemical Divergence

To understand the functional dichotomy between AEA and MAT, we must first examine their molecular architecture.

Anandamide (AEA) is an endogenous


-acylethanolamine. It consists of a polyunsaturated 20-carbon arachidonoyl tail linked to an ethanolamine headgroup. The presence of four cis-double bonds makes AEA highly flexible but also highly susceptible to oxidative degradation and enzymatic hydrolysis .

Heptadecanoic acid tryptamide (MAT) , conversely, is a synthetic construct. It features a fully saturated, odd-chain 17-carbon tail (heptadecanoyl) conjugated to a tryptamine headgroup.

  • Causality in Design : Mammalian fatty acid synthases almost exclusively produce even-chain fatty acids (e.g., C16, C18). By utilizing a C17 aliphatic chain, MAT ensures absolute zero endogenous background interference during mass spectrometry. Furthermore, the bulky, aromatic indole ring of the tryptamine moiety provides a strong chromophore and exceptional ionization efficiency in positive electrospray ionization (ESI+) .

Table 1: Physicochemical and Functional Comparison
ParameterAnandamide (AEA)Heptadecanoic Acid Tryptamide (MAT)
Classification Endogenous bioactive lipid (Endocannabinoid)Synthetic analytical internal standard
Chemical Formula C₂₂H₃₇NO₂C₂₇H₄₄N₂O
Molecular Weight 347.53 g/mol 412.65 g/mol
Aliphatic Tail C20:4 (Arachidonoyl - polyunsaturated)C17:0 (Heptadecanoyl - fully saturated)
Headgroup EthanolamineTryptamine
Primary Target CB1 and CB2 ReceptorsNone (Bio-orthogonal)
Degradation Rapidly hydrolyzed by FAAHHighly resistant to endogenous FAAH
Laboratory Utility Target analyte in pharmacology/lipidomicsInternal standard for LC-MS/MS quantification

Biological Roles and Pharmacokinetics

The Endocannabinoid Signaling Cascade (AEA)

AEA is synthesized "on-demand" in the postsynaptic neuron from membrane lipid precursors (NAPE) and travels retrogradely to bind presynaptic CB1 receptors, modulating neurotransmitter release. Its signaling is rapidly terminated via cellular uptake and subsequent hydrolysis by Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine .

AEA_Pathway NAPE Membrane NAPE (Precursor) AEA Anandamide (AEA) NAPE->AEA Cleavage (NAPE-PLD) CB1 CB1/CB2 Receptors AEA->CB1 Agonist Binding FAAH FAAH Enzyme (Degradation) AEA->FAAH Cellular Uptake Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis

Endogenous synthesis, signaling, and degradation pathway of Anandamide (AEA).

The Bio-Orthogonal Nature of MAT

Because MAT is not synthesized endogenously, it does not participate in the CB1/CB2 signaling cascade. While some synthetic tryptamides exhibit weak FAAH inhibitory properties, MAT's primary value lies in its resistance to ex vivo degradation. When biological samples (like plasma or brain homogenate) are collected, residual FAAH activity can rapidly degrade endogenous AEA. MAT, being sterically hindered by its bulky tryptamine group and saturated tail, remains stable, making it an ideal internal standard to track extraction efficiency without being consumed by the matrix's native enzymes.

Experimental Protocol: LC-MS/MS Quantification Workflow

To accurately quantify AEA in biological matrices, researchers rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While deuterated standards (e.g., AEA-d4) are common, they are expensive and can suffer from deuterium-hydrogen exchange. MAT serves as a highly robust, cost-effective alternative .

Self-Validating Extraction and Analysis Methodology

System Validation & Causality : This protocol is designed as a self-validating system. By spiking a known, constant concentration of MAT into every sample before extraction, any loss of lipids during the liquid-liquid extraction (LLE) phase is proportionally reflected in the MAT signal. A 6-point calibration curve of AEA (0.1 to 500 ng/mL) run in parallel validates linearity (R² > 0.99), ensuring that the AEA/MAT peak area ratio accurately accounts for matrix-induced ion suppression .

Step 1: Sample Preparation & Spiking

  • Aliquot 200 µL of biological matrix (e.g., human plasma or CSF) into a borosilicate glass tube.

  • Spike with 10 µL of MAT working solution (50 ng/mL in methanol). Causality: Spiking before extraction ensures MAT undergoes the exact same physical and chemical stresses as endogenous AEA.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 1 mL of Toluene:Methyl tert-butyl ether (MTBE) (9:1, v/v). Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: The non-polar organic layer selectively partitions highly lipophilic amides (AEA and MAT) away from polar proteins and salts.

Step 3: Evaporation and Reconstitution

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the lipid residue in 100 µL of Mobile Phase A/B (50:50).

Step 4: UHPLC-MS/MS Analysis

  • Chromatography : Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid). Causality: The C18 stationary phase resolves AEA and MAT based on their aliphatic chain lengths, preventing co-elution and subsequent ion suppression.

  • Detection : Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • AEA Transition: m/z 348.3 → 62.1

    • MAT Transition: m/z 413.3 → 160.1

Analytical_Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (MAT - C17 Tryptamide) Sample->Spike LLE Liquid-Liquid Extraction (Toluene/MTBE) Spike->LLE Protein Precipitation LC UHPLC Separation (C18 Column) LLE->LC Evaporate & Reconstitute MS ESI-MS/MS Detection (MRM Mode) LC->MS Elution & Ionization Quant Quantification (Ratio: AEA / MAT) MS->Quant Data Processing

Standard LC-MS/MS workflow for quantifying endocannabinoids using MAT.

Conclusion

The comparative analysis of Anandamide and Heptadecanoic acid tryptamide highlights a perfect synergy between biology and analytical chemistry. While AEA serves as the critical biological variable—dictating neuro-modulatory states and serving as a biomarker for endocannabinoid tone—MAT provides the immutable analytical constant. By leveraging MAT's bio-orthogonality, structural stability, and superior ionization properties, researchers can establish highly trustworthy, self-validating assays to propel cannabinoid drug discovery forward.

References
  • Anandamide Wikipedia, The Free Encyclopedia[Link]

  • Heptadecanoic acid tryptamide (Analytical Standard) ChemSrc Chemical Product Catalog[Link]

  • Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation PLOS One[Link]

  • Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review PubMed Central (PMC)[Link]

  • Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS PubMed Central (PMC)[Link]

Validating the use of Heptadecanoic acid tryptamide as a lipidomics standard

Author: BenchChem Technical Support Team. Date: March 2026

Validating Heptadecanoic Acid Tryptamide as a Premier Lipidomics Standard for N-Acyl Amide Profiling

In advanced lipidomics, the accurate quantification of low-abundance signaling lipids—such as N-acyl tryptamines (NATs), endocannabinoids, and fatty acid tryptamides (FATs)—requires internal standards that perfectly mimic the physicochemical behavior of the target analytes. As a Senior Application Scientist, I frequently see laboratories compromise their data by using generic free fatty acid standards for amide profiling.

This guide objectively evaluates Heptadecanoic acid tryptamide (C17:0-Tryptamide) against alternative standards, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental protocol for its integration into your LC-MS/MS workflows.

The Mechanistic Rationale: Why C17:0-Tryptamide?

The selection of an internal standard (IS) is governed by two fundamental principles: biological absence and physicochemical equivalence .

  • The Causality of Odd-Chain Lipids: Mammalian fatty acid synthase (FASN) elongates carbon chains using two-carbon (acetyl-CoA) units, resulting in an overwhelming abundance of even-chain lipids (C16, C18, C20). Odd-chain fatty acids, such as heptadecanoic acid (C17:0), cannot be synthesized de novo and are only present in trace amounts via dietary accumulation . This provides a near-zero endogenous background, eliminating signal interference.

  • The Causality of Structural Matching: While C17:0 free fatty acid is a common standard, it is fundamentally flawed for NAT profiling. Free fatty acids lack a basic nitrogen and ionize optimally in Negative Electrospray Ionization (ESI-). In contrast, target analytes like lignoceric acid tryptamide possess an amide linkage and a substituted indole ring, driving optimal ionization in ESI+. By utilizing C17:0-Tryptamide, researchers ensure the standard undergoes the exact same ionization suppression/enhancement as the target analytes in the MS source .

Comparative Performance Analysis

To justify the adoption of C17:0-Tryptamide, we must compare it against the "gold standard" (deuterated analogs) and the "budget standard" (odd-chain free fatty acids).

ParameterHeptadecanoic Acid Tryptamide (C17:0-NAT)Deuterated NATs (e.g., d4-AEA)Heptadecanoic Acid (C17:0 FFA)
Primary Application Surrogate IS for N-acyl amides & FATsExact IS for specific endocannabinoidsIS for free fatty acid profiling
Ionization Mode ESI (+) ESI (+)ESI (-)
Matrix Effect Compensation Excellent (Class-specific match)Optimal (Analyte-specific match)Poor (Different chemical class)
Commercial Availability High (Standardized catalogs)Low (Often requires custom synthesis)High
Cost-Effectiveness High LowHigh
Endogenous Background Negligible in mammalian/plant tissueZeroTrace (Dietary accumulation)

Data synthesis indicates that while deuterated standards are ideal, their prohibitive cost and lack of availability for rare NATs make C17:0-Tryptamide the optimal broad-spectrum surrogate standard for N-acyl amide lipidomics.

Visualizing the Analytical Logic

Below is the collision-induced dissociation (CID) pathway that makes C17:0-Tryptamide highly specific in tandem mass spectrometry. The cleavage of the amide bond yields a highly stable tryptamine cation, a feature shared with all endogenous NATs .

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 413.3 CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Quantifier Ion m/z 144.1 (Tryptamine) CID->Product1 Primary Cleavage Product2 Qualifier Ion Neutral Loss (Ketene) CID->Product2 Secondary

Figure 1: ESI+ MS/MS collision-induced dissociation pathway of Heptadecanoic acid tryptamide.

Self-Validating Lipidomics Protocol

A protocol is only as good as its internal quality controls. This methodology is designed as a self-validating system : by incorporating matrix-matched calibration and pre-extraction spiking, the system inherently proves that extraction losses and matrix suppression have been mathematically neutralized.

Phase 1: System Suitability & Matrix-Matched Calibration
  • Prepare Surrogate Matrix: Deplete a pool of biological matrix (e.g., plasma or tissue homogenate) of endogenous lipids using activated charcoal.

  • Generate Curve: Spike the depleted matrix with known concentrations of target NATs (0.1 nM to 1000 nM) and a constant 50 nM of C17:0-Tryptamide.

  • Validation Check: A linear regression (

    
    ) of the Analyte/IS peak area ratio confirms that the IS is successfully correcting for matrix-induced signal fluctuations.
    
Phase 2: Biphasic Extraction (Modified Bligh-Dyer)

Causality Note: We utilize an acidic aqueous phase to ensure the secondary amine of the indole ring remains protonated, while the highly lipophilic C17 tail drives the molecule into the organic layer, preventing emulsion losses.

  • Homogenization: Transfer 50 mg of sample tissue into a bead-beating tube.

  • IS Spiking (Critical Step): Add 10 µL of 5 µM C17:0-Tryptamide directly to the raw tissue before any solvent is added. This ensures the IS undergoes the exact same degradation and partitioning as endogenous lipids.

  • Solvent Addition: Add 800 µL of Chloroform:Methanol (1:2, v/v) containing 0.1% Formic Acid. Homogenize for 45 seconds at 30 Hz.

  • Phase Separation: Add 260 µL of Chloroform and 260 µL of LC-MS grade water. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully extract the lower organic (chloroform) phase. Evaporate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of Methanol.

Phase 3: UHPLC-ESI-MS/MS Parameters

Causality Note: Formic acid in the mobile phase provides the abundant protons required to drive the formation of the [M+H]+ precursor ion (m/z 413.3) in the ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 8 minutes to elute the highly hydrophobic C17-chain.

  • MRM Transitions for IS: Precursor m/z 413.3

    
     Product m/z 144.1 (Collision Energy: 25 eV).
    

Lipidomics_Workflow Sample 1. Sample Homogenization (Tissue/Biofluid) Spike 2. Internal Standard Spiking (C17:0-Tryptamide) Sample->Spike Extract 3. Biphasic Lipid Extraction (Acidic Bligh-Dyer) Spike->Extract LCMS 4. UHPLC-ESI-MS/MS (Positive Ion Mode MRM) Extract->LCMS Quant 5. Absolute Quantification (Analyte/IS Peak Area Ratio) LCMS->Quant

Figure 2: Self-validating lipidomics workflow utilizing C17:0-Tryptamide as an internal standard.

Conclusion

For researchers profiling N-acyl amides, fatty acid tryptamides, or endocannabinoid-like molecules, Heptadecanoic acid tryptamide offers an unparalleled balance of structural fidelity and cost-efficiency. By matching the ionization efficiency and extraction recovery of target analytes without the prohibitive costs of custom deuterated synthesis, it serves as a highly robust, self-validating anchor for quantitative lipidomics.

References

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Fatty acid tryptamides as shell indicators for cocoa products and as quality parameters for cocoa butter Source: European Food Research and Technology / ResearchGate URL:[Link]

  • LIPID MAPS Structure Database (LMSD): Heptadecanoic Acid Source: LIPID MAPS Lipidomics Gateway URL:[Link]

Safety Operating Guide

Topic: Heptadecanoic Acid Tryptamide Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper handling and disposal procedures for Heptadecanoic Acid Tryptamide (N-heptadecanoyltryptamine). This guide is structured for research professionals requiring strict adherence to environmental health and safety (EHS) standards.

Compound Profile & Risk Assessment

Heptadecanoic Acid Tryptamide is a bioactive lipid conjugate comprising a saturated C17 fatty acid (heptadecanoic acid) and a tryptamine moiety. As a member of the N-acyltryptamine class, it is structurally analogous to endogenous signaling lipids (e.g., N-arachidonoyl tryptamine) and often acts as a Fatty Acid Amide Hydrolase (FAAH) inhibitor or interacts with cannabinoid/TRP receptors.[1][2]

Safety Tier: Potentially Bioactive Agent (PBA)

  • Physical State: Waxy solid or crystalline powder.[1][2]

  • Solubility: Insoluble in water; soluble in organic solvents (DMSO, Ethanol, Chloroform).[1][2]

  • Primary Hazard: While specific toxicological data is often limited for research-grade lipids, the tryptamine pharmacophore suggests potential serotonergic or cannabimimetic activity.[1][2] Treat as a Target-Specific Toxicant .[1]

Operational Handling & Containment

Before initiating disposal, ensure the immediate workspace is secured to prevent cross-contamination.[1]

  • PPE Requirements:

    • Gloves: Double-gloving with Nitrile (0.11 mm minimum) is required.[1][2] Fatty acid amides are lipophilic and can permeate latex.

    • Respiratory: Use a fume hood.[1][2] If handling bulk powder (>1g), use a P95/P100 particulate respirator to prevent inhalation of bioactive dust.[1]

    • Eye Protection: Chemical splash goggles.[1][2]

Step-by-Step Disposal Protocols

Do NOT dispose of this compound down the drain. Its lipophilicity poses a risk of bioaccumulation in aquatic environments, and its amide bond is stable enough to persist in standard water treatment.[1]

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for: Expired powder, weigh boats, contaminated gloves, and paper towels.[1][2]

  • Segregation: Place all solid waste into a clear, wide-mouth polyethylene (HDPE) jar labeled "Hazardous Waste: Solid Organic - Bioactive Lipid".[1][2]

  • Labeling: clearly mark the container with the full chemical name. Do not use abbreviations (e.g., "C17-Trypt").

  • Secondary Containment: Seal the jar and place it inside a secondary clear bag (4 mil thickness) to prevent exterior contamination during transport.

  • Disposal Path: Submit for High-Temperature Incineration . This is the only validated method to break the amide bond and destroy the tryptamine core effectively.

Protocol B: Liquid Waste (Stock Solutions)

Applicable for: Solutions in DMSO, Ethanol, or Methanol.[1][2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with your facility's "Organic Solvents" stream.[1]

    • Note: If dissolved in DMSO, do not mix with strong oxidizers (e.g., nitric acid waste), as this can cause an exothermic reaction.[1][2]

  • Bulking: Pour the solution into the facility's "Non-Halogenated Organic Waste" carboy (assuming chloroform/DCM is not the solvent).[1][2]

  • Rinse: Rinse the original vial with a small volume of ethanol and add the rinsate to the waste carboy.

  • RCRA Classification: This waste stream typically falls under Ignitable Waste (D001) due to the solvent content.[2]

Protocol C: Glassware Decontamination

Because of the compound's "waxy" lipid nature, water alone will not clean glassware.[1][2]

  • Primary Solubilization: Rinse glassware with Acetone or Ethanol three times.[2] Collect all rinsates into the Organic Waste container.

  • Surfactant Wash: Scrub with a 2% solution of laboratory detergent (e.g., Alconox) and warm water.[1][2]

  • Verification: Visual inspection for "sheeting" action of water (no droplets forming) ensures lipid residues are removed.[2]

Regulatory & Compliance Data

ParameterSpecificationAction Required
EPA Waste Code D001 (if in flammable solvent)Label container with "Ignitable" if applicable.[1][2]
Biohazard Status Not InfectiousDo not place in Red Biohazard Bags.
Chemical Class Organic Amide / LipidSegregate from Oxidizers and Acids.
Destruction Method Incineration (>800°C)Ensure waste vendor certifies incineration.

Waste Stream Logic Flow

The following diagram illustrates the decision matrix for disposing of Heptadecanoic Acid Tryptamide to ensure zero environmental release.

DisposalFlow Start Waste Source: Heptadecanoic Acid Tryptamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Dry Liquid Liquid Solution (DMSO/EtOH) StateCheck->Liquid Dissolved Bagging Double Bag / Jar Label: 'Toxic Organic Solid' Solid->Bagging SolventStream Non-Halogenated Organic Waste Carboy Liquid->SolventStream Incineration FINAL DISPOSAL: High-Temp Incineration Bagging->Incineration Vendor Pickup SolventStream->Incineration Fuel Blending

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure total destruction via incineration.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • Cayman Chemical. (2023).[1][4] Safety Data Sheet: N-Arachidonoyl Tryptamine (Analogous Structure).

  • PubChem. (n.d.).[1] Compound Summary: Fatty Acid Amides Toxicity Profile. National Library of Medicine.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).

Sources

Personal protective equipment for handling Heptadecanoic acid tryptamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 232257-97-5 Formula: C₂₇H₄₄N₂O Molecular Weight: 412.65 g/mol Class: N-Acyl Tryptamine / Endocannabinoid-like Lipid[1]

Strategic Safety Overview

Heptadecanoic acid tryptamide is a bioactive lipid conjugate comprising a saturated C17 fatty acid tail (heptadecanoic acid) and a tryptamine headgroup.[1] As a member of the N-acyl tryptamine family, it shares structural homology with endogenous signaling molecules like N-arachidonoyl tryptamine.[1]

Core Safety Directive: Treat this compound as a pharmacologically active agent . While specific toxicological data is limited, its structural analogs are known to modulate serotonin (5-HT) and cannabinoid (CB) receptors.[1] All handling must prevent inhalation, skin contact, and accidental ingestion to avoid potential neuroactive effects.

Critical Risk Profile
Hazard CategoryRisk LevelMechanism / Justification
Bioactivity High Potential agonist/antagonist at 5-HT and CB receptors.[1] May cross the blood-brain barrier due to lipophilicity.[1]
Inhalation Moderate Fine powder can form aerosols.[1] Inhalation allows rapid systemic absorption via pulmonary capillaries.[1]
Dermal Moderate Lipophilic nature facilitates transdermal absorption, especially when dissolved in organic solvents (DMSO, Ethanol).
Physical Low Stable solid at room temperature.[1] Combustible but not explosive.[1]

Personal Protective Equipment (PPE) Matrix

Selection of PPE is based on the "Barrier-to-Hazard" principle, ensuring no direct pathway exists between the compound and the operator.[1]

Body AreaRecommended EquipmentTechnical Specification
Respiratory Fume Hood (Primary) Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.[1]
N95/P100 RespiratorSecondary backup only if working outside a hood (not recommended).[1]
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (4-8 mil) or Neoprene.[1] Change outer gloves immediately upon splash.[1]
Ocular Safety Goggles ANSI Z87.1 compliant chemical splash goggles.[1] Safety glasses are insufficient for liquid handling.[1]
Body Lab Coat + Apron Tyvek® sleeves or a chemical-resistant apron are required when handling stock solutions (>10 mM).[1]

Operational Protocols

A. Storage and Stability[1][2][3]
  • Temperature: Store neat powder at -20°C . Solutions in DMSO/Ethanol should be aliquoted and stored at -80°C to prevent hydrolysis.[1]

  • Environment: Protect from light and moisture.[1] Store in a desiccated, secondary container.

  • Labeling: Must be clearly labeled "Bioactive Lipid – Handle with Caution."[1]

B. Solubilization Workflow

Heptadecanoic acid tryptamide is lipophilic.[1] Aqueous solubility is negligible.[1]

  • Preferred Solvents: Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous).[1]

  • Solubility Limit: ~10-30 mg/mL in DMSO/Ethanol [1].[1][2]

  • Protocol:

    • Calculate required mass.[1]

    • Add solvent slowly to the vial containing the solid.[1]

    • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Critical Step: For aqueous buffers (e.g., PBS), dilute the organic stock dropwise into the buffer while vortexing. Do not exceed 10% organic solvent concentration to avoid precipitation.[1]

C. Waste Disposal[1][2][5]
  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must be disposed of in Hazardous Solid Waste bins.

  • Liquid Waste: All solutions (DMSO/Ethanol) must be collected in Halogenated/Non-Halogenated Organic Waste containers.[1]

  • Decontamination: Wipe surfaces with 70% Ethanol followed by a detergent solution.[1]

Visualized Safety Workflow

The following diagram outlines the logical flow from retrieval to disposal, emphasizing critical control points (CCPs).

SafetyWorkflow Storage Cold Storage (-20°C) Equilibration Equilibrate to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Anti-Static Gun Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization Vortex/Sonicate Experiment Experimental Use (In Vitro/In Vivo) Solubilization->Experiment Dilute <0.1% DMSO Waste Hazardous Waste Disposal Solubilization->Waste Excess Stock Experiment->Waste Segregate Streams

Caption: Operational lifecycle for Heptadecanoic acid tryptamide. Red nodes indicate high-risk aerosol generation points.[1]

Emergency Procedures

Accidental Exposure Response[1][2]
  • Skin Contact:

    • Immediately remove contaminated gloves/clothing.[1][3]

    • Wash affected area with soap and copious water for 15 minutes .[1]

    • Note: Do not use ethanol/solvents on skin, as they enhance absorption.[1]

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.[1]

    • Seek medical attention immediately.[1][4][3]

  • Inhalation:

    • Move to fresh air.[1][4] If breathing is difficult, provide oxygen (trained personnel only).

Spill Management
  • Small Spill (<10 mg): Wipe with a wet paper towel (water/detergent), then clean with 70% ethanol.[1]

  • Large Spill (>10 mg or Solution):

    • Evacuate the immediate area.[1]

    • Don full PPE (including respirator if powder is airborne).[1]

    • Cover spill with absorbent pads.[1]

    • Clean area with soap and water.[1]

References

  • ChemSrc. (2024).[1] Heptadecanoic acid tryptamide - CAS 232257-97-5.[1][5][6][7] Retrieved from [Link][1]

  • PubChem. (2024).[1] Tryptamine - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.